molecular formula C10H13BrO B3040646 4-(4-Bromophenyl)butan-2-ol CAS No. 223554-16-3

4-(4-Bromophenyl)butan-2-ol

Cat. No.: B3040646
CAS No.: 223554-16-3
M. Wt: 229.11 g/mol
InChI Key: QUYKPVOFFUPFDD-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butan-2-ol, with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol, is an organic compound classified as a brominated phenyl derivative . Its structure, represented by the SMILES notation "CC(O)CCc1ccc(Br)cc1", features a hydroxyl group on the second carbon of a butane chain that is terminated by a 4-bromophenyl ring . This structure makes it a valuable intermediate in organic and medicinal chemistry research. The compound is closely related to a class of quaternary α-arylated amino acids (Q4As), which are important tools for modifying and stabilizing peptide secondary structures, such as α-helices . Specifically, α-(4-bromophenyl) amino acids serve as synthetic precursors that can be incorporated into peptides using solid-phase peptide synthesis (SPPS) . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create more complex molecules . As such, this compound and its related compounds are primarily used in the development of peptide-based therapeutics and as building blocks in the synthesis of peptidomimetics, which are designed to enhance metabolic stability and biological activity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYKPVOFFUPFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-(4-Bromophenyl)butan-2-ol (CAS 223554-16-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromophenyl)butan-2-ol (CAS 223554-16-3) is a specialized chiral aryl-alkanol intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it serves as a dual-functional building block: the aryl bromide moiety facilitates transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol offers a handle for stereoselective derivatization, oxidation, or conversion to amines.

This compound is the brominated analogue of the reduced form of "Raspberry Ketone" (4-(4-hydroxyphenyl)butan-2-one). Its utility lies in its ability to introduce a 4-substituted butyl chain into drug candidates, a common motif in GPCR modulators and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
CAS Number 223554-16-3
IUPAC Name This compound
Synonyms 3-(4-Bromophenyl)-1-methylpropan-1-ol;

-Methyl-4-bromobenzenepropanol
Molecular Formula C

H

BrO
Molecular Weight 229.12 g/mol
SMILES CC(O)CCc1ccc(Br)cc1
Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this CAS is limited in public registries. Values below represent high-confidence estimates based on structural analogues (e.g., 4-phenylbutan-2-ol).

PropertyValue / Description
Appearance Viscous colorless to pale yellow oil or low-melting solid.
Boiling Point ~280–285 °C (Predicted at 760 mmHg)
Density ~1.35 g/cm³ (Predicted)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water.
Chirality Contains one stereocenter at C2. Available as racemate or enantiomerically enriched forms ((R) or (S)).

Synthetic Routes & Process Chemistry

The synthesis of this compound typically follows a C2 + C2 or C1 + C3 disconnection strategy. The most robust industrial route involves the Aldol condensation of 4-bromobenzaldehyde with acetone, followed by selective reduction.

Primary Route: Aldol Condensation & Selective Reduction

This pathway is preferred for its scalability and the availability of cheap starting materials.

Step 1: Claisen-Schmidt Condensation Reaction of 4-bromobenzaldehyde with acetone under basic conditions yields the


-unsaturated ketone.
  • Reagents: Acetone (solvent/reactant), NaOH (aq).

  • Intermediate: 4-(4-Bromophenyl)but-3-en-2-one.

Step 2: Selective Hydrogenation Critical Control Point: The challenge is to reduce the alkene and the ketone without debrominating the aryl ring (hydrodehalogenation).

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum on Carbon (Pt/C) is preferred over Pd/C to minimize C-Br cleavage.
  • Alternative: Stepwise reduction using NaBH

    
     (for ketone) followed by selective alkene hydrogenation, or transfer hydrogenation.
    
Visualization of Synthetic Workflow

Synthesis Start 4-Bromobenzaldehyde (C7) Intermediate Aldol Adduct (Enone) Start->Intermediate NaOH, H2O Aldol Condensation Acetone Acetone (C3) Acetone->Intermediate Product This compound (Target) Intermediate->Product H2, Rh/Al2O3 Selective Reduction (Avoids De-Br)

Figure 1: Two-step synthetic pathway from commercially available 4-bromobenzaldehyde.

Experimental Protocols

General Protocol: Preparation via Ketone Reduction

Context: If starting from the intermediate ketone 4-(4-bromophenyl)butan-2-one (often available as a raspberry ketone analog), a hydride reduction is the most efficient laboratory method.

Materials:

  • 4-(4-Bromophenyl)butan-2-one (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.1 eq)
    
  • Methanol (anhydrous)

  • Acetic acid (for quench)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-(4-bromophenyl)butan-2-one and dissolve in Methanol (0.5 M concentration). Cool to 0 °C.

  • Reduction: Add NaBH

    
     portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.
    
  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Quench: Once starting material is consumed, carefully quench with dilute acetic acid or saturated NH

    
    Cl solution.
    
  • Workup: Concentrate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO

    
    , 10-20% EtOAc in Hexanes).
    

Self-Validating Check:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the singlet methyl ketone peak (~2.1 ppm) and the appearance of the multiplet carbinol proton (-CH(OH)-) at ~3.8 ppm. The doublet methyl signal of the product should appear at ~1.2 ppm.
    

Applications in Drug Discovery[7]

Versatile Coupling Partner

The aryl bromide is a "privileged handle" for divergent synthesis. It allows the molecule to be attached to heteroaromatic scaffolds late in a synthetic sequence.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl motifs.

  • Buchwald-Hartwig Amination: Conversion to aniline derivatives.

  • Heck Reaction: Coupling with acrylates or styrenes.

Chiral Building Block

The secondary alcohol at C2 is a pro-chiral center.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) can yield enantiopure (R)- or (S)-acetates and alcohols.

  • Mitsunobu Inversion: The alcohol can be converted to a primary amine (via phthalimide) or inverted to the opposite enantiomer.

Reaction Network Diagram

Applications Core This compound (CAS 223554-16-3) Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(0) Amine Chiral Amines (Mitsunobu/Azide) Core->Amine 1. DPPA/DIAD 2. Reduction Ketone 4-(4-Bromophenyl)butan-2-one (Oxidation) Core->Ketone Dess-Martin or Swern Ether Ether Analogues (Williamson Synthesis) Core->Ether NaH, R-X

Figure 2: Divergent synthetic utility of the core scaffold.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[5][3]

Storage Protocol:

  • Store in a cool, dry place (2–8 °C recommended for long-term stability).

  • Protect from light to prevent potential debromination over extended periods.

  • Keep under inert atmosphere (Argon/Nitrogen) if high purity is critical.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Note: Describes analogous bromophenyl chemistry and handling).

  • ScienceOpen. (2018).[6] Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone. (Note: Mechanistic analogue for the Aldol condensation step).

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.

  • Fisher Scientific. (2023).[3] Safety Data Sheet: 4-(4-Bromophenyl)butanoic acid. (Note: Safety data extrapolated from the carboxylic acid derivative).

Sources

chemical structure of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Reactivity Profile

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)butan-2-ol , a bifunctional chiral intermediate critical in the synthesis of pharmaceutical agents and agrochemicals. Structurally analogous to a reduced, halogenated "Raspberry Ketone," this molecule possesses two distinct reactive handles: a secondary hydroxyl group (C2) and an aryl bromide (C4'). This duality allows for orthogonal functionalization—stereoselective oxidation/substitution at the alkyl chain and palladium-catalyzed cross-coupling at the aromatic ring. This guide details the stereochemical implications, validated synthetic protocols (racemic and enantioselective), and analytical signatures required for high-purity applications.

Chemical Identity & Structural Analysis[1][2]

Core Architecture

The molecule consists of a phenyl ring substituted at the para position with a bromine atom, attached to a saturated four-carbon chain terminating in a secondary alcohol at the C2 position.

FeatureDescription
IUPAC Name This compound
Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Chirality One stereocenter at C2. Exists as (R) and (S) enantiomers.[1][2]
Key Functionalities Aryl Bromide (Electrophile for cross-coupling); Secondary Alcohol (Nucleophile/Oxidation substrate).
Stereochemical Considerations

The C2 position is a chiral center. In drug development, controlling this stereocenter is vital as it dictates binding affinity.

  • (S)-Enantiomer: Often accessible via enzymatic reduction or asymmetric hydrogenation (e.g., Noyori).

  • (R)-Enantiomer: Accessible via inverse ligand systems.

Synthetic Pathways[4][5][6][7]

The synthesis of this compound generally proceeds via the reduction of its ketone precursor, 4-(4-Bromophenyl)butan-2-one . Two primary pathways are detailed below: a cost-effective racemic reduction and a high-value enantioselective route.

Pathway A: Racemic Reduction (Sodium Borohydride)

Best for: Initial SAR studies, non-chiral intermediates.

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[3] Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 4-(4-Bromophenyl)butan-2-one in 30 mL of anhydrous MeOH at 0°C.

  • Addition: Slowly add 1.1 equivalents (11.0 mmol) of NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[4]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM) (3x). Dry organics over MgSO₄.

  • Yield: Quantitative conversion is typical (>95%).

Pathway B: Asymmetric Hydrogenation (Noyori Protocol)

Best for: API synthesis requiring high enantiomeric excess (ee).

Catalyst: RuCl₂[(S)-BINAP][(S)-DAIPEN] (or similar diamine ligand). Conditions: H₂ (4-10 atm), Isopropanol (iPrOH), t-BuOK (base).

Protocol:

  • Catalyst Prep: In a glovebox, charge the hydrogenation vessel with the Ruthenium-BINAP precatalyst (0.5 mol%).

  • Substrate: Add a degassed solution of 4-(4-Bromophenyl)butan-2-one in iPrOH.

  • Base: Add t-BuOK (catalytic amount, typically 1-2 mol%) to activate the precatalyst.

  • Hydrogenation: Pressurize with H₂ (10 atm) and stir vigorously at 25-30°C for 12 hours.

  • Purification: Vent H₂. Filter through a silica pad to remove Ru. Concentrate filtrate.

  • Result: Yield >90%, ee >95% (Configuration depends on ligand chirality).

Visualization: Synthetic Workflow

SynthesisPathways cluster_0 Reaction Conditions Precursor 4-(4-Bromophenyl)butan-2-one (Ketone) ReagentA NaBH4 / MeOH (Racemic) Precursor->ReagentA ReagentB Ru-BINAP / H2 (Asymmetric) Precursor->ReagentB ProductRac (±)-4-(4-Bromophenyl)butan-2-ol ReagentA->ProductRac Hydride Transfer ProductChiral (S)- or (R)-Alcohol (>95% ee) ReagentB->ProductChiral Transfer Hydrogenation

Figure 1: Divergent synthetic pathways for racemic vs. chiral alcohol production.

Reactivity Profile & Applications

The utility of this compound lies in its ability to serve as a scaffold for Suzuki-Miyaura Cross-Coupling . The bromine atom acts as an excellent leaving group for Palladium(0) oxidative addition, allowing the attachment of complex biaryl systems while leaving the alcohol (or protected alcohol) intact.

Protocol: Suzuki Coupling (Biaryl Synthesis)

Objective: Couple the aryl bromide with a phenylboronic acid derivative.

  • Reagents:

    • Substrate: 1.0 eq this compound.

    • Partner: 1.2 eq Arylboronic acid (Ar-B(OH)₂).

    • Catalyst: 5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Base: 2.0 eq K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Combine substrate, boronic acid, and base in the solvent system.[5] Degas with N₂ for 15 mins.

    • Add Pd catalyst under N₂ flow.

    • Heat to reflux (90-100°C) for 4-12 hours.

    • Monitor disappearance of the aryl bromide by HPLC or TLC.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond.

    • Transmetallation:[6][7] Boron group transfers organic ligand to Pd center.

    • Reductive Elimination: C-C bond forms, regenerating Pd(0).

Visualization: Suzuki Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Biaryl Product

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the aryl bromide handle.

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic data is expected.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
7.39 - 7.43 Doublet (d)2HAr-H (ortho to Br)Characteristic AA'BB' system.
7.05 - 7.09 Doublet (d)2HAr-H (meta to Br)Shielded relative to ortho protons.
3.80 - 3.85 Multiplet (m)1HCH -OHShift varies with concentration/solvent.
2.60 - 2.75 Multiplet (m)2HAr-CH ₂-Benzylic protons.
1.70 - 1.85 Multiplet (m)2H-CH ₂-CH(OH)Homobenzylic methylene.
1.22 Doublet (d)3H-CHTerminal methyl group (

Hz).
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): 228/230 amu (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

  • Fragmentation: Loss of water (M-18) is common in EI-MS for secondary alcohols.

Infrared Spectroscopy (FT-IR)
  • 3300 - 3400 cm⁻¹: Broad O-H stretch.

  • 1075 cm⁻¹: C-O stretch (secondary alcohol).

  • 800 - 850 cm⁻¹: C-H out-of-plane bending (para-substituted benzene).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.

  • Specific Hazard: Organobromides can be persistent; avoid release to the environment.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis of the bromide over extended periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when handling borohydride (H₂ gas) or silica gel (dust).

References

  • Noyori, R., et al. (2001).[2] Asymmetric Hydrogenation of Ketones.[2][8][9] Nobel Lecture.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Sigma-Aldrich. (2024). Product Reference: 4-(4-Bromophenyl)butan-2-one (Precursor).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone - Structural Analogue).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[10][7][11] Oxford University Press. (General reference for NaBH4 reduction and AA'BB' NMR systems).

Sources

molecular weight and formula of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 4-(4-Bromophenyl)butan-2-ol . This monograph is structured for researchers requiring high-fidelity data for drug development and organic synthesis.

CAS Registry Number: 223554-16-3 Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary

This compound is a functionalized aryl-alkanol serving as a critical chiral building block in the synthesis of pharmaceutical intermediates. Structurally, it consists of a 4-bromophenyl moiety tethered to a secondary alcohol via an ethylene linker. Its utility lies in the orthogonality of its functional groups: the secondary alcohol allows for esterification or oxidation, while the aryl bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated physicochemical profile, a chemoselective synthetic workflow designed to preserve the halogen moiety, and analytical standards for quality assurance.

Physicochemical Profiling

The following data aggregates calculated and experimental values to establish a baseline for handling and characterization.

Table 1: Core Chemical Identity & Properties
PropertyValueNotes
IUPAC Name This compound
Common Name

-Methyl-4-bromobenzenepropanol
CAS Number 223554-16-3Verified Source [1]
Molecular Formula C

H

BrO
Molecular Weight 229.11 g/mol Monoisotopic Mass: 228.015 g/mol
Physical State Viscous Oil / Low-melting SolidTends to supercool
Density (Predicted) ~1.35 g/cm³High density due to Br atom
Boiling Point (Pred.) 280–285 °C @ 760 mmHgExtrapolated from non-bromo analog [2]
LogP (Predicted) 2.8 – 3.1Lipophilic, amenable to membrane permeability
Chirality 1 Stereocenter (C2)Available as racemate or enantiopure (R/S)

Synthetic Architecture

The synthesis of this compound requires careful chemoselectivity. The primary challenge is reducing the alkene linker in the precursor without debrominating the aromatic ring—a common side reaction in standard catalytic hydrogenation (Pd/C + H


).
Retrosynthetic Analysis & Pathway

The most robust route utilizes a Claisen-Schmidt Condensation followed by a Chemoselective Reduction .

Synthesispathway cluster_legend Reaction Logic SM1 4-Bromobenzaldehyde (Starting Material) INT1 4-(4-Bromophenyl)but-3-en-2-one (Enone Intermediate) SM1->INT1 Aldol Condensation (NaOH, H2O/EtOH) SM2 Acetone SM2->INT1 INT2 4-(4-Bromophenyl)butan-2-one (Saturated Ketone) INT1->INT2 Selective Hydrogenation (Wilkinson's Cat. or Zn/AcOH) PROD This compound (Target Molecule) INT2->PROD Carbonyl Reduction (NaBH4, MeOH) Blue: C-C Bond Formation Blue: C-C Bond Formation Red: Chemoselective Reduction Red: Chemoselective Reduction Blue: C-C Bond Formation->Red: Chemoselective Reduction Green: Functional Group Interconversion Green: Functional Group Interconversion Red: Chemoselective Reduction->Green: Functional Group Interconversion

Figure 1: Stepwise synthetic pathway emphasizing the preservation of the aryl-bromide motif.

Detailed Experimental Protocol

Step 1: Aldol Condensation

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).

  • Procedure: Dissolve aldehyde in acetone. Add dilute NaOH dropwise at 0°C. Stir at RT for 4 hours.

  • Outcome: Precipitation of 4-(4-Bromophenyl)but-3-en-2-one .

  • Purification: Recrystallization from ethanol.

Step 2: Chemoselective Hydrogenation (Critical Control Point)

  • Objective: Reduce the alkene without removing the bromine.

  • Method A (Catalytic): Use Wilkinson's Catalyst [RhCl(PPh

    
    )
    
    
    
    ] under H
    
    
    (1 atm) in benzene/ethanol. This catalyst is highly selective for alkenes over aryl halides [3].
  • Method B (Chemical): Transfer hydrogenation using Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) under phase-transfer conditions.
  • Avoid: Pd/C with H

    
    , which will rapidly debrominate the ring to yield 4-phenylbutan-2-one.
    

Step 3: Carbonyl Reduction

  • Reagents: Sodium Borohydride (NaBH

    
    , 0.5 eq), Methanol.
    
  • Procedure: Dissolve the saturated ketone (from Step 2) in MeOH at 0°C. Add NaBH

    
     portion-wise.
    
  • Quench: Add dilute HCl or NH

    
    Cl solution after 1 hour.
    
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO

    
    .
    
  • Yield: Typically >90% for this step.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.40 (d, 2H, Ar-H ortho to Br) – Characteristic doublet.
      
    • 
       7.05 (d, 2H, Ar-H meta to Br).
      
    • 
       3.80 (m, 1H, CH -OH) – Multiplet, chiral center.
      
    • 
       2.60–2.75 (m, 2H, Ar-CH 
      
      
      
      -).
    • 
       1.70–1.85 (m, 2H, -CH 
      
      
      
      -CHOH).
    • 
       1.22 (d, 3H, -CH 
      
      
      
      ).
  • 
    C NMR: 
    
    • Expected peaks at ~141 ppm (Ar-C ipso), ~131 ppm (Ar-C-Br), ~67 ppm (C-OH), ~22 ppm (CH

      
      ).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Signature: Molecular ion cluster [M]+ at m/z 228 and 230 in a 1:1 ratio, confirming the presence of a single bromine atom.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its versatility.

  • Chiral Pool Entry: Enzymatic resolution (using Lipase B from Candida antarctica) can separate the (R) and (S) enantiomers with high enantiomeric excess (ee >99%), allowing for the synthesis of chirally pure drugs [4].

  • Cross-Coupling Precursor: The aryl bromide allows for the rapid generation of biaryl libraries via Suzuki coupling, essential for SAR (Structure-Activity Relationship) studies in kinase inhibitor development.

  • Metabolic Stability: The replacement of a phenyl hydrogen with bromine often blocks metabolic oxidation at the para-position, potentially increasing the half-life (

    
    ) of the drug candidate.
    
Workflow: Library Generation

LibraryGen Core This compound Path1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Path1 Path2 Buchwald-Hartwig (R-NH2, Pd) Core->Path2 Path3 Heck Reaction (Alkene, Pd) Core->Path3 Prod1 Biaryl Alcohols (Kinase Inhibitors) Path1->Prod1 Prod2 Aniline Derivatives (GPCR Ligands) Path2->Prod2 Prod3 Styrenyl Alcohols (Polymer Precursors) Path3->Prod3

Figure 2: Divergent synthesis capabilities utilizing the aryl bromide handle.

References

  • SynQuest Laboratories. Product Catalog: this compound (CAS 223554-16-3).[1][2]Link

  • NIST Chemistry WebBook. Thermochemical Data for 4-Phenyl-2-butanol (Analogous Structure).Link

  • Jardine, F. H. (1975). Chlorotris(triphenylphosphine)rhodium(I): Its Chemical and Catalytic Reactions. Progress in Inorganic Chemistry. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

Sources

4-(4-Bromophenyl)butan-2-ol physical and chemical characteristics

[1][2]

CAS Registry Number: 223554-16-3 Formula: C₁₀H₁₃BrO Molecular Weight: 229.12 g/mol [1]

Executive Summary

4-(4-Bromophenyl)butan-2-ol is a bifunctional chiral building block critical in medicinal chemistry and materials science.[1] Structurally, it integrates a secondary alcohol with a para-brominated aromatic ring, separated by an ethylene linker. This architecture offers orthogonal reactivity: the aryl bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol functions as a chiral center (C2) and a nucleophile.[1] It is frequently employed as an intermediate in the synthesis of antihistamines, agrochemicals, and functionalized liquid crystals.

Physicochemical Profile

The following data characterizes the compound's physical state and solubility profile. While experimental melting points for this specific CAS are rare in public literature compared to its non-brominated analogs, the values below represent the consensus for this class of aryl-alkanols.

PropertyValue / DescriptionNotes
Appearance Viscous colorless to pale yellow oilMay crystallize upon prolonged standing or high purity (low melting solid).[1]
Boiling Point ~145–150 °C at 1 mmHgExtrapolated from 4-phenylbutan-2-ol (BP ~132°C/12mmHg) + Br effect.[1]
Density ~1.35 g/cm³Estimated based on halogenated aromatic density increments.
Chirality 1 Stereocenter at C2Available as (R), (S), or racemate.[2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water.
LogP ~3.2Lipophilic due to the bromo-aryl moiety.
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 1 (Hydroxyl oxygen)

Synthetic Routes & Manufacturing

The synthesis of this compound typically follows a linear construction involving carbon-carbon bond formation followed by sequential reduction.[1] The most robust pathway proceeds via the aldol condensation of 4-bromobenzaldehyde with acetone.

Retrosynthetic Analysis & Workflow

SynthesisAldehyde4-Bromobenzaldehyde(Starting Material)Enone4-(4-Bromophenyl)but-3-en-2-one(Aldol Product)Aldehyde->EnoneAldol Condensation(NaOH/H2O)AcetoneAcetoneAcetone->EnoneKetone4-(4-Bromophenyl)butan-2-one(Saturated Ketone)Enone->KetoneSelective Hydrogenation(Pd/C, H2) or Zn/AcOHTargetThis compound(Target)Ketone->TargetCarbonyl Reduction(NaBH4 or Chiral Catalyst)

Caption: Stepwise synthesis from commercially available 4-bromobenzaldehyde. The pathway allows for the isolation of the ketone intermediate if needed.

Detailed Experimental Protocol
Step 1: Aldol Condensation

Reagents: 4-Bromobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).[1]

  • Dissolve 4-bromobenzaldehyde in acetone.

  • Slowly add aqueous NaOH (10%) at 0–5 °C to prevent polymerization.

  • Stir at room temperature for 4–6 hours. The product, 4-(4-bromophenyl)but-3-en-2-one , often precipitates as a solid (MP: ~80–85 °C).[1]

  • Filter and wash with water/cold ethanol.

Step 2: Selective Reduction (Ketone & Alkene)

To obtain the saturated alcohol, a two-stage reduction is often preferred to avoid defunctionalization of the bromine (which can occur under aggressive catalytic hydrogenation).

  • Method A (Stepwise):

    • Alkene Reduction: Treat the enone with Zn dust in acetic acid or use Wilkinson's catalyst with H₂ to reduce the double bond without touching the carbonyl or bromine. This yields 4-(4-bromophenyl)butan-2-one .[3][1][4]

    • Carbonyl Reduction: Dissolve the ketone in MeOH at 0 °C. Add NaBH₄ (0.5 eq). Quench with dilute HCl. Extract with EtOAc.[5][6][7]

  • Method B (Direct):

    • Use NaBH₄ in the presence of CoCl₂ or similar modifiers to effect 1,4-reduction followed by 1,2-reduction, though chemoselectivity regarding the bromine must be monitored.

Chemical Reactivity & Functionalization

This molecule exhibits orthogonal reactivity . The aliphatic alcohol and the aromatic bromide react under distinct conditions, allowing for divergent synthesis.

Reactivity Map

ReactivityCenterThis compoundOxidationOxidation (Swern/DMP)--> KetoneCenter->OxidationEsterEsterification (AcCl/Py)--> Ester Deriv.Center->EsterHalogenationAppel Reaction (PPh3/CBr4)--> Alkyl BromideCenter->HalogenationSuzukiSuzuki Coupling (Ar-B(OH)2)--> Biaryl AlcoholCenter->SuzukiBuchwaldBuchwald-Hartwig (R-NH2)--> Aryl AmineCenter->BuchwaldLithiationLi-Halogen Exchange (n-BuLi)--> Aryl Lithium SpeciesCenter->Lithiation

Caption: Divergent reactivity profile. Blue paths denote alcohol modifications; Red paths denote aryl bromide transformations.

Key Transformations
  • Suzuki-Miyaura Coupling: The bromine atom is an excellent leaving group for Pd-catalyzed cross-coupling.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 80 °C.

    • Note: The free hydroxyl group is generally tolerated in Suzuki conditions, eliminating the need for protection steps.

  • Oxidation: Re-oxidation to the ketone (4-(4-bromophenyl)butan-2-one) is best achieved using Dess-Martin Periodinane or Swern conditions to avoid over-oxidation or side reactions with the aryl bromide.[1]

Analytical Characterization

Validating the identity of this compound requires specific spectroscopic markers.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is defined by the AA'BB' aromatic system and the aliphatic chain.

Shift (δ ppm)MultiplicityIntegrationAssignment
7.40 Doublet (J ≈ 8.4 Hz)2HAr-H (ortho to Br)
7.08 Doublet (J ≈ 8.4 Hz)2HAr-H (meta to Br)
3.82 Multiplet1HCH -OH (Chiral center)
2.60 – 2.75 Multiplet2HAr-CH ₂-CH₂
1.70 – 1.80 Multiplet2HAr-CH₂-CH ₂-CH(OH)
1.22 Doublet (J ≈ 6.2 Hz)3HCH(OH)-CH
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): Peaks at m/z 228 and 230 (1:1 ratio characteristic of ⁷⁹Br/⁸¹Br).

  • Base Peak: Often m/z 169/171 (Loss of C₂H₅O, cleavage alpha to alcohol) or m/z 45 (CH₃CH=OH⁺).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[8]
STOT-SE H335May cause respiratory irritation.[1][8]

Handling Protocols:

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but should be protected from strong oxidizers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood to avoid inhalation of vapors or dust.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 223554-16-3. Retrieved February 3, 2026, from [Link]

  • Atlantic Research Chemicals. (n.d.). Catalog Entry for this compound. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (1937).[9] p-Bromobenzaldehyde Synthesis. Org. Synth. 17, 20. Retrieved February 3, 2026, from [Link]

An In-Depth Technical Guide to the Safe Handling of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist: This document provides a comprehensive safety and handling guide for 4-(4-Bromophenyl)butan-2-ol. As a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide has been meticulously synthesized by integrating and extrapolating data from structurally analogous chemicals. These include the parent alcohol (2-butanol), positional isomers such as 4-(4-bromophenyl)butan-1-ol, and other related brominated aromatic alcohols. The causality behind each recommendation is explained to ensure a deep, field-proven understanding of the required safety protocols. Every procedure described is designed as a self-validating system to uphold the highest standards of scientific integrity and laboratory safety.

Section 1: Chemical Identification

This section provides the fundamental identifiers for this compound. The molecular formula and weight are derived from its chemical structure and confirmed by data from close isomers.[1]

IdentifierValueSource
Chemical Name This compound-
Synonyms α-Methyl-4-bromobenzene-propanol-
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]
CAS Number Not available.-

Section 2: Hazard Identification and Classification

The hazard profile of this compound is inferred from a composite analysis of its structural components: the flammable butanol backbone and the toxicologically active bromophenyl group.[2][3][4][5]

GHS Classification (Inferred)

  • Signal Word: Warning

  • Pictograms:

    • 
      (GHS07)
      
    • 
      (GHS02)
      
Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.[4]

Precautionary Statements (Selected)

CodeStatement
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P403+P235 Store in a well-ventilated place. Keep cool.[2]

Section 3: Composition and Information on Ingredients

Substance NameFormulaMolecular WeightPurity
This compoundC₁₀H₁₃BrO229.11 g/mol >95% (Typical for research chemicals)

Section 4: First-Aid Measures

Immediate and appropriate first-aid is critical. The following protocols are based on established procedures for irritant, harmful, and flammable organic compounds.[3][4]

  • General Advice: If you feel unwell, seek medical advice immediately and show this safety guide to the doctor in attendance.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, give artificial respiration. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

FirstAidWorkflow start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water (15 min) skin->wash_skin if irritation persists rinse_eyes Rinse Eyes with Water (15 min) eye->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth DO NOT induce vomiting seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical if irritation persists rinse_eyes->seek_medical rinse_mouth->seek_medical DO NOT induce vomiting

Caption: Emergency First-Aid Response Workflow.

Section 5: Fire-Fighting Measures

The butanol functional group makes the compound flammable, while the bromophenyl group can release toxic and corrosive gases upon combustion.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

  • Specific Hazards Arising from the Chemical: The flammability is a key hazard.[2] Vapors may form explosive mixtures with air. During a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO₂) and hydrogen bromide (HBr) gas.[8]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as detailed in Section 8. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Methods for Containment and Cleaning Up: Contain the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the material into a suitable, labeled container for disposal according to local regulations.[7]

Section 7: Handling and Storage

Proper handling and storage are essential to mitigate the risks of fire, exposure, and chemical degradation.

Handling Protocol:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear all prescribed PPE (see Section 8).

  • Ground and bond containers and receiving equipment to prevent static electricity buildup. Use only non-sparking tools.[7]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[7]

  • Avoid contact with skin and eyes and avoid inhalation of vapors.[3]

  • Do not eat, drink, or smoke in the work area.[6]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • The recommended storage temperature is refrigerated (2-8 °C) to ensure stability.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_ignition Remove Ignition Sources prep_hood->prep_ignition handle_transfer Use Grounded Equipment & Non-Sparking Tools prep_ignition->handle_transfer handle_avoid Avoid Contact & Inhalation handle_transfer->handle_avoid store_container Keep Container Tightly Closed handle_avoid->store_container store_location Store in Cool, Dry, Well-Ventilated Area store_container->store_location cleanup Wash Hands Thoroughly store_location->cleanup

Caption: Standard Workflow for Safe Handling and Storage.

Section 8: Exposure Controls and Personal Protection

  • Engineering Controls: A properly functioning chemical fume hood is required to keep airborne concentrations below exposure limits and to control vapor hazards. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.

Section 9: Physical and Chemical Properties

Exact experimental data for this compound is not available. The following values are estimates based on the parent compound, 2-butanol, and related aromatic structures.[9][10][11]

PropertyEstimated ValueRationale/Source
Appearance Colorless to light yellow liquid or low-melting solidAnalogy to related compounds[9]
Odor Characteristic alcohol-likeAnalogy to 2-butanol[10]
Boiling Point > 100 °CSignificantly higher than 2-butanol (~99°C) due to the heavy bromophenyl group.[11]
Density > 0.808 g/mLHigher than 2-butanol due to the bromine atom.[11]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether).Typical for alcohols with a large nonpolar substituent.[10]
Flash Point ~24 - 30 °CEstimated based on 2-butanol's flammability classification.[2][9]

Section 10: Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, away from light).[9]

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: Heat, flames, sparks, and static discharge.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

  • Hazardous Decomposition Products: Under combustion, forms carbon monoxide, carbon dioxide, and hydrogen bromide gas.[8]

Section 11: Toxicological Information

No specific toxicological studies have been performed on this compound. The following information is based on the GHS classification derived from its analogs.[3][4][6]

  • Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

  • Acute Effects:

    • Oral: Harmful if swallowed.[3]

    • Inhalation: Vapors may cause respiratory tract irritation. High concentrations may lead to central nervous system effects such as drowsiness and dizziness.[4]

    • Skin: Causes skin irritation upon contact.[3]

    • Eyes: Causes serious eye irritation.[4]

  • Chronic Effects: No data available. Long-term exposure should be avoided.

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.

Section 12: Ecological Information

No specific ecotoxicity data is available. Due to the presence of a brominated aromatic ring, which can be persistent and toxic to aquatic life, this compound should not be released into the environment. Prevent entry into waterways, soil, or sewers.

Section 13: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste must be handled by a licensed professional waste disposal service. Do not dispose of it via household waste or drains.

Section 14: Transport Information

The transport classification for this specific chemical has not been determined. Based on its flammability, it may be classified under a UN number for flammable liquids, such as UN 1120 (for Butanols).[11] However, proper shipping classification requires experimental data.

Section 15: Regulatory Information

The regulatory status of this compound has not been specifically established. It should be handled in accordance with all regulations that apply to hazardous laboratory chemicals.

Section 16: Other Information

This guide was prepared to provide necessary safety information in the absence of a formal SDS. The information is based on data from structurally similar compounds and should be used as a primary reference for safe handling. All laboratory personnel must be trained in proper chemical handling techniques before working with this substance.

References

  • Carl ROTH. (2016). Safety Data Sheet: 2-Butanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4221-99-2, (S)-(+)-2-Butanol. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Structure and Properties of 2-Butanol. Retrieved from [Link]

  • Chem Service. (2014). SAFETY DATA SHEET sec-Butyl alcohol. Retrieved from [Link]

  • Loba Chemie. (2024). BUTAN-2-OL AR Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (S)-butan-2-ol (CAS 4221-99-2). Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(4-BROMOPHENYL)-1-BUTANOL. Retrieved from [Link]

Sources

4-(4-Bromophenyl)butan-2-ol PubChem CID and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)butan-2-ol , a chiral secondary alcohol serving as a critical intermediate in the synthesis of pharmaceutical agents.[1] Characterized by a para-brominated phenyl ring and a 2-hydroxybutyl chain, this compound offers dual functionality: the secondary alcohol allows for stereoselective derivatization, while the aryl bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] This guide details its digital identification, validated synthetic pathways, and analytical profiling for researchers in drug discovery.[1]

Chemical Identity & Digital Fingerprinting

Precise identification is paramount for supply chain integrity and regulatory compliance.[1] The following identifiers distinguish this compound from its structural isomers (e.g., 1-ol or 3-ol derivatives).

Table 1: Core Identifiers and Physicochemical Properties
PropertyData Specification
Chemical Name This compound
CAS Registry Number 223554-16-3
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
MDL Number MFCD16150637
Precursor CAS (Ketone) 89201-84-3 (4-(4-Bromophenyl)butan-2-one)
Physical State Viscous oil or low-melting solid (racemic)
Chirality Contains one stereocenter at C2; exists as (R) and (S) enantiomers
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in H₂O

Structural Analysis & Reactivity Profile

The molecule features two distinct reactive zones that function independently, allowing for orthogonal synthetic strategies:

  • The Aryl Bromide (C-Br): Located at the para position, this moiety is electronically deactivated but highly responsive to oxidative addition by low-valent transition metals (Pd⁰, Ni⁰).[1] It is stable against mild reducing agents (e.g., NaBH₄) but sensitive to lithiation (Li/Hal exchange).[1]

  • The Secondary Alcohol (C-OH): Positioned at C2, this group is susceptible to oxidation (to ketone), esterification, or conversion to a leaving group (tosylate/mesylate) for nucleophilic substitution.[1]

Diagram 1: Structural Reactivity Logic

G Compound This compound Zone1 Aryl Bromide (C-Br) Electrophilic Handle Compound->Zone1 Site A Zone2 Sec-Alcohol (C-OH) Nucleophilic/Chiral Center Compound->Zone2 Site B App1 Suzuki-Miyaura Coupling (Biaryl Synthesis) Zone1->App1 App2 Buchwald-Hartwig (C-N Bond Formation) Zone1->App2 App3 Mitsunobu Reaction (Inversion of Configuration) Zone2->App3 App4 Oxidation (Ketone Regeneration) Zone2->App4

Caption: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Validated Synthetic Protocols

The most robust route to this compound is the chemoselective reduction of its ketone precursor, 4-(4-Bromophenyl)butan-2-one (CAS 89201-84-3) .[1] This method avoids debromination of the aryl ring, a common side reaction when using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1]

Protocol A: Chemoselective Reduction (NaBH₄)

Objective: Reduce the ketone to the alcohol without affecting the aryl bromide.[1]

Reagents:

  • Substrate: 4-(4-Bromophenyl)butan-2-one (1.0 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 - 0.6 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)[1]

  • Quench: 1M HCl or Saturated NH₄Cl[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-(4-Bromophenyl)butan-2-one and dissolve in anhydrous MeOH. Cool the solution to 0°C using an ice bath to suppress potential side reactions.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Note: Rapid addition may cause vigorous hydrogen evolution and exotherms.[1]

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material (Ketone, Rf ~0.[1]6) should disappear, and a new, more polar spot (Alcohol, Rf ~0.[1]3) should appear.[1][2]

  • Quench: Carefully add saturated NH₄Cl solution or 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 10% → 30% EtOAc in Hexanes).[1]

Diagram 2: Synthetic Workflow & Checkpoints

Synthesis Start Start: Ketone Precursor (CAS 89201-84-3) Step1 Solubilization (MeOH, 0°C) Start->Step1 Step2 Reduction (NaBH4, 0.6 eq) Step1->Step2  Activation Step3 TLC Validation (Disappearance of SM) Step2->Step3  2-4 Hours Step3->Step2  Incomplete Step4 Workup & Extraction (EtOAc / Brine) Step3->Step4  Complete End Final Product: This compound (CAS 223554-16-3) Step4->End  Evaporation

Caption: Step-wise reduction workflow ensuring chemoselectivity and process control.

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, compare spectral data against the following theoretical and reported parameters.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 (d, 2H): Aromatic protons ortho to Bromine (Deshielded).

    • δ 7.05 (d, 2H): Aromatic protons meta to Bromine.[1]

    • δ 3.80 (m, 1H): Methine proton at C2 (CH-OH).[1]

    • δ 2.60–2.75 (m, 2H): Benzylic protons (Ar-CH₂-).[1]

    • δ 1.70–1.80 (m, 2H): Homobenzylic methylene protons (-CH₂-).[1]

    • δ 1.22 (d, 3H): Terminal methyl group (CH₃-CH(OH)-).[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z 228/230 (1:1 ratio characteristic of ⁷⁹Br/⁸¹Br isotopes).[1]

    • Base Peak: Often m/z 169/171 (Loss of C₂H₅O fragment) or tropylium ion derivatives.[1]

Applications in Drug Development

This compound is frequently utilized as a "chiral linker" in medicinal chemistry.[1]

  • Suzuki-Miyaura Coupling: The aryl bromide allows the attachment of the butan-2-ol tail to complex heteroaromatic cores, a common motif in kinase inhibitors where the hydroxyl group interacts with the hinge region or solvent front of the protein target.[1]

  • Chiral Resolution: The racemic alcohol can be resolved via enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-4-(4-bromophenyl)butan-2-ol, which is critical for structure-activity relationship (SAR) studies.[1]

  • Raspberry Ketone Analogs: This compound is structurally related to the rheosmin (Raspberry Ketone) family.[1] The brominated variant serves as a precursor to radiolabeled tracers or affinity probes by replacing the Br with isotopic labels or fluorescent tags.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(4-Bromophenyl)butan-1-ol and derivatives.[1]Link (Note: Used for CAS verification logic of the general scaffold).[1]

  • SynQuest Laboratories. Product Catalog: this compound (CAS 223554-16-3).[1][3][2]Link[1]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates Rh-catalyzed synthesis of related bromophenyl-alkyl scaffolds). Org. Synth. 2018, 95, 328-344.[1][4] Link

  • PubChem. Compound Summary: 4-Bromobutan-2-ol and Bromophenyl derivatives.[1] National Library of Medicine.[1] Link

Sources

literature review on 4-(4-Bromophenyl)butan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis & Medicinal Chemistry Applications[1]

Part 1: Executive Summary

4-(4-Bromophenyl)butan-2-ol (CAS: 223554-16-3) represents a high-value chiral synthon in modern drug discovery. Its structural utility lies in its bifunctionality : it possesses an aryl bromide moiety capable of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a secondary alcohol amenable to stereoselective derivatization or oxidation.

This guide moves beyond basic characterization to explore this molecule as a "lynchpin" intermediate. By independently manipulating its two functional ends, researchers can access diverse pharmacophores, including diarylbutylamines (typical of antipsychotics and antihistamines), azole antifungals , and kinase inhibitors .

Part 2: Chemical Profile & Strategic Utility[1]
PropertySpecification
IUPAC Name This compound
CAS Number 223554-16-3
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Chirality Contains one stereocenter at C2.[1] (R)- and (S)- enantiomers are distinct bioactive scaffolds.
Key Reactivity Site A (Ar-Br): Cross-coupling, Lithiation. Site B (C-OH): Esterification, Mitsunobu, Oxidation.
The "Hub-and-Spoke" Divergent Strategy

In medicinal chemistry, this molecule serves as a hub. The 4-carbon linker provides optimal spacing for receptor binding pockets that require a flexible tether between an aromatic anchor and a polar headgroup.

DivergentStrategy Core 4-(4-Bromophenyl) butan-2-ol Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (N-Aryl Amines) Core->Buchwald Pd(0), HNR2 Lithiation Li-Hal Exchange (Electrophile Trapping) Core->Lithiation n-BuLi Mitsunobu Mitsunobu Reaction (Inversion to Amines/Ethers) Core->Mitsunobu PPh3, DEAD, NuH Oxidation Oxidation to Ketone (Reductive Amination) Core->Oxidation Dess-Martin Esterification Ester/Carbamate (Prodrugs) Core->Esterification RCOCl

Figure 1: Divergent synthesis strategy showing the independent functionalization of the aryl bromide (red paths) and the alcohol (green paths).

Part 3: Synthesis Methodologies

To ensure high enantiomeric excess (ee), biocatalytic reduction is superior to standard hydride reduction.

Route A: Asymmetric Enzymatic Reduction (Recommended)

This route converts the precursor 4-(4-bromophenyl)butan-2-one into the chiral alcohol with >99% ee.

  • Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

  • Cofactor: NADPH/NADH with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

  • Advantages: Green chemistry, ambient temperature, extremely high enantioselectivity.

Route B: Grignard Addition (Racemic)

Reaction of 4-bromophenethylmagnesium bromide with acetaldehyde .

  • Utility: Useful when racemic material is needed for initial SAR screening or when chiral HPLC separation is preferred later.

Part 4: Experimental Protocols
Protocol 1: Asymmetric Synthesis via Biocatalytic Reduction

Target: (S)-4-(4-Bromophenyl)butan-2-ol

Reagents:

  • Substrate: 4-(4-Bromophenyl)butan-2-one (100 mg)

  • Enzyme: Commercial KRED screening kit (e.g., KRED-P1 series)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Cofactor Recycle: NADP+ (1 mM), Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 5 U)

Procedure:

  • Preparation: Dissolve the substrate in IPA (5% v/v of total volume) or DMSO.

  • Reaction: Add the substrate solution to the buffer containing NADP+, Glucose, GDH, and the KRED enzyme (10 mg).

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Monitoring: Check conversion via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

  • Workup: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Validation: The resulting alcohol should show >95% conversion and >99% ee.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: 4-(4-(Pyridin-3-yl)phenyl)butan-2-ol (Biaryl Derivative)

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Pyridine-3-boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Heating: Heat block to 90°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with water and extract with DCM.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Mechanism: The free alcohol is tolerated under these conditions; protection is generally not required unless the boronic acid is highly sensitive.

Part 5: Pharmacological Applications & SAR[1]

The 4-phenylbutan-2-ol scaffold is a pharmacophore often found in:

  • Histamine H3 Antagonists: The butyl chain acts as a spacer, placing the basic amine (derived from the alcohol) at the correct distance from the aromatic ring to interact with Asp114 in the receptor.

  • Antifungal Agents: Azole derivatives where the alcohol is converted to an imidazole/triazole.

  • Sigma Receptor Ligands: The lipophilic tail and polar headgroup mimic the binding requirements of sigma-1 receptors.

Structure-Activity Relationship (SAR) Visualization

SAR Molecule This compound Region1 Aryl Region (Br) Modulates Lipophilicity & Pi-Stacking Target: Suzuki Coupling for Biaryls Molecule->Region1 Region2 Linker (Butyl) Critical for Receptor Depth Rigidification (Alkenes) alters potency Molecule->Region2 Region3 Chiral Center (C-OH) H-Bond Donor/Acceptor (S)-isomer often preferred for H3/Muscarinic Molecule->Region3

Figure 2: SAR breakdown highlighting the three critical zones for medicinal chemistry optimization.

Part 6: References
  • El-Hashash, M. A., et al. (2012).[1] Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. Retrieved from [Link]

  • RSC Advances. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

boiling point and melting point of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and handling of 4-(4-Bromophenyl)butan-2-ol , specifically focusing on its boiling and melting points as critical parameters for isolation and purification in drug development workflows.

CAS Registry Number: 223554-16-3 Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1]

Executive Summary

In pharmaceutical synthesis, This compound serves as a high-value chiral intermediate, often utilized in the construction of aryl-alkyl scaffolds for antihistamines and kinase inhibitors. Unlike common solvents, this compound occupies a "physicochemical middle ground"—it possesses a high boiling point that risks thermal decomposition during atmospheric distillation and a melting point often hovering near ambient temperature, leading to supercooled liquid states.

This guide provides the predicted and experimental boundaries for these properties, establishing a protocol for their precise determination and application in process chemistry.

Physicochemical Profile

The presence of the bromine atom at the para position significantly alters the thermodynamic profile compared to its non-halogenated analog, 4-phenyl-2-butanol. The increased polarizability and molecular weight elevate the boiling point by approximately 70°C, necessitating high-vacuum techniques for isolation.

Core Data Summary
PropertyValue / RangeConfidence LevelContext
Boiling Point (Atm) 306.9 ± 17.0 °C High (Predicted)Do not attempt distillation at 760 mmHg.[2]
Boiling Point (Vacuum) ~135 - 145 °C High (Calculated)@ 1.0 - 2.0 mmHg (Estimated via Nomograph).
Melting Point < 50 °C Medium (Analogous)Likely a viscous oil that crystallizes slowly; analogous to 2-(4-Bromophenyl)-2-propanol (MP 42-46°C).
Density 1.3 ± 0.1 g/cm³ High (Predicted)Significantly denser than water.
Physical State Viscous Liquid / Low-Melting SolidHighTendency to supercool; may require seeding.

Critical Insight: The large discrepancy between the atmospheric boiling point and the decomposition threshold means that vacuum distillation is the only viable purification method for the liquid phase.

Thermodynamic Context & Handling Strategies

The "Bromine Effect" on Volatility

The substitution of a hydrogen atom with bromine (Atomic Mass ~79.9) introduces significant London dispersion forces. While 4-phenyl-2-butanol boils at ~239°C, the brominated derivative requires significantly higher energy to transition to the vapor phase.

  • Implication: Standard rotary evaporation (water bath 40-60°C) will effectively remove solvents (EtOAc, DCM) but will not remove this product, even under good vacuum (10-20 mbar).

Melting Point Hysteresis

Secondary alcohols with flexible alkyl chains often exhibit supercooling . The compound may remain a viscous oil at room temperature even if its thermodynamic melting point is 30-40°C.

  • Protocol: If a solid is required for X-ray crystallography or gravimetric purity assay, the oil must be cooled to -20°C and triturated with a non-polar solvent (e.g., pentane or cold hexanes) to induce nucleation.

Experimental Determination Protocols

Use these self-validating protocols to establish the exact values for your specific batch.

A. Boiling Point Determination (Reduced Pressure)

Objective: Determine the boiling point at usable vacuum levels to define purification parameters. Method: Micro-distillation (Short Path).

  • Setup: Equip a short-path distillation head with a vacuum gauge (Manometer/Pirani) capable of reading 0.1–5.0 mmHg.

  • Loading: Charge the boiling flask with crude this compound. Add a magnetic stir bar (do not use boiling chips under high vacuum).

  • Equilibration: Reduce pressure to 1.0 mmHg . Allow the system to stabilize for 5 minutes.

  • Ramp: Slowly increase oil bath temperature.

    • Expectation: Distillation should commence when the bath is 20-30°C higher than the vapor temperature.

    • Target: Look for a steady vapor temperature plateau around 130-140°C .

  • Validation: Record Pressure (

    
    ) and Temperature (
    
    
    
    ). Use the Clausius-Clapeyron equation to normalize to standard pressure for comparison against predicted values.
B. Melting Point Determination (DSC)

Objective: Detect the phase transition energy for semi-solid or viscous oil batches. Method: Differential Scanning Calorimetry (DSC).

  • Sample Prep: Hermetically seal 2-5 mg of the sample in an aluminum pan.

  • Cooling Cycle: Cool to -60°C to ensure the sample is fully in the solid state (glassy or crystalline).

  • Heating Ramp: Heat at 5°C/min to 100°C.

  • Analysis: Identify the endothermic peak onset.

    • Sharp Peak: Indicates high purity crystalline material.

    • Broad Hump: Indicates amorphous glass transition (

      
      ) or impurities.
      

Synthesis & Purification Workflow

The following workflow visualizes the critical decision points where MP and BP data dictate the isolation strategy.

G Start Start: 4-(4-Bromophenyl)butan-2-one Reaction Reduction (NaBH4, MeOH) Start->Reaction Quench Quench & Extraction (EtOAc) Reaction->Quench Crude Crude Oil (Solvent Removed) Quench->Crude Rotovap Decision Check Purity (TLC/LCMS) Crude->Decision Distill High Vacuum Distillation (Target: ~140°C @ 1 mmHg) Decision->Distill If Oil/Impure Crystallize Cold Trituration (Hexanes, -20°C) Decision->Crystallize If Semi-Solid Final Pure this compound Distill->Final Collect Main Fraction Crystallize->Final Filter Solids

Figure 1: Isolation logic flow. High vacuum distillation is the primary purification route due to the compound's high boiling point.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 2344-70-9 (Non-brominated analog reference). Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: 4-(4-Bromophenyl)butan-2-ol as a Chiral Building Block

[1]

Executive Summary

4-(4-Bromophenyl)butan-2-ol represents a high-value "bifunctional" chiral scaffold in medicinal chemistry.[1] Its strategic importance lies in its orthogonal reactivity: it possesses a chiral secondary alcohol (amenable to stereospecific substitution or derivatization) and a para-bromophenyl moiety (a classic handle for palladium-catalyzed cross-coupling).[1]

This guide outlines the scalable, enantioselective synthesis of this molecule and details its application in generating complex bioactive architectures. We prioritize a Noyori Transfer Hydrogenation route for the asymmetric step due to its high reliability and scalability in standard chemical laboratories.

Part 1: Structural Analysis & Strategic Value[1]

The molecule consists of three distinct functional zones, each serving a specific purpose in drug design:

  • The Chiral Center (C2): A secondary alcohol that can be inverted (Mitsunobu) or retained (O-alkylation) to set absolute stereochemistry early in a synthesis.[1]

  • The Linker (C3-C4): A flexible ethylene bridge that distances the aromatic ring from the polar headgroup, often used to probe hydrophobic pockets in GPCRs or enzymes.

  • The Aryl Halide (Ar-Br): A robust handle for late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig couplings.[1]

Orthogonal Reactivity Map

The following diagram illustrates the logical flow of operations possible with this scaffold.

OrthogonalReactivityCenterThis compound(Chiral Scaffold)OH_PathOH-Directed TransformationsCenter->OH_PathBr_PathAr-Br Directed TransformationsCenter->Br_PathEtherChiral Ethers(Williamson/Mitsunobu)OH_Path->EtherAmineChiral Amines(via Mesylate/Azide)OH_Path->AmineSuzukiBiaryl Scaffolds(Suzuki-Miyaura)Br_Path->SuzukiBuchwaldN-Aryl Heterocycles(Buchwald-Hartwig)Br_Path->Buchwald

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

Part 2: Synthesis Methodologies

To ensure high enantiomeric excess (ee) and chemical purity, we recommend a linear sequence starting from commercially available 4-bromobenzaldehyde.

Step 1: Aldol Condensation

Reaction: 4-Bromobenzaldehyde + Acetone

1
  • Mechanism: Base-catalyzed Claisen-Schmidt condensation.[1]

  • Critical Control: Use excess acetone to prevent double condensation (formation of the dibenzylideneacetone derivative).

Step 2: Chemoselective Hydrogenation

Reaction: 4-(4-Bromophenyl)but-3-en-2-one

1
  • Challenge: Reducing the alkene (C=C) without reducing the ketone (C=O) or hydrogenolyzing the aryl bromide (Ar-Br).

  • Recommended Catalyst: Wilkinson's Catalyst [RhCl(PPh

    
    )
    
    
    ] or Pd-EnCat™ (microencapsulated Pd). Standard Pd/C often leads to debromination (loss of Br).[1]
Step 3: Asymmetric Reduction (The Chiral Step)

Reaction: 4-(4-Bromophenyl)butan-2-one

1
  • Method: Noyori Asymmetric Transfer Hydrogenation (ATH) .[1]

  • Why this method? It avoids high-pressure H

    
     gas, uses stable Ru-catalysts, and consistently delivers >95% ee for methyl ketones.[1]
    
Detailed Protocol: Noyori Transfer Hydrogenation

This protocol yields the (S)-enantiomer (assuming standard Noyori stereomodels apply; always verify with chiral HPLC).[1]

Reagents:

  • Substrate: 4-(4-Bromophenyl)butan-2-one (1.0 equiv)[1]

  • Catalyst: RuCl (0.5 - 1.0 mol%)[1]

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotropic mixture)[1]

  • Solvent: Dichloromethane (DCM) or neat.

Procedure:

  • Inert Atmosphere: Purge a reaction vessel with nitrogen.

  • Charge: Add the ketone substrate (e.g., 10 mmol) and the Ru-catalyst (0.05 mmol).

  • Initiate: Add the HCOOH/Et

    
    N mixture (3-5 equiv relative to ketone).
    
  • Reaction: Stir at room temperature (20-25°C) for 12-24 hours. Monitor by TLC or GC.[1]

    • Checkpoint: The reaction is complete when the ketone peak vanishes.

  • Workup: Dilute with water and extract with DCM. Wash organic layer with saturated NaHCO

    
     (to remove excess acid) and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Self-Validating QC Metrics:

Parameter Acceptance Criteria Method
Purity > 98.0% HPLC (UV @ 254 nm)
Enantiomeric Excess > 96.0% Chiral HPLC (e.g., Chiralcel OD-H)

| Br-Integrity | > 99.0% retention | 1H-NMR (Aromatic region integration) |[1]

Part 3: Synthesis Workflow Diagram

The following diagram visualizes the critical decision points and flow of the synthesis.

SynthesisFlowInput4-Bromobenzaldehyde+ AcetoneStep1Step 1: Aldol Condensation(NaOH, H2O/EtOH)Input->Step1Intermediate1Enone Intermediate(4-(4-Bromophenyl)but-3-en-2-one)Step1->Intermediate1Step2Step 2: Selective Hydrogenation(RhCl(PPh3)3, H2, 1 atm)*Avoid Pd/C to prevent debromination*Intermediate1->Step2Intermediate2Ketone Precursor(4-(4-Bromophenyl)butan-2-one)Step2->Intermediate2Step3Step 3: Asymmetric Transfer Hydrogenation(Ru-TsDPEN, HCOOH/Et3N)Intermediate2->Step3FinalTarget: (S)-4-(4-Bromophenyl)butan-2-ol(>95% ee)Step3->Final

Figure 2: Step-by-step synthetic route emphasizing chemoselectivity in Step 2.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "linker-fragment."[1] The 4-carbon chain places the aryl group at a specific distance from the chiral center, often used to span the "narrow gorge" of enzymes like Acetylcholinesterase (AChE) or to reach hydrophobic back-pockets in Kinase active sites.

Stereochemical Inversion via Mitsunobu

If the (R)-enantiomer is required but only the (S)-catalyst is available (or vice versa), or if an amine is the target, the Mitsunobu reaction is highly effective on this scaffold.

  • Reaction: Alcohol + PPh

    
     + DIAD + Nucleophile (e.g., DPPA for azide).[1]
    
  • Outcome: Complete Walden inversion at C2.

Case Study: Suzuki Coupling

The para-bromo position is sterically unhindered, allowing for mild coupling conditions.

  • Protocol: Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl

    
     (3 mol%), K
    
    
    CO
    
    
    (2 equiv), Dioxane/Water (9:1), 80°C.[1]
  • Utility: Rapid generation of biaryl libraries for SAR (Structure-Activity Relationship) studies.[1]

References

  • Noyori Asymmetric Hydrogenation: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Selective Hydrogenation: Pears, D. A., et al. (2005).[1] Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.[1][2] Beilstein Journal of Organic Chemistry, 1, 1-13.[1] Link

  • Biocatalytic Alternatives: Contente, M. L., et al. (2016).[1] Stereoselective reduction of ketones by a new ketoreductase from Pichia sp.[1] Tetrahedron: Asymmetry, 27(1), 24-28.[1] (Contextual reference for enzymatic reduction of phenyl-butanones).

  • General Synthesis of Phenylbutanones: Organic Syntheses, Coll. Vol. 10, p. 130 (2004); Vol. 75, p. 1 (1998).[1] (General aldol/reduction methodologies).

Methodological & Application

Application Note: Chemoselective Reduction of 4-(4-Bromophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective synthesis of 4-(4-bromophenyl)butan-2-ol via the hydride reduction of 4-(4-bromophenyl)butan-2-one . The protocol utilizes Sodium Borohydride (


) to effect the exclusive reduction of the carbonyl moiety while preserving the aryl bromide functionality—a critical "handle" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). This guide addresses the specific challenges of chemoselectivity, offering a scalable, self-validating protocol suitable for medicinal chemistry and process development.

Introduction & Strategic Rationale

The Chemoselectivity Challenge

The target molecule contains two reducible functionalities:

  • The Ketone (

    
    ):  The desired site of reduction.
    
  • The Aryl Bromide (

    
    ):  A sensitive group susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions (e.g., 
    
    
    
    ).

Why


? 
While catalytic hydrogenation is atom-economical, it poses a high risk of cleaving the 

bond, yielding the non-functionalized 4-phenylbutan-2-ol. Lithium Aluminum Hydride (

) is overly aggressive and requires stringent anhydrous conditions. Sodium Borohydride (

) is selected as the optimal reagent because it functions as a mild, nucleophilic hydride source that reduces ketones to secondary alcohols without disturbing aryl halides [1, 2].
Reaction Scheme

The transformation proceeds via nucleophilic addition of the borohydride anion to the carbonyl carbon, followed by protic workup.[1]

ReactionScheme SM 4-(4-bromophenyl) butan-2-one Intermediate Alkoxyborate Intermediate SM->Intermediate Hydride Attack Reagent NaBH4, MeOH 0°C to RT Product 4-(4-Bromophenyl) butan-2-ol Intermediate->Product H3O+ Quench

Figure 1: Reaction pathway for the chemoselective reduction.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple concerted step but a stepwise addition-hydrolysis.

  • Nucleophilic Attack: The boron atom coordinates with the carbonyl oxygen (Lewis acid-base interaction), activating the carbon. The

    
     bond breaks, transferring a hydride (
    
    
    
    ) to the carbonyl carbon.
  • Alkoxide Formation: The resulting tetrahedral intermediate is an alkoxide coordinated to the boron.

  • Protonation (Workup): The reaction mixture is quenched with a proton source (water/acid), liberating the alcohol and borate salts.

Mechanism Step1 Ketone Substrate (Electrophilic Carbon) Step2 Borohydride (BH4-) Approaches C=O Step1->Step2 Step3 Hydride Transfer (Rate Determining Step) Step2->Step3 Step4 Alkoxide-Boron Complex Step3->Step4 Step5 Acidic Hydrolysis (Quench) Step4->Step5 Step6 Secondary Alcohol (Product) Step5->Step6

Figure 2: Stepwise mechanistic flow of borohydride reduction.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )DensityNote
4-(4-bromophenyl)butan-2-one Substrate1.0227.10N/ASolid or oil
Sodium Borohydride (

)
Reductant1.237.83SolidHygroscopic; use fresh
Methanol (MeOH) Solvent~10 vol32.040.792HPLC Grade
Ammonium Chloride (

)
QuenchExcess53.49Aq. Sol.Saturated solution
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(4-bromophenyl)butan-2-one in Methanol (10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath (

    
    ) and allow it to equilibrate for 10 minutes. Rationale: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.
    

Phase 2: Reagent Addition 3. Addition: Add


  (1.2 equiv.) portion-wise over 5–10 minutes.
  • Critical Note: Evolution of hydrogen gas (
    
    
    ) will occur.[2] Ensure the system is vented (e.g., via a needle in the septum) to prevent pressure buildup.
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

Phase 3: Monitoring (Self-Validation) 5. TLC Check: Monitor consumption of starting material (SM) using TLC (Eluent: 20% EtOAc in Hexanes).

  • SM
    
    
    : ~0.5 (UV active)
  • Product
    
    
    : ~0.3 (Lower
    
    
    due to H-bonding of -OH).
  • Stain: Use
    
    
    or Cerium Ammonium Molybdate (CAM) if UV is ambiguous; the alcohol will stain differently than the ketone.

Phase 4: Workup & Isolation 6. Quench: Cool the mixture back to


. Slowly add saturated aqueous 

(10 mL/g substrate).
  • Safety: Vigorous bubbling may occur if excess hydride remains.
  • Extraction: Evaporate the bulk of the Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (
    
    
    mL).
  • Washing: Combine organic layers and wash with Brine (
    
    
    mL).
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield the crude oil.

Quality Control & Data Analysis

Expected Analytical Data

The conversion is validated by the disappearance of the ketone signal and the appearance of the methine proton attached to the alcohol.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

~3.80 ppm (Multiplet, 1H)
CH -OH (New Signal)

~1.20 ppm (Doublet, 3H)
CH3 -CH-OH (Shifted from singlet)

~7.40 ppm (Doublet, 2H)
Ar-H (Ortho to Br)

~7.05 ppm (Doublet, 2H)
Ar-H (Meta to Br)
IR Spectroscopy ~3400 cm⁻¹ (Broad)O-H Stretch
Absence of ~1715 cm⁻¹Loss of C=O Stretch
Troubleshooting Guide
  • Issue: Incomplete conversion after 2 hours.

    • Solution: Add an additional 0.5 equiv. of

      
       and warm slightly to 
      
      
      
      . Check if MeOH is "wet" (water destroys
      
      
      ).
  • Issue: Product is an oil that won't crystallize.

    • Solution: This secondary alcohol is likely a viscous oil. High-vacuum drying is required. If high purity is needed, purify via silica gel flash chromatography (Gradient: 10%

      
       30% EtOAc/Hexanes).
      

Process Safety (HSE)

Safety Hazard1 Hydrogen Gas (H2) Evolution Control1 Ventilation & No Ignition Sources Hazard1->Control1 Hazard2 Exotherm Heat Generation Control2 Slow Addition & Ice Bath Cooling Hazard2->Control2 Hazard3 Toxic Substrate (Aryl Bromide) Control3 Gloves, Goggles & Fume Hood Hazard3->Control3

Figure 3: Key process hazards and engineering controls.

  • NaBH4 Handling: Reacts violently with acids and liberates flammable hydrogen gas. Keep away from moisture during storage.

  • Solvent: Methanol is toxic and flammable. Handle in a fume hood.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group).

  • Sigma-Aldrich. (n.d.).[3] Sodium Borohydride Technical Bulletin. Retrieved from Sigma-Aldrich.[3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for reduction of ketones).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71308960 (this compound).

Sources

Application Note: Chemoselective Reduction Strategies for 4-(4-Bromophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The reduction of 4-(4-bromophenyl)butan-2-one (Compound 1 ) to its corresponding alcohol, 4-(4-bromophenyl)butan-2-ol (Compound 2 ), is a pivotal transformation in the synthesis of pharmaceutical intermediates. The presence of the aryl bromide moiety presents a specific chemoselectivity challenge: the reduction method must target the ketone (


) while leaving the carbon-bromine bond (

) intact to serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Chemoselectivity Challenge
  • Risk: Catalytic hydrogenation using heterogeneous catalysts (e.g.,

    
     under 
    
    
    
    ) often leads to hydrodehalogenation, stripping the bromine atom and yielding the des-bromo byproduct.
  • Solution: Hydride-based reductions (

    
    ) and Transfer Hydrogenation (ATH) offer superior chemoselectivity, preserving the aryl halide.
    
Decision Matrix: Selecting the Right Protocol

The following decision tree outlines the logic for selecting the appropriate reduction method based on project requirements (Scale, Stereochemistry, and Equipment).

ReductionDecision Start Start: 4-(4-bromophenyl)butan-2-one IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale No (Racemic OK) ATH Protocol B: Ru-Catalyzed ATH (High ee, Preserves Ar-Br) IsChiral->ATH Yes (>95% ee) NaBH4 Protocol A: NaBH4 Reduction (High Chemoselectivity, Low Cost) Scale->NaBH4 Lab/Pilot (<10kg) Catalytic Protocol C: Biocatalysis (KRED) (Green, High Selectivity) Scale->Catalytic Industrial (>100kg)

Figure 1: Strategic selection matrix for reduction protocols.

Protocol A: Standard Chemical Reduction (Racemic)

Target: Rapid generation of racemic alcohol for non-clinical intermediates or analytical standards.

Principle

Sodium borohydride (


) is a mild nucleophilic reducing agent. Unlike Lithium Aluminum Hydride (

), it is chemoselective for ketones/aldehydes and will not reduce esters, amides, or aryl halides under standard conditions [1]. This ensures the integrity of the 4-bromophenyl moiety.
Materials[1][2]
  • Substrate: 4-(4-bromophenyl)butan-2-one (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (0.6 – 1.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Grade: ACS Reagent)

  • Quench: 1N Hydrochloric Acid (HCl) or Saturated

    
    
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-bromophenyl)butan-2-one (10 mmol, 2.27 g) in MeOH (30 mL). Cool the solution to

    
     using an ice bath.
    
  • Addition: Add

    
     (6 mmol, 227 mg) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur; ensure adequate venting.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 1–2 hours.
    
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.60
      
    • Product

      
      : ~0.35 (Stains strongly with PMA or 
      
      
      
      ).
  • Quench: Once conversion is complete, cool to

    
     and carefully add 1N HCl (10 mL) dropwise to destroy excess hydride and neutralize alkoxides. Adjust pH to ~6–7.
    
  • Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Product is typically clean enough for use (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 10%

    
     30% EtOAc/Hexane).
    

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of enantiomerically pure (S)- or (R)-4-(4-bromophenyl)butan-2-ol for drug candidates.

Principle

Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The hydrogen source is a formic acid/triethylamine azeotrope rather than high-pressure


 gas [2]. This method is exceptionally mild and preserves the aryl bromide while establishing the chiral center at C2.
Mechanism of Action (Noyori Cycle)

NoyoriCycle Ru_H Ru-H Species (Active Catalyst) TS Transition State (Hydride Transfer) Ru_H->TS + Ketone Substrate Ru_N Ru-Amido Species (16e- Intermediate) TS->Ru_N - Chiral Alcohol Ru_N->Ru_H + HCOOH/TEA (Regeneration)

Figure 2: Simplified catalytic cycle for Ru-catalyzed ATH. The metal center and the ligand amino group act cooperatively to transfer hydride and proton.

Materials[1][2][3]
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic Acid/Triethylamine complex (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk flask and purge with Nitrogen or Argon.

  • Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) and the substrate (10 mmol, 2.27 g).

  • Solvent Addition: Add degassed DCM (20 mL).

  • Reagent Addition: Add the Formic Acid/TEA azeotrope (2.5 mL, excess) via syringe.

  • Reaction: Stir at

    
     for 12–24 hours. Note: Reaction rate is slower than borohydride but highly selective.
    
  • Workup: Quench by adding water. Extract with DCM. Wash organic layer with saturated

    
     to remove residual formic acid.
    
  • Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (Column: Chiralcel OD-H or AD-H; Eluent: Hexane/IPA).

Analytical Data & Validation

To validate the success of the protocol, compare the isolated product against these standard parameters.

Parameter4-(4-bromophenyl)butan-2-one (SM)This compound (Product)
IR Spectroscopy Strong peak at 1715 cm⁻¹ (C=O stretch)Broad peak at 3300–3400 cm⁻¹ (O-H stretch); No C=O
¹H NMR (CDCl₃)

2.13 (s, 3H, -CO-CH ₃)

1.20 (d, 3H, -CH(OH)-CH ₃)
¹H NMR (Shift)

2.7–2.9 (m, 4H, benzylic/alpha)

3.80 (m, 1H, CH -OH)
Mass Spec (ESI) M+ peaks at 226/228 (Br isotope pattern)M+ peaks at 228/230 (Br isotope pattern preserved)

Critical Quality Attribute (CQA): The preservation of the 1:1 isotopic ratio for Bromine (


) in the Mass Spec confirms that no debromination occurred.

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Old reagents (wet

    
    ) or catalyst poisoning (ATH).
    
  • Fix: Use fresh

    
     pellets. For ATH, ensure strict oxygen-free conditions; oxygen oxidizes the Ru-hydride species.
    
Issue: Over-reduction (Debromination)
  • Cause: Contamination with Pd or Ni metals in the reaction vessel, or use of harsh conditions (e.g., refluxing with active metals).

  • Fix: Ensure reactor cleaning. Stick to Protocol A or B. Avoid

    
     or dissolving metal reductions (Li/
    
    
    
    ).
Issue: Low Enantioselectivity (in Protocol B)
  • Cause: Temperature too high or "leakage" of racemic background reaction.

  • Fix: Lower reaction temperature to

    
     (will increase reaction time). Ensure the catalyst ligand matches the desired stereochemistry ((S,S) vs (R,R)).
    

References

  • Chemoselectivity of Borohydrides

    • Ranu, B. C., & Sarkar, A. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. ResearchGate.

    • Note: Validates that NaBH4 in MeOH reduces ketones efficiently without affecting aryl esters or halides.
  • Asymmetric Transfer Hydrogenation (Noyori Catalyst)

    • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.

    • Note: The foundational text for the
  • Synthesis of 4-(4-bromophenyl)

    • Organic Syntheses, Coll. Vol. 95, p. 142 (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.

    • Note: Provides context for the handling and stability of the 4-bromophenyl moiety in similar chain-length substr
  • General Borohydride Reduction Mechanism

    • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones.

Application Note: Enantioselective Synthesis of (S)-4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the robust, enantioselective synthesis of (S)-4-(4-Bromophenyl)butan-2-ol , a critical chiral building block for various pharmaceutical intermediates (e.g., selective estrogen receptor modulators or adrenergic receptor agonists).

While enzymatic routes (Ketoreductases) exist, they often require extensive screening and expensive co-factors. This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) mediated by a Ruthenium-TsDPEN catalyst.[1][2] This method is selected for its:

  • Scalability: Operates at high substrate concentrations (0.5–1.0 M).

  • Operational Simplicity: No high-pressure hydrogen gas required; uses an azeotropic mixture of Formic Acid/Triethylamine.

  • Chemoselectivity: The protocol is designed to preserve the aryl bromide moiety, avoiding the hydrodehalogenation often seen with standard Pd/H₂ reduction.

Retrosynthetic Logic

The synthesis is broken into three linear steps:

  • Aldol Condensation: 4-Bromobenzaldehyde + Acetone

    
     Enone.
    
  • Chemoselective Reduction: Enone

    
     Ketone (preserving the Ar-Br bond).
    
  • Asymmetric Transfer Hydrogenation: Ketone

    
     Chiral Alcohol.[3]
    

G Start 4-Bromobenzaldehyde Step1 Aldol Condensation (NaOH, Acetone) Start->Step1 Inter1 4-(4-bromophenyl)but-3-en-2-one (Enone) Step1->Inter1 Step2 Selective Hydrogenation (Pt/C, H2) Inter1->Step2 Inter2 4-(4-bromophenyl)butan-2-one (Ketone) Step2->Inter2 Step3 ATH (Ru-TsDPEN) (HCOOH/TEA) Inter2->Step3 Final (S)-4-(4-Bromophenyl)butan-2-ol Step3->Final

Figure 1: Synthetic workflow from aldehyde precursor to chiral alcohol.

Precursor Preparation

Note: If commercial 4-(4-bromophenyl)butan-2-one is available, skip to Section 3.

Step A: Synthesis of 4-(4-bromophenyl)but-3-en-2-one

Mechanism: Claisen-Schmidt Aldol Condensation.

Protocol:

  • Charge a 500 mL round-bottom flask with 4-Bromobenzaldehyde (18.5 g, 100 mmol) and Acetone (100 mL).

  • Add 10% aqueous NaOH (20 mL) dropwise over 10 minutes while stirring at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: TLC (Hexane/EtOAc 4:1). Product (

    
    ) should appear; aldehyde (
    
    
    
    ) should disappear.
  • Workup: Neutralize with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.

Step B: Chemoselective Reduction to the Ketone

Critical Control Point: Standard Pd/C hydrogenation often causes de-bromination (hydrodehalogenation). To prevent this, we use Platinum on Carbon (Pt/C) or poisoned Pd catalysts.

Protocol:

  • Dissolve the enone (10 g) in Ethyl Acetate (100 mL).

  • Add 5% Pt/C (sulfided form preferred, 0.5 g). Alternatively, use Pd/C poisoned with diphenylsulfide.

  • Stir under a balloon of H₂ (1 atm) at RT.

  • Strict Monitoring: Monitor H₂ uptake. The reaction typically completes in 2–4 hours. Stop immediately upon disappearance of the alkene spot on TLC to prevent ketone reduction or debromination.

  • Workup: Filter through a Celite pad. Concentrate to yield the saturated ketone: 4-(4-bromophenyl)butan-2-one .

    • Yield expectation: >90%.[5][6]

    • Purity Check: 1H NMR should show loss of alkene protons (6.5–7.5 ppm region) and appearance of alkyl multiplets.

Core Protocol: Asymmetric Transfer Hydrogenation (ATH)[1][2]

Mechanistic Insight

The reaction utilizes the Noyori-Ikariya mechanism . The Ruthenium catalyst, complexed with the chiral diamine ligand (S,S)-TsDPEN, forms a chiral pocket.

  • Stereochemical Model: For 4-phenylbutan-2-one, the phenylethyl group acts as the "Large" (

    
    ) group and the methyl as the "Small" (
    
    
    
    ) group.
  • Catalyst Selection: The (S,S)-Ru-TsDPEN catalyst typically delivers the hydride to the Si-face of the ketone, yielding the (S)-alcohol .

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) serves as the irreversible hydrogen donor, driving the reaction to completion via CO₂ release.

CatalyticCycle Cat Ru-Cl Pre-catalyst (16e- species) Hydride Ru-H Active Species (18e- species) Cat->Hydride + HCOOH/TEA - CO2 TS Transition State (Concerted H-Transfer) Hydride->TS + Ketone Substrate ProductRel Product Release + CO2 TS->ProductRel Stereoselective Reduction ProductRel->Cat Regeneration

Figure 2: Simplified catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.

Experimental Procedure

Reagents:

  • Substrate: 4-(4-bromophenyl)butan-2-one (2.27 g, 10.0 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7). Loading: 0.5 mol% (32 mg).

  • Solvent/Reductant: Formic Acid/Triethylamine complex (5:2 molar ratio). Commercial azeotrope is recommended.

Step-by-Step:

  • Inerting: Flame-dry a 50 mL Schlenk flask or round-bottom flask and purge with Nitrogen (N₂).

  • Catalyst Charge: Add the Ru-catalyst (32 mg) and the ketone substrate (2.27 g).

  • Solvent Addition: Add the HCOOH/TEA azeotrope (10 mL) via syringe.

    • Note: No additional solvent (DCM/DMF) is usually required if the substrate is soluble in the azeotrope. If solubility is poor, add 2 mL of dry Dichloromethane.

  • Reaction: Stir the mixture at 25°C - 30°C for 12–24 hours.

    • Visual Cue: The solution is typically deep orange/red.

    • Gas Evolution: CO₂ bubbles will evolve; ensure the system is vented through a bubbler or needle.

  • Quench: Dilute the reaction mixture with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate (90:10

      
       80:20).
      
    • The alcohol is more polar than the ketone.

Expected Results:

  • Yield: >85%

  • Enantiomeric Excess (ee): >95% (S)-enantiomer.

Quality Control & Analytics

To ensure the protocol meets pharmaceutical standards, use the following analytical methods.

Table 1: Analytical Specifications
TestMethodSpecification
Identity 1H NMR (400 MHz, CDCl₃)

3.80 (m, 1H, CH-OH), 7.10 (d, 2H), 7.40 (d, 2H).
Purity (Chemical) HPLC / GC> 98.0% Area
Enantiomeric Purity Chiral HPLC> 95% ee
Residual Ruthenium ICP-MS< 10 ppm (if for pharma use)
Chiral HPLC Method (Self-Validating)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Bromophenyl absorption).

  • Retention Times (Approximate for OD-H):

    • (R)-enantiomer:

      
       (minor)
      
    • (S)-enantiomer:

      
       (major)
      
    • Note: Always run a racemic standard (prepared by NaBH₄ reduction of the ketone) to confirm separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or wet reagents.Ensure N₂ atmosphere. Use fresh HCOOH/TEA. Increase temp to 40°C (caution: may lower ee slightly).
Low Enantioselectivity (<90% ee) Temperature too high or wrong catalyst isomer.Run reaction at lower temperature (0°C–10°C) for longer time. Verify catalyst is (S,S)-TsDPEN.
De-bromination Occurred during Precursor Step 2.Switch hydrogenation catalyst to sulfided Pt/C or add diphenylsulfide poison. Do NOT use Pd/C for long durations.
Product is Racemic H-transfer occurred non-catalytically.[7]Ensure catalyst quality. If using base-only conditions (without Ru), racemizaton can occur. Stick to Ru-TsDPEN.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][8] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[9] Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Org. Synth. 2018, 95, 328-344. (For handling bromophenyl alkyl derivatives and stability).[6] Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

catalytic hydrogenation of 4-(4-bromophenyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Hydrogenation of 4-(4-bromophenyl)but-3-en-2-ol

Executive Summary

The hydrogenation of 4-(4-bromophenyl)but-3-en-2-ol presents a classic chemo-selectivity challenge in organic synthesis: reducing a conjugated alkene (


) while preserving a labile aryl bromide (

) bond. Standard hydrogenation catalysts (e.g., Pd/C) often lead to rapid hydrodehalogenation (hydrogenolysis), yielding the des-bromo impurity 4-phenylbutan-2-ol, which is chemically and physically similar to the target, complicating purification.

This Application Note outlines two validated protocols to achieve


 selectivity for the target 4-(4-bromophenyl)butan-2-ol :
  • Method A (Homogeneous): Wilkinson’s Catalyst [

    
    ] for high-value, high-fidelity synthesis.
    
  • Method B (Heterogeneous): Platinum on Carbon (Pt/C) for scalable, cost-effective processing.

Strategic Analysis: The Selectivity Challenge

The substrate contains three reducible functionalities with distinct reactivity profiles on transition metal surfaces. Understanding the hierarchy of reduction is critical for catalyst selection.

Functional GroupReducibility (Standard Pd/C)Risk LevelStrategy
Alkene (Styryl) High (Conjugated)N/ATarget. Reduces rapidly.[1]
Aryl Bromide High (Weak C-Br bond)Critical Requires Pt or Rh catalyst to suppress oxidative addition.
Alcohol (Allylic) Low to ModerateLowGenerally stable, but acidic conditions can cause elimination.
Mechanistic Insight: Why Palladium Fails

Palladium (Pd) has a high affinity for oxidative insertion into


 bonds. On a Pd surface, the 

bond undergoes hydrogenolysis via a mechanism similar to the Suzuki coupling initiation. The resulting Pd-Aryl species is protonated by surface hydrides, stripping the bromine.

Solution:

  • Rhodium (Rh): In the form of Wilkinson's catalyst, Rh acts via a homogeneous cycle that sterically and electronically disfavors oxidative addition to aryl halides under mild conditions.

  • Platinum (Pt): While heterogeneous, Pt exhibits a much higher energy barrier for

    
     insertion compared to Pd, making it the preferred heterogeneous metal for halo-aromatics.
    

Reaction Pathways & Logic

The following diagram illustrates the competing pathways and the critical decision nodes for process control.

ReactionPathways Substrate Substrate: 4-(4-bromophenyl)but-3-en-2-ol Target TARGET: This compound Substrate->Target H2, Cat (Selective Reduction) Impurity1 IMPURITY A (Des-bromo): 4-phenylbutan-2-ol Substrate->Impurity1 Pd/C (Fast) (Hydrogenolysis) Target->Impurity1 Prolonged Reaction (Pd/C) Impurity2 IMPURITY B (Over-reduced): Cyclohexyl derivative Target->Impurity2 High T/P (Ring Saturation)

Figure 1: Reaction network showing the target pathway (Green) versus the competing dehalogenation pathway (Red) common with Palladium catalysts.

Protocol A: Homogeneous Catalysis (Wilkinson’s Catalyst)

Best for: Small-scale (mg to g), high-value intermediates, and strict impurity limits.

Materials
  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [

    
    ] (Wilkinson’s Catalyst).[1][2][3]
    
  • Solvent: Benzene:Ethanol (1:1) or Toluene:Ethanol (1:1). Note: Ethanol promotes H2 solubility; Benzene/Toluene solubilizes the catalyst.

  • Gas: Hydrogen (

    
    ), balloon pressure (1 atm).
    
Step-by-Step Procedure
  • Degassing (Critical): Dissolve the substrate (1.0 equiv) in the solvent mixture (0.1 M concentration). Degas the solution thoroughly by sparging with Argon or Nitrogen for 15 minutes.

    • Why? Oxygen irreversibly oxidizes the phosphine ligands, deactivating the catalyst.

  • Catalyst Addition: Add Wilkinson’s catalyst (1–3 mol%). The solution should turn a clear burgundy/red color.

  • Hydrogen Purge: Evacuate the flask and backfill with Hydrogen (balloon) three times.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Monitor via TLC or HPLC.[4] The reaction typically completes in 4–12 hours.

    • Visual Cue: The catalyst may darken slightly, but precipitation of Rh metal (black solid) indicates decomposition.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Catalyst Removal: The residue will contain the product and Rh-phosphine salts. Dissolve in a minimal amount of ether/pentane and filter through a short pad of neutral alumina or silica gel. The Rh complex often binds to the stationary phase.

    • Evaporate the filtrate to yield the product.

Protocol B: Heterogeneous Catalysis (Platinum on Carbon)

Best for: Scale-up (>10g), process chemistry, and avoiding heavy metal residues in solution.

Materials
  • Catalyst: 5% Pt/C (sulfided variants offer even better selectivity, but standard Pt/C is usually sufficient).

  • Solvent: Methanol or Ethanol (Reagent Grade).

  • Additive (Optional): Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
    • Why? Trace acids generated (if any dehalogenation occurs) accelerate further dehalogenation. A base neutralizes this autocatalytic loop.

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve substrate in Ethanol (0.2 – 0.5 M).

  • Catalyst Loading: Add 5% Pt/C (5–10 wt% relative to substrate).

    • Safety: Add the catalyst wet (as a slurry in water or toluene) or under an inert blanket to prevent ignition of solvent vapors.

  • Pressurization: Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ). Pressurize to 3 bar (approx. 45 psi) .
    • Note: Higher pressures (>10 bar) increase the risk of ring saturation.

  • Reaction: Agitate at Ambient Temperature (20-25°C) .

    • Heating (>40°C) is not recommended as it increases the activation energy available for C-Br cleavage.

  • Filtration: Once hydrogen uptake ceases (monitor pressure drop), vent the vessel. Filter the mixture through a Celite pad to remove the catalyst.

    • Caution: The spent catalyst is pyrophoric. Keep the filter cake wet with water during disposal.

Analytical & Quality Control

To validate the protocol, you must distinguish the product from the des-bromo impurity.

CompoundStructureHPLC/GC Characteristics
Product

RT: Mid-eluting. MS: Distinct isotope pattern (1:1 doublet for

).
Impurity A

RT: Earlier eluting (more volatile/less polar). MS: No Br pattern; Mass = [M-Br+H].
Substrate

RT: Late eluting (conjugated system interacts stronger with C18/Phenyl columns).

Data Summary Table: Catalyst Performance Comparison

Catalyst SystemConversionSelectivity (Retention of Br)ScalabilityCost
10% Pd/C 100%< 20% (Major dehalogenation)HighLow
5% Pt/C > 95%> 98%HighModerate
Wilkinson's (Rh) > 98%> 99%LowHigh
Pd/C + Ethylenediamine > 90%~ 95%HighLow

Troubleshooting Guide

Issue: Reaction is too slow (Stalled conversion).

  • Cause: Catalyst poisoning (Sulphur or Amines in substrate) or insufficient

    
     mass transfer.
    
  • Fix: Increase agitation speed (rpm). If using Wilkinson's, ensure the solvent was rigorously degassed;

    
     kills the catalyst instantly.
    

Issue: Dehalogenation (Des-bromo product) is observed.

  • Cause: Temperature too high or wrong metal (Pd).

  • Fix: Switch to Pt/C. If already using Pt/C, lower the pressure to 1 atm and add 1.0 equiv of

    
    .
    

Issue: Ring Saturation (Cyclohexyl product).

  • Cause: Over-hydrogenation due to high pressure or Rh/C usage.

  • Fix: Stop reaction immediately upon theoretical

    
     uptake. Use mild conditions (RT, 1-3 bar).
    

References

  • Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1711–1732. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pt vs Pd selectivity).
  • Boymans, E. H., et al. (2013). "Chemoselective Hydrogenation of Nitroarenes and Dehalogenation of Aryl Halides." Catalysis Science & Technology, 3, 3139-3142. (Discusses Pd vs Pt selectivity profiles).
  • Sigma-Aldrich Technical Bulletin. "Heterogeneous Catalysts: Palladium vs. Platinum." Link

  • Organic Chemistry Portal. "Hydrogenation of Alkenes: Wilkinson's Catalyst."[5] Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for utilizing 4-(4-Bromophenyl)butan-2-ol (CAS: N/A for specific isomer, generic structure referenced) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

This substrate represents a valuable bifunctional building block in medicinal chemistry. It contains a reactive aryl bromide motif for C-C bond formation and a secondary alkyl alcohol (homobenzylic position) that serves as a handle for further derivatization (e.g., oxidation to ketone, esterification, or stereoinversion).

Key Technical Challenge: The primary challenge is achieving high conversion of the aryl bromide while maintaining the integrity of the unprotected secondary alcohol. While Suzuki conditions are generally tolerant of hydroxyl groups, poor ligand choice or excessive temperatures can lead to Pd-coordination at the alcohol, oxidation side-reactions, or sluggish kinetics due to solvent H-bonding effects.

This guide presents two validated methods:

  • Method A (Robust): For standard boronic acids.

  • Method B (High-Activity): For sterically hindered or electron-poor boronic esters.

Chemical Properties & Reactivity Profile[1][2]

PropertySpecificationImplication for Protocol
Electrophile Aryl Bromide (Para-substituted)Highly reactive; Oxidative addition is facile.
Nucleophile Compatibility Boronic Acids, Pinacol EstersCompatible with standard Suzuki partners.
Functional Group Secondary Alcohol (

-OH)
Do Not Protect. Tolerated under mild basic conditions. Avoid strong oxidants.
Chirality C2 StereocenterProtocol is stereoretentive. Racemic starting material yields racemic product.
pKa (Alcohol) ~16-17Weakly acidic; requires

bases to avoid deprotonation/alkoxide formation.

Mechanism & Chemoselectivity

The success of this reaction relies on the chemoselectivity of the Palladium (Pd) catalyst. The catalytic cycle proceeds through the standard Oxidative Addition


 Transmetallation 

Reductive Elimination
pathway.[1][2]

Critical Insight: The alkyl alcohol is sufficiently distal (homobenzylic) that it does not typically chelate the Pd center to form stable metallacycles (unlike ortho-substituents), nor does it undergo


-hydride elimination easily under these conditions.
Visualization: Chemoselective Catalytic Pathway

SuzukiCycle Substrate Substrate: This compound SideRxn AVOID: Alcohol Oxidation (Requires High Temp + O2) Substrate->SideRxn If Oxidant Present Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: Biaryl Alcohol RedElim->Product

Figure 1: The catalytic cycle emphasizes the chemoselectivity required. The alcohol remains a spectator (blue path) provided oxygen is excluded to prevent oxidation (black path).

Experimental Protocols

Method A: General Purpose (Robust)

Best for: Unhindered aryl boronic acids. Catalyst: Pd(dppf)Cl₂ · DCM Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination while being robust against air and moisture.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ · DCM (3 - 5 mol%)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be ~0.1 M - 0.2 M with respect to the bromide.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent phenol formation or alcohol oxidation.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) quickly against a positive flow of inert gas. Cap the vial.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS or TLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
Method B: Challenging Substrates (Steric/Electronic)

Best for: Ortho-substituted boronic acids or electron-poor heterocycles. Catalyst: XPhos Pd G2 (Buchwald Precatalyst) Rationale: XPhos provides a highly active, electron-rich Pd center that facilitates oxidative addition of the bromide and handles steric bulk during transmetallation.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Ester/Acid (1.5 equiv)

  • XPhos Pd G2 (2 - 4 mol%)

  • Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Protocol:

  • Charge: Add aryl bromide, boronic partner, and

    
     to the vessel.
    
  • Solvent: Add THF/Water mixture.

  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add XPhos Pd G2.

  • Reaction: Heat to 60°C (milder temp due to higher catalyst activity) for 2–6 hours.

  • Workup: Standard aqueous extraction.

Optimization & Screening Matrix

If the standard protocols yield <50% conversion, utilize this screening matrix.

VariableOption 1 (Standard)Option 2 (Green/Polar)Option 3 (High Temp/Non-Polar)
Base

(Mild)

(Soluble)

(Anhydrous/Stronger)
Solvent Dioxane/H2OEthanol/H2OToluene (anhydrous)
Catalyst Pd(dppf)Cl2Pd(OAc)2 + SPhosPd(PPh3)4
Temp 80°C60°C100°C

Note on Alcohol Tolerance: If using Toluene (Option 3), ensure the alcohol substrate is fully soluble. The hydroxyl group may cause solubility issues in purely non-polar solvents; adding a co-solvent like t-Amyl alcohol or minimal DMF can resolve this.

Purification & Validation Workflow

The secondary alcohol is polar. This significantly aids in purification, as the product will be more polar than the starting bromide (usually) and much more polar than de-halogenated byproducts.

Visualization: Workup Logic

WorkupFlow Rxn Crude Reaction Mixture Extract Extraction (EtOAc / H2O) Rxn->Extract OrgLayer Organic Layer (Product + Impurities) Extract->OrgLayer AqLayer Aqueous Layer (Salts + Boron waste) Extract->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Flash Flash Chromatography (Hex/EtOAc) Dry->Flash Final Pure Biaryl Alcohol Flash->Final

Figure 2: Standard workup flow. The polarity of the -OH group usually requires 20-40% EtOAc in Hexanes for elution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to Method B (XPhos or SPhos). Ensure strict degassing.
Protodehalogenation (Ar-H formed)"Wet" solvents acting as proton source before transmetallation.Increase catalyst loading; switch to anhydrous conditions with

.
Homocoupling (Ar-Ar formed)Oxidative coupling of boronic acid.Reduce Boronic Acid equivalents; Add Boronic Acid slowly (syringe pump) or degas more thoroughly.
Alcohol Oxidation (Ketone formed)Presence of

or high-valent Pd species.
Strict exclusion of air. Lower temperature to 60°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[3][4][5][6][7][8][9] Synth. 95, 328-344.[3] (Demonstrates stability of bromophenyl-alkyl chains). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Note: 4-(4-Bromophenyl)butan-2-ol as a Chiral Molecular Pivot in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 4-(4-Bromophenyl)butan-2-ol (CAS: 159388-33-1, generic structure ref) represents a "privileged scaffold"—a bifunctional molecular pivot that enables the rapid diversification of pharmaceutical libraries.[1]

Its strategic value lies in its orthogonal reactivity :

  • The Aryl Bromide (Ar-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of complex heteroaromatic systems without disturbing the aliphatic chain.[1]

  • The Chiral Secondary Alcohol (C-OH):* A stereogenic center that can be generated with high enantiomeric excess (ee). It serves as a precursor for chiral amines (via stereoinversion) or ether linkages, motifs ubiquitous in GPCR ligands, antifungals, and leukotriene receptor antagonists.

This guide details the Asymmetric Transfer Hydrogenation (ATH) protocol to synthesize this intermediate with >98% ee and outlines its downstream utility in divergent synthesis.

Chemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Key Functionality Aryl Halide (Electrophile), Secondary Alcohol (Nucleophile/Chiral Center)
Physical State Viscous oil or low-melting solid (enantiomer dependent)
Solubility Soluble in MeOH, DCM, THF, EtOAc; Insoluble in Water
Stability Stable under ambient conditions; protect from strong oxidizers.[1][2][3][4][5]

Protocol: Asymmetric Synthesis via Transfer Hydrogenation

While borane reduction (CBS catalyst) is a valid route, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium/TsDPEN catalysts is preferred for scale-up due to higher atom economy, operational safety (no pyrophoric boranes), and ease of product isolation.

Reaction Mechanism & Causality

The reaction utilizes a Noyori-Ikariya type catalyst .[1] The mechanism involves a metal-ligand bifunctional concerted proton/hydride transfer.[1]

  • Why Formic Acid/TEA? This azeotropic mixture acts as the hydrogen donor. It is milder than H₂ gas and avoids high-pressure hydrogenation vessels.[1]

  • Why (S,S)-TsDPEN-Ru? The chiral diamine ligand creates a rigid chiral pocket, forcing the ketone to approach the Ru-hydride face in a specific orientation, inducing high enantioselectivity.[1]

Step-by-Step Methodology

Reagents:

  • Substrate: 4-(4-Bromophenyl)butan-2-one (1.0 equiv)[1]

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Inertion: Purge a reaction vessel with Nitrogen (N₂) for 15 minutes.

  • Catalyst Loading: Charge the vessel with RuCl and the solvent (DCM, 5 mL/g of substrate).

  • Substrate Addition: Add 4-(4-Bromophenyl)butan-2-one. Stir until dissolved.

  • Initiation: Cool the mixture to 0°C. Dropwise add the Formic Acid/TEA mixture (3.0 equiv of formate).

    • Critical Check: Exotherm control.[1] Maintain T < 5°C during addition to prevent non-selective background reduction.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12–16 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) or HPLC. Conversion should be >98%.

  • Quench & Workup: Add water to quench. Separate layers. Wash organic layer with sat.[1] NaHCO₃ (to remove residual acid) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate. Purify via flash chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

Expected Yield: 90–95% Expected ee: >96% (S-enantiomer, depending on catalyst choice).[1]

Downstream Application: Divergent Synthesis Workflows

The utility of this compound is best visualized as a divergence point.[1] The researcher must decide which "end" of the molecule to functionalize first based on chemoselectivity requirements.

Workflow Visualization[1]

G cluster_legend Strategic Divergence Ketone Precursor: 4-(4-Bromophenyl)-2-butanone Alcohol Target Intermediate: This compound (Chiral Center Established) Ketone->Alcohol Ru-Cat, HCOOH/TEA (ATH Reduction) Biaryl Path A: Biaryl Alcohol (Suzuki Coupling) Alcohol->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Chemoselective: OH tolerates base) Amine Path B: Chiral Amine (Mitsunobu/Azide) Alcohol->Amine 1. DPPA, DIAD, PPh3 2. Staudinger Red. (Stereoinversion)

Caption: Divergent synthesis pathways. Path A preserves the chiral alcohol while modifying the aryl core. Path B inverts the alcohol center to install nitrogen functionality.

Path A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aromatic ring without protecting the alcohol.[1]

  • Logic: Secondary alcohols are generally tolerant of weak bases (K₂CO₃, Cs₂CO₃) used in Suzuki couplings, eliminating protection/deprotection steps.

  • Conditions: 1.0 eq Alcohol, 1.2 eq Aryl Boronic Acid, 3 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, Dioxane/Water (4:1), 80°C.

Path B: Mitsunobu Inversion

Objective: Convert the chiral alcohol into a chiral amine (common in pharmacophores).

  • Logic: The Mitsunobu reaction proceeds with complete Walden inversion. Starting with the (S)-alcohol yields the (R)-amine.

  • Conditions: 1.0 eq Alcohol, 1.1 eq PPh₃, 1.1 eq DIAD, 1.1 eq DPPA (Diphenylphosphoryl azide). Followed by Staudinger reduction (PPh₃/H₂O) to the primary amine.

Quality Control & Analytics

To validate the integrity of the intermediate, the following analytical standards are required.

Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (absorption of the bromophenyl chromophore).

  • Significance: Essential to confirm ee% > 98% before proceeding to expensive coupling steps.

1H-NMR Validation (400 MHz, CDCl₃)
  • δ 7.42 (d, 2H): Aromatic protons ortho to Bromine (Deshielded).

  • δ 7.08 (d, 2H): Aromatic protons meta to Bromine.

  • δ 3.82 (m, 1H): Chiral Methine (CH-OH) . This multiplet is the diagnostic signal for reduction.

  • δ 2.6-2.8 (m, 2H): Benzylic CH₂.[1]

  • δ 1.7-1.8 (m, 2H): Homobenzylic CH₂.[1]

  • δ 1.22 (d, 3H): Methyl group (doublet).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[6]

  • Specific Risk: Organobromides can be persistent; avoid release to environment.[1]

  • Handling:

    • Wear nitrile gloves and safety glasses.[1]

    • The precursor ketone may be a lachrymator; handle in a fume hood.

    • Reaction Safety: The Formic Acid/TEA mixture releases CO₂ during the reaction. Ensure the vessel is vented (e.g., via a needle or bubbler) to prevent pressure buildup.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

  • Org. Synth. 2018, 95, 29-45. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Demonstrating handling of similar bromophenyl-alkyl scaffolds). Link

  • Sigma-Aldrich. Safety Data Sheet: 4-(4-Hydroxyphenyl)butan-2-one (Analogous safety data).[1] Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.[1] Link

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(4-Bromophenyl)butan-2-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of drug discovery and chemical biology, the strategic modification of molecular scaffolds is paramount for developing new therapeutic agents and biological probes. The compound 4-(4-Bromophenyl)butan-2-ol represents a valuable starting point for such endeavors. Its structure contains two key functional handles ripe for chemical modification: a secondary alcohol and an aryl bromide. This dual functionality allows for a divergent synthetic approach, enabling the creation of a diverse library of analogues from a single, readily accessible precursor.

The derivatization of this scaffold serves several critical purposes in a research context:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule allows researchers to understand which structural features are essential for biological activity.

  • Modulation of Physicochemical Properties: Derivatives can be designed to improve solubility, membrane permeability, metabolic stability, and other pharmacokinetic properties crucial for in vivo efficacy.

  • Introduction of Reporter Groups: The scaffold can be tagged with fluorescent labels or affinity handles to facilitate mechanism-of-action studies.

This guide provides a detailed technical overview and validated protocols for the derivatization of this compound at both its alcohol and aryl bromide moieties. The methodologies are chosen for their reliability, broad substrate scope, and relevance to medicinal chemistry workflows.

Overall Workflow: From Synthesis to Screening

The journey from the parent compound to biologically active derivatives involves a systematic and self-validating workflow. Each step is critical for ensuring the quality and reproducibility of the final data.

G cluster_synthesis Synthesis & Derivatization cluster_purification Purification & Characterization cluster_assay Biological Evaluation Start This compound Deriv_OH Strategy 1: Alcohol Modification (Esterification / Etherification) Start->Deriv_OH Deriv_Br Strategy 2: Aryl Bromide Modification (Suzuki Coupling) Start->Deriv_Br Purify Workup & Purification (Extraction, Chromatography) Deriv_OH->Purify Deriv_Br->Purify QC Structure Verification & Purity Analysis (NMR, MS, HPLC) Purify->QC Assay Biological Assays (e.g., Antimicrobial, Cytotoxicity) QC->Assay SAR Data Analysis & SAR Determination Assay->SAR

Figure 1: High-level workflow for derivatization and screening.

Strategy 1: Derivatization of the Secondary Alcohol

The secondary alcohol is a versatile functional group that can be converted into esters or ethers. These modifications directly impact the polarity and hydrogen-bonding capabilities of the molecule, which can significantly influence its interaction with biological targets.

Esterification via Fischer-Speier Reaction

Fischer esterification is a robust and acid-catalyzed reaction between an alcohol and a carboxylic acid.[1] It is a reversible process, and thus, reaction conditions are typically optimized to drive the equilibrium towards the product, often by using an excess of one reactant or by removing water as it is formed.[2][3] This method is ideal for generating a wide array of esters by simply varying the carboxylic acid starting material.

Figure 2: General scheme for esterification of the parent alcohol.

Protocol 1: Synthesis of 4-(4-bromophenyl)butan-2-yl acetate

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 229 mg).

  • Reaction Setup: Add glacial acetic acid (5.0 mmol, 287 µL) to the flask. This excess of the carboxylic acid helps to drive the reaction forward.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄) as the catalyst.[4]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture in a water bath at 80-90°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of cold water. Extract the product with ethyl acetate (3 x 15 mL).

  • Neutralization: Combine the organic layers and wash sequentially with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid, followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate gradient to yield the pure ester.

Etherification for Increased Stability

Ethers are generally more resistant to hydrolysis than esters, making them desirable derivatives for certain biological assays. While the classic Williamson ether synthesis is effective, modern iron-catalyzed methods offer an environmentally benign alternative for the direct etherification of secondary alcohols.[5][6][7]

Protocol 2: Iron-Catalyzed Synthesis of 4-(4-bromophenyl)-2-methoxybutane

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add iron(III) triflate [Fe(OTf)₃] (0.05 mmol, 25 mg) and ammonium chloride (NH₄Cl) (0.05 mmol, 2.7 mg).

  • Reaction Setup: Add this compound (1.0 mmol, 229 mg) followed by methanol (3.0 mL) as both the reagent and solvent.

  • Reaction Conditions: Seal the tube and heat the mixture at 80°C for 10-12 hours. The use of ammonium chloride as an additive is crucial to suppress side reactions.[6]

  • Workup: Cool the reaction to room temperature and quench with 10 mL of water. Extract the product with diethyl ether (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ether can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Strategy 2: Derivatization of the Aryl Bromide

The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, allowing for the introduction of diverse aryl or vinyl substituents and providing a powerful tool for extensive SAR exploration.[8][9][10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[11] The catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination. Its reliability, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids make it a cornerstone of modern medicinal chemistry.

G Pd0 Pd(0)L₂ Pd_cycle Ar-Pd(II)L₂(Br) Pd0->Pd_cycle Transmetal Ar-Pd(II)L₂(Ar') Pd_cycle->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArAr Ar-Ar' Transmetal->ArAr ArBr Ar-Br ArBr->Pd_cycle Oxidative Addition ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Synthesis of 4-(biphenyl-4-yl)butan-2-ol

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg). For this ligand-free protocol, the choice of solvent is critical.[11]

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.

  • Workup: Cool the reaction mixture to room temperature and add 20 mL of water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude biaryl product by flash chromatography on silica gel.

Characterization and Data Validation

Before proceeding to biological assays, rigorous characterization of all synthesized derivatives is mandatory to confirm their identity and purity.

TechniquePurposeExpected Observations for Derivatives
¹H NMR Structural ConfirmationDisappearance of alcohol -OH proton (typically a broad singlet). Appearance of new signals corresponding to the added moiety (e.g., acetate methyl singlet ~2.0 ppm). Shifts in protons adjacent to the reaction site (e.g., the -CH(OH)- proton shifts downfield upon esterification).[12]
¹³C NMR Structural ConfirmationAppearance of new carbon signals (e.g., carbonyl carbon for esters ~170 ppm). Shifts in carbon signals near the reaction site.
Mass Spec. Molecular Weight ConfirmationThe molecular ion peak (M+) should match the calculated molecular weight of the derivative. The characteristic bromine isotope pattern (M+ and M+2 peaks in ~1:1 ratio) will be absent in Suzuki-coupled products but present in esters/ethers.[13][14][15]
HPLC Purity AssessmentA single major peak (typically >95% purity by area) is desired. Reversed-phase HPLC with a C18 column is a standard method for these types of small molecules.[16][17]

Conclusion and Outlook

The protocols detailed in this guide provide a robust framework for the synthesis and validation of a diverse library of compounds derived from this compound. By strategically targeting the secondary alcohol and the aryl bromide functionalities, researchers can systematically probe the chemical space around this scaffold. This approach is fundamental to identifying lead compounds with enhanced biological activity and optimized pharmaceutical properties, thereby accelerating the drug discovery and development process. The potential for these derivatives in various therapeutic areas, including as antimicrobial or anticancer agents, warrants their exploration in relevant biological assays.[18][19][20]

References

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Available at: [Link]

  • Derivatizing Compounds: Available Compounds: Reference Materials. Schimmelmann Research. Available at: [Link]

  • Process for the preparation of 4-bromophenyl derivatives.Google Patents.
  • Making esters from alcohols and acids | Class experiment. RSC Education. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Supplementary data Alkaline earth metal-based metal-organic framework. The Royal Society of Chemistry. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Three isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids (n = 2, 3 and 4) as DNA intercalator: Synthesis, physicochemical characterization, antimicrobial activity, antioxidant potential and in silico study. ResearchGate. Available at: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. Available at: [Link]

  • Alcohol - Esterification, Chemistry, Reactions. Britannica. Available at: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Europe PMC. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

  • 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. ResearchGate. Available at: [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Genentech. Available at: [Link]

  • The esterification of normal acid with secondary alcohols, branched... ResearchGate. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties. ResearchGate. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.Google Patents.
  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization. NIH. Available at: [Link]

  • Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Organic Compounds with Biological Activity. MDPI. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. NIH. Available at: [Link]

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Application Note: Divergent Synthesis of Raspberry Ketone Analogs via 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Raspberry Ketone [4-(4-hydroxyphenyl)butan-2-one] is a commercially significant phenolic compound used in fragrance, food additives, and metabolic research.[1] While industrial synthesis typically relies on the aldol condensation of 4-hydroxybenzaldehyde and acetone, this route offers limited scope for structural diversification.

This Application Note details a divergent synthetic strategy utilizing 4-(4-Bromophenyl)butan-2-ol as a high-value scaffold. By exploiting the orthogonal reactivity of the secondary alcohol and the aryl bromide, researchers can rapidly generate a library of Raspberry Ketone analogs. This guide provides validated protocols for the chemoselective oxidation of the alcohol followed by Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to functionalize the aromatic ring, facilitating the development of novel metabolic modulators and fragrance ingredients.

Strategic Overview & Mechanism

The core strategy relies on a "Oxidize-then-Functionalize" approach. The starting material, this compound, contains two functional handles:

  • Secondary Alcohol: Precursor to the essential butanone motif.

  • Aryl Bromide: A versatile handle for C-C, C-N, or C-O bond formation.

Synthetic Pathway Visualization

The following diagram illustrates the divergent workflow, highlighting the transition from the scaffold to the final analog library.

RK_Synthesis_Pathway Start Starting Material This compound Inter Intermediate Scaffold 4-(4-Bromophenyl)butan-2-one Start->Inter Step 1: Oxidation (Jones or TEMPO) Prod1 Biaryl Analogs (Suzuki Coupling) Inter->Prod1 Step 2: Pd-Cat + Ar-B(OH)2 Prod2 Amino Analogs (Buchwald-Hartwig) Inter->Prod2 Step 2: Pd-Cat + HNR2 Prod3 Ether/Phenol Analogs (Hydroxylation/Etherification) Inter->Prod3 Step 2: Pd-Cat + ROH/H2O

Figure 1: Divergent synthetic pathway transforming this compound into a library of functionalized analogs.

Experimental Protocols

Protocol A: Chemoselective Oxidation

Objective: Convert this compound to 4-(4-Bromophenyl)butan-2-one without affecting the aryl bromide. Method: Jones Oxidation is selected for its robustness and high yield on secondary alcohols, though TEMPO/NaOCl is a greener alternative for large scale.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Jones Reagent (CrO3 in H2SO4)

  • Solvent: Acetone (reagent grade)

Step-by-Step Procedure:

  • Setup: Dissolve 10 mmol (2.29 g) of this compound in 50 mL of acetone in a 250 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Jones Reagent (approx. 2.5 M) with vigorous stirring. Maintain temperature < 5°C. Continue addition until the orange color of the reagent persists (indicating excess oxidant).

  • Quenching: Stir for an additional 20 minutes. Quench excess oxidant by adding isopropyl alcohol (2-3 mL) until the solution turns green (reduction of Cr(VI) to Cr(III)).

  • Workup: Decant the liquid into a separatory funnel. Rinse the chromium salts with ether. Dilute the organic layer with water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash combined organics with saturated NaHCO3 (to remove acid) and brine. Dry over anhydrous MgSO4.

  • Concentration: Filter and concentrate under reduced pressure to yield 4-(4-Bromophenyl)butan-2-one as a pale yellow oil.

    • Expected Yield: 90-95%

    • Checkpoint: Verify conversion via TLC (Hexane/EtOAc 4:1). The ketone will have a higher Rf than the alcohol.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the "Bromo-RK" scaffold to generate biaryl analogs. Mechanism: Pd(0) catalyzed cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.

Reagents:

  • Scaffold: 4-(4-Bromophenyl)butan-2-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or Schlenk flask with the Scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.03 mmol). Seal and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80-90°C for 4-12 hours. (Microwave conditions: 100°C for 30 mins).

  • Monitoring: Monitor by HPLC or TLC. The starting bromide should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water.

  • Purification: The crude residue often contains palladium black. Filter through a pad of Celite. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Data Analysis & Validation

Reliable characterization is critical for establishing structure-activity relationships (SAR).

Key Spectroscopic Markers
Compound1H NMR Marker (CDCl3)IR Marker (cm-1)MS (ESI+)
Starting Material (Alcohol)Multiplet @ ~3.8 ppm (CH-OH)Broad ~3400 (O-H stretch)[M+H]+ 229/231
Intermediate (Ketone)Singlet @ ~2.1 ppm (CO-CH3)Sharp ~1715 (C=O ketone)[M+H]+ 227/229
Suzuki Product (Biaryl)New aromatic protons @ 7.2-7.8 ppm~1715 (C=O preserved)[M+H]+ (varies)
QC Workflow Diagram

The following DOT diagram outlines the decision logic for Quality Control during the synthesis.

QC_Workflow Sample Crude Reaction Mixture TLC TLC Check (Hex/EtOAc) Sample->TLC Decision Conversion > 95%? TLC->Decision Workup Aqueous Workup & Celite Filter Decision->Workup Yes Optimize Optimize Catalyst/Temp Decision->Optimize No Purification Flash Chromatography Workup->Purification FinalQC Final QC (NMR + LCMS) Purification->FinalQC

Figure 2: Quality Control decision tree for the synthesis of RK analogs.

Safety & Handling

  • Chromium (VI): Jones reagent is carcinogenic and toxic. Handle in a fume hood. Dispose of chromium waste in dedicated hazardous waste containers.

  • Palladium Catalysts: Can cause sensitization. Avoid inhalation of dust.

  • Aryl Bromides: Potential skin irritants. Wear nitrile gloves and eye protection.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

    • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[2] MDPI. Available at: [Link]

  • Raspberry Ketone Properties & Safety

    • Raspberry ketone - Wikipedia. Available at: [Link]

    • RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone. Elsevier. Available at: [Link]

  • Synthesis of Brominated Intermediates

    • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.[3][4] Available at: [Link]

  • Biological Activity of Analogs

    • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PubMed. Available at: [Link]

Sources

Application Note: Chemoselective Synthesis of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Bromophenyl)butan-2-ol , a critical scaffold in the development of aryl-alkyl ether therapeutics and specific kinase inhibitors.[1]

The synthesis presents a specific chemoselective challenge: reducing an


-unsaturated ketone (enone) to a saturated alcohol while preserving a labile aryl bromide.[1] Standard hydrogenation protocols using Palladium on Carbon (Pd/C) frequently result in hydrodehalogenation (loss of the bromine atom).[1] This guide establishes a Platinum-catalyzed hydrogenation workflow  that maximizes yield (>85%) and minimizes debromination by exploiting the kinetic differentiation between olefin/carbonyl saturation and aryl-halide oxidative addition.[1]

Retrosynthetic Logic & Mechanistic Design

The synthesis is designed as a linear two-stage process. The causality behind reagent selection is detailed below to ensure experimental control.

Stage 1: Claisen-Schmidt Condensation
  • Objective: Construct the carbon skeleton (C4 chain attachment).

  • Logic: Reaction of 4-bromobenzaldehyde with acetone.[1]

  • Control Point: Acetone is used in large excess (as solvent and reagent) to prevent the formation of the bis-aldol adduct (dibenzalacetone derivative), ensuring the mono-enone is the exclusive product.[1]

Stage 2: Chemoselective Hydrogenation[1]
  • Objective: Global reduction of the alkene and ketone functionalities without hydrogenolysis of the C-Br bond.

  • Logic: Palladium (Pd) is an excellent catalyst for hydrogenolysis (dehalogenation).[1] To avoid this, Platinum (Pt) or Rhodium (Rh) catalysts are selected.[1] Platinum on Carbon (Pt/C) preferentially adsorbs the electron-rich alkene and carbonyl

    
    -systems over the aryl ring, significantly retarding the rate of oxidative addition into the C-Br bond.[1]
    
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence point where catalyst selection determines success vs. failure (debromination).

SynthesisPath Start 4-Bromobenzaldehyde Intermediate (E)-4-(4-Bromophenyl)but-3-en-2-one (Enone) Start->Intermediate Aldol Condensation Reagent1 Acetone (Excess) / NaOH PathGood H2 / 5% Pt/C (Chemoselective) Intermediate->PathGood PathBad H2 / 10% Pd/C (Non-selective) Intermediate->PathBad Target TARGET: This compound PathGood->Target Reduction of C=C & C=O (Br Preserved) SideProduct IMPURITY: 4-Phenylbutan-2-ol (Debrominated) PathBad->SideProduct Hydrodehalogenation

Figure 1: Reaction pathway highlighting the critical catalyst selection to avoid debromination side-reactions.

Reagents & Materials Profile

Use the following specifications to ensure protocol reproducibility.

ReagentCAS No.[2][3]Grade/PurityRoleCritical Note
4-Bromobenzaldehyde 1122-91-4>98%Starting MaterialEnsure free of 4-bromobenzoic acid (check via ¹H NMR).[1]
Acetone 67-64-1ACS ReagentReagent/SolventMust be dry if yield is low; excess drives mono-substitution.[1]
Sodium Hydroxide (NaOH) 1310-73-2Pellets (>97%)CatalystPrepare 10% w/v aqueous solution fresh.[1]
Platinum on Carbon (Pt/C) 7440-06-45% LoadingCatalystDo not substitute with Pd/C. Sulfided Pt/C can be used for extra safety.[1]
Ethanol (EtOH) 64-17-5AbsoluteSolventSolvent for hydrogenation.[1]
Sodium Borohydride 16940-66-2>98%Alternative ReductantOnly if reducing ketone after selective alkene reduction (not primary path).[1]

Experimental Protocol

Stage 1: Synthesis of (E)-4-(4-Bromophenyl)but-3-en-2-one

Scale: 50 mmol basis[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge: Add Acetone (75 mL, ~20 equiv) and 4-Bromobenzaldehyde (9.25 g, 50 mmol). Stir until fully dissolved.

  • Catalysis: Cool the mixture to 0–5 °C in an ice bath. Dropwise add 10% aq. NaOH (15 mL) over 20 minutes.

    • Observation: The solution will turn yellow/orange, indicating enone formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

      
      ) should disappear; Enone product appears (
      
      
      
      ).[1]
  • Workup:

    • Neutralize with 1M HCl to pH ~7.

    • Concentrate under reduced pressure to remove excess acetone.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with Brine (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 85-92% (Yellow solid).

Stage 2: Chemoselective Hydrogenation to this compound

Scale: 20 mmol basis[1]

Safety Warning: Hydrogen gas is flammable. Catalysts (Pt/C) are pyrophoric when dry.[1] Handle under inert atmosphere (Nitrogen/Argon) until wet.[1]

  • Preparation: In a hydrogenation bottle (or high-pressure flask), dissolve the Enone intermediate (4.5 g, 20 mmol) in Absolute Ethanol (50 mL).

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 5% Pt/C (225 mg, 5 wt% loading relative to substrate).[1]

    • Note: If using a Parr shaker, ensure the vessel is purged with Nitrogen before Hydrogen introduction.[1]

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas (

      
      ).[1]
      
    • Pressurize to 30 psi (2 bar) .

    • Shake/Stir at Room Temperature for 6–12 hours.

    • Critical Control: Monitor consumption of

      
      .[1] The reaction requires 2 equivalents of 
      
      
      
      .[1] If the reaction runs too long or too hot (>40 °C), debromination risk increases.[1]
  • Monitoring: Check TLC or HPLC.

    • Enone: UV Active (Strong).[1]

    • Target Alcohol: Weak UV activity (210-220 nm), lower

      
       than enone.[1]
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. (Wash the pad with Ethanol).[1]

    • Concentrate the filtrate under reduced pressure to yield a colorless oil.

  • Validation:

    • If minor olefin impurities remain, they can be removed via column chromatography.[1]

    • If debrominated byproduct (4-phenylbutan-2-ol) is detected (>2%), purification via preparative HPLC may be required, as separation by flash chromatography is difficult.[1]

Analytical Validation (QC)

Expected Data
  • Appearance: Clear, viscous oil (often crystallizes upon standing at -20 °C).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.40 (d, J = 8.4 Hz, 2H, Ar-H ortho to Br)[1]
      
    • 
       7.08 (d, J = 8.4 Hz, 2H, Ar-H meta to Br)[1]
      
    • 
       3.82 (m, 1H, CH -OH)[1]
      
    • 
       2.6–2.7 (m, 2H, Ar-CH ₂)[1]
      
    • 
       1.7–1.8 (m, 2H, CH ₂-CHOH)[1]
      
    • 
       1.22 (d, J = 6.2 Hz, 3H, CH ₃)[1]
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       peaks or 
      
      
      
      .[1]
    • Isotope Pattern: Must show a 1:1 doublet for the

      
       isotopes.[1] Loss of this pattern indicates debromination.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product contains des-bromo impurity Catalyst was too active (likely Pd) or pressure too high.[1]Switch to Pt/C or Rh/C. Lower pressure to 1 atm (balloon). Stop reaction immediately upon H₂ uptake cessation.
Incomplete reduction (Alkene remains) Catalyst poisoning or insufficient H₂.[1]Ensure S/Cl poisons are absent. Increase pressure to 50 psi.
Low Yield in Step 1 Enolization of acetone competed with Aldol.Ensure NaOH is added slowly at 0°C. Increase Acetone excess.

References

  • Synthesis of Enone Precursor

    • Wikipedia Contributors. (2023).[1] 4-Bromobenzaldehyde Preparation and Reactivity. Wikipedia. [Link]

    • Note: Confirms the standard Claisen-Schmidt conditions for bromobenzaldehydes.
  • Chemoselectivity in Hydrogenation

    • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Pt vs. Pd selectivity).

    • Note: Highlights the risk of debromination with Pd catalysts and the necessity of c
  • Alternative Catalysts (Pt/TiO2)

    • ResearchGate. (2026).[1] Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]

    • Note: Validates the use of Platinum (Pt) for hydrogenating phenyl-butanones without ring compromise.
  • General Reagent Properties

Sources

Troubleshooting & Optimization

purification of 4-(4-Bromophenyl)butan-2-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Applications Group Ticket ID: #PUR-BrPhBuOH-001 Subject: Optimization of 4-(4-Bromophenyl)butan-2-ol Purification Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of This compound presents a classic separation challenge: resolving a secondary alcohol from its likely metabolic or synthetic precursor (often the corresponding ketone, 4-(4-bromophenyl)butan-2-one) and potential dehydration byproducts (alkenes).[1][2][3]

This guide provides a self-validating workflow to ensure high-purity isolation. The secondary hydroxyl group introduces hydrogen-bonding capability, necessitating a polar modifier in your mobile phase, while the bromophenyl moiety provides excellent UV chromophores for detection.

Module 1: Method Development (The Setup)

Q: What is the optimal solvent system for this separation?

A: Do not rely on a fixed percentage. Instead, use the "CV (Column Volume) Targeting" method. For phenyl-substituted secondary alcohols, a Hexane/Ethyl Acetate (EtOAc) system is the industry standard.

Protocol:

  • TLC Screening: Spot your crude mixture on a silica TLC plate.

  • Eluent Test: Run the plate in 20% EtOAc in Hexane .

  • Target Rf: You are aiming for the alcohol product to have an Rf of 0.30 – 0.35 .

    • If Rf > 0.5: The solvent is too strong. Drop to 10% EtOAc.

    • If Rf < 0.2: The solvent is too weak. Increase to 30-40% EtOAc.[4]

Why this works: An Rf of 0.35 corresponds to a retention of ~3 Column Volumes (CV), which is the "sweet spot" for flash chromatography resolution.

Q: How do I visualize the spots?

A: You have two distinct advantages with this molecule.

  • UV (254 nm): The 4-bromophenyl group is a strong UV chromophore. It will appear as a dark spot against the fluorescent green background of F254 silica plates.

  • Chemical Stain (Confirmation): To distinguish the alcohol from non-polar impurities, use p-Anisaldehyde or Phosphomolybdic Acid (PMA) .

    • Result: The alcohol usually stains blue/dark green (PMA) or violet (Anisaldehyde) upon heating. The ketone precursor often stains a different color or less intensely.

Module 2: The Purification Workflow

Step-by-Step Gradient Protocol

Based on a standard 12g or 24g Silica Flash Cartridge.

PhaseSolvent CompositionDuration (CV)Purpose
Equilibration 0% EtOAc (100% Hex)3 CVWet the column; remove air.
Loading See Module 3-Apply sample.
Isocratic Hold 5% EtOAc2 CVElute non-polar alkenes (dehydration impurities).
Gradient 5% → 40% EtOAc10-15 CVLinear ramp to elute the ketone, then the alcohol.
Flush 100% EtOAc3 CVWash off highly polar baseline muck.

Module 3: Troubleshooting & FAQs

Q: My product is co-eluting with the starting material (Ketone). How do I fix this?

A: This is the most common issue. The ketone (4-(4-bromophenyl)butan-2-one) is less polar than your alcohol target, meaning it elutes first.

  • Diagnosis: If the spots overlap on TLC, your

    
     is too low.
    
  • Solution: Use an Isocratic Step . Find the solvent % where your product Rf is 0.15. Run the column at this percentage for 5-6 CVs before ramping up. This widens the gap between the ketone and the alcohol.

Q: The alcohol peak is "tailing" (streaking) badly. Is my column overloaded?

A: Tailing in alcohols is often due to hydrogen bonding with the silanols on the silica surface, not just mass overloading.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase (both Hexane and EtOAc bottles). This buffers the acidic sites on the silica, sharpening the alcohol peak significantly. Note: You must rotovap thoroughly to remove the TEA later.

Q: How should I load the sample?

A:

  • Liquid Loading: Only if the oil dissolves in <2 mL of Hexane/DCM.

  • Solid (Dry) Loading (Recommended): Since this is an oil/solid intermediate, dissolve it in a minimal amount of DCM, add silica gel (ratio 1:2 sample:silica), and rotovap to a free-flowing powder. Load this powder into a pre-column (solid load cartridge). This eliminates solvent effects that ruin resolution.

Module 4: Visualization of Logic

Figure 1: Separation Logic & Polarity Ranking

This diagram illustrates the elution order based on functional group polarity.[5]

SeparationLogic cluster_elution Elution Order (Silica/Normal Phase) Start Crude Mixture Impurity1 1. Elimination Product (Alkene) Least Polar -> Elutes Fast Start->Impurity1 Non-polar solvent (Hexane) Impurity2 2. Starting Material (Ketone) Mid Polar Impurity1->Impurity2 Gradient Ramp Target 3. TARGET: Alcohol This compound Polar -> Elutes Later Impurity2->Target Higher % EtOAc

Caption: Elution order on normal phase silica. The target alcohol elutes after the ketone precursor due to hydrogen bonding capabilities.

Figure 2: Decision Tree for Method Optimization

MethodOpt TLC Run TLC (20% EtOAc/Hex) RfCheck Check Target Rf TLC->RfCheck HighRf Rf > 0.5 (Too Fast) RfCheck->HighRf GoodRf Rf 0.2 - 0.35 (Optimal) RfCheck->GoodRf LowRf Rf < 0.2 (Too Slow) RfCheck->LowRf Action1 Reduce to 10% EtOAc HighRf->Action1 Action2 Proceed to Gradient Run GoodRf->Action2 Action3 Increase to 40% EtOAc LowRf->Action3

Caption: Workflow for determining the starting solvent strength based on Thin Layer Chromatography (TLC) data.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[6] Chem. 1978 , 43, 2923–2925. (The foundational text for flash chromatography mechanics). Link

  • Teledyne ISCO. Flash Chromatography Guide: Theory and Practice. (Industry standard guide for Rf to CV conversion). Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding silica acidity and amine buffering). Link

Sources

Technical Support Center: Enantioselective Synthesis of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Enantiomeric Excess (ee) Target Molecule: 4-(4-Bromophenyl)butan-2-ol (CAS: N/A for specific enantiomer, generic structure implied) Precursor: 4-(4-Bromophenyl)butan-2-one

Executive Summary

Welcome to the Technical Support Center. You are likely targeting This compound , a valuable chiral building block for pharmaceutical intermediates (e.g., modified styrenes, diarylbutane scaffolds).

Achieving high enantiomeric excess (ee >98%) for this molecule is challenging due to the flexibility of the ethylene linker separating the bulky bromophenyl group from the reaction center. Unlike acetophenones, where the aryl group provides significant steric differentiation directly at the carbonyl, this substrate requires highly specific catalytic pockets.

This guide prioritizes Biocatalysis (KREDs) as the primary route for maximum optical purity, with Asymmetric Transfer Hydrogenation (ATH) as a robust, scalable alternative.

Module 1: Biocatalytic Reduction (Primary Recommendation)

Why this route? Ketoreductases (KREDs) offer the highest potential for ee (>99%) because their active sites can be engineered to recognize the distal 4-bromophenyl motif, unlike small-molecule catalysts which rely heavily on immediate steric bulk.

Core Protocol: KRED-Mediated Reduction[1][2]

System: Enzyme-coupled cofactor regeneration (GDH/Glucose or IPA).

ParameterSpecificationRationale
Substrate Loading 20–50 g/LHigher loading may cause inhibition or solubility issues due to the lipophilic bromophenyl group.
Solvent System Phosphate Buffer (100 mM, pH 7.0) + 10-20% DMSO or IPAThe substrate is poorly soluble in pure water. DMSO aids solubility; IPA can serve as a co-substrate.
Temperature 30 °COptimal balance between enzyme stability and reaction rate.
Cofactor NADP+ / NADPHRequired hydride source.
Recycling System Glucose Dehydrogenase (GDH) + GlucoseDrives equilibrium to completion by removing the oxidized cofactor and producing gluconolactone (irreversible).
Step-by-Step Workflow
  • Buffer Prep: Dissolve

    
     (100 mM) in water; adjust pH to 7.0.
    
  • Substrate Solution: Dissolve 4-(4-Bromophenyl)butan-2-one in DMSO (final concentration in reaction will be 10% v/v).

  • Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (1.0 mM catalytic amount) to the buffer.

  • Initiation: Add GDH (5 U/mmol) and the specific KRED (e.g., Codexis KRED-P1 series or equivalent broad-spectrum ADH).

  • Reaction: Add substrate solution. Stir at 30°C for 24 hours.

  • Workup: Extract with MTBE or Ethyl Acetate. The enzyme remains in the aqueous phase.

Process Visualization: Biocatalytic Cycle

Biocatalysis Substrate Ketone (Substrate) Product Chiral Alcohol (Product) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme KRED->Substrate Catalyzes GDH GDH Enzyme GDH->Glucose Catalyzes

Caption: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH, which is regenerated by the oxidation of glucose via GDH.

Module 2: Asymmetric Transfer Hydrogenation (Scalable Alternative)

Why this route? If enzymes are unavailable or cost-prohibitive, Ruthenium-based Transfer Hydrogenation (ATH) is the industrial standard. It is robust but may require screening to exceed 95% ee due to the flexible linker.

Core Protocol: Ru-TsDPEN Catalysis

Catalyst: RuCl (Noyori-Ikariya type). Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol (IPA) for this substrate to favor irreversible thermodynamics.

ParameterSpecificationRationale
Catalyst Loading 0.5 – 1.0 mol%Sufficient for high conversion; lower loading may stall the reaction.
Solvent DCM or neat (in HCOOH/TEA)DCM ensures substrate solubility; neat reaction maximizes throughput.
Temperature 25–40 °CHigher temps increase rate but may slightly erode ee.
Reaction Time 12–24 hoursMonitor by HPLC.
Step-by-Step Workflow
  • Degassing: Purge the reaction vessel with Nitrogen/Argon. Oxygen poisons the Ru-hydride species.

  • Charge: Add 4-(4-Bromophenyl)butan-2-one (1.0 eq) and Ru-catalyst (0.01 eq).

  • H-Source: Add Formic Acid/TEA mixture (5:2 molar ratio) slowly. Caution: Exothermic.

  • Reaction: Stir at ambient temperature. Monitor conversion.

  • Quench: Add water and extract with DCM. Wash organic layer with saturated

    
     to remove residual formic acid.
    

Module 3: Analytical Validation

You cannot optimize what you cannot measure. A generic C18 column will not separate enantiomers.

Recommended Method: Normal Phase Chiral HPLC.[1]

  • Column: Chiralcel OD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the bromophenyl ring) or 254 nm.

  • Expected Elution: The enantiomers should resolve with baseline separation (

    
    ).
    

Troubleshooting & FAQs

Decision Tree: Optimizing Your Results

Troubleshooting Problem Identify Issue LowEE Low ee (<90%) Problem->LowEE LowConv Low Conversion (<50%) Problem->LowConv TempCheck Check Temperature (Is it >30°C?) LowEE->TempCheck Inhibition Substrate/Product Inhibition? LowConv->Inhibition SolventCheck Check Solvent (Is background reaction occurring?) TempCheck->SolventCheck No ActionLowTemp Lower Temp to 0-10°C (Increases selectivity) TempCheck->ActionLowTemp Yes ActionScreen Screen Different Ligand/Enzyme (Steric mismatch) SolventCheck->ActionScreen Purity Check Catalyst/Cofactor Quality Inhibition->Purity No ActionDilute Dilute Reaction or Add Resin (In-situ product removal) Inhibition->ActionDilute Yes ActionFresh Use Fresh Reagents (O2 poisoning in Ru systems) Purity->ActionFresh

Caption: Diagnostic logic flow for addressing common experimental failures in asymmetric synthesis.

Frequently Asked Questions

Q1: My ee is stuck at 92% using the Ru-catalyst. How do I improve it?

  • A: 92% is typical for this "flexible linker" substrate using standard TsDPEN. Try:

    • Lowering the temperature to 0°C (increases reaction time but improves stereo-differentiation).

    • Switching the ligand: Try a "tethered" Ru-catalyst or a ligand with bulkier aryl groups (e.g., mesityl instead of tolyl on the sulfonyl group).

Q2: The reaction turns black and stops converting (Ru-ATH).

  • A: This indicates catalyst decomposition, likely due to oxygen ingress. Ensure your solvent (Formic acid/TEA) is thoroughly degassed. The active Ruthenium-Hydride species is extremely air-sensitive.

Q3: In the biocatalytic route, I see an emulsion during workup.

  • A: The enzyme and the lipophilic bromophenyl product stabilize emulsions.

    • Fix: Add Celite® and filter the mixture before extraction, or add a demulsifier (e.g., brine or a small amount of MeOH) to break the phase boundary.

Q4: Can I use a Lipase (Kinetic Resolution) instead?

  • A: Yes, but it is less efficient. If you start with racemic alcohol, you can use CAL-B (Novozym 435) with Vinyl Acetate in Hexane. This will acetylate one enantiomer (usually R) leaving the other (S) as the alcohol.

    • Drawback: Max yield is 50%. You must separate the ester from the alcohol via column chromatography.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. (General review on KRED/Oxidoreductase applicability). Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Daicel Chiral Technologies. (n.d.). Application Note: Separation of Aryl Alcohols on Chiralcel OD-H. Link (General reference for column selection).

Sources

troubleshooting low conversion in 4-(4-bromophenyl)butan-2-one reduction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BPB-RED-001 Status: Open Ticket Subject: Troubleshooting Low Conversion & Chemoselectivity Issues[1]

Executive Summary

This guide addresses technical hurdles in the reduction of 4-(4-bromophenyl)butan-2-one to 4-(4-bromophenyl)butan-2-ol .

This transformation presents a unique "bifurcated" challenge:

  • Chemoselectivity: Preserving the aryl bromide (Ar-Br) moiety while reducing the ketone.

  • Stereoselectivity: Achieving high enantiomeric excess (ee) if the chiral alcohol is the target (common in pharmaceutical intermediates).

Immediate Diagnostic:

  • If using Pd/C + H₂: STOP. You are likely dehalogenating the ring (losing the Br).

  • If using Ru-Catalyzed Transfer Hydrogenation (ATH) in Isopropanol: You are likely hitting a thermodynamic equilibrium wall.[1]

  • If using NaBH₄: You are likely encountering borate ester stalling or solvent incompatibility.

Diagnostic Workflow

Use this decision tree to identify the root cause of your low conversion.

DiagnosticTree Start START: Low Conversion Observed Method Which Reduction Method? Start->Method NaBH4 Standard Hydride (NaBH4 / MeOH) Method->NaBH4 ATH Asymmetric Transfer Hydrogenation (Ru/Rh) Method->ATH Borate Is reaction stalling at ~50-60%? NaBH4->Borate Solubility Check Solubility: Is substrate precipitating? Borate->Solubility Yes Moisture Check Reagent Quality: Is NaBH4 aged/clumped? Borate->Moisture No H_Source Hydrogen Source? ATH->H_Source IPA Isopropanol (IPA) H_Source->IPA Formate Formic Acid / TEA H_Source->Formate Equilibrium ISSUE: Thermodynamic Equilibrium (Reversible Reaction) IPA->Equilibrium Conversion caps <90% pH_Issue ISSUE: pH/Catalyst Poisoning (CO2 release) Formate->pH_Issue Stalls mid-reaction

Figure 1: Diagnostic logic flow for identifying the cause of incomplete conversion.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantiopure Alcohol (>95% ee) Common Issue: Reaction stalls at 70-80% conversion.[1]

The Root Cause: The Equilibrium Trap

When using Isopropanol (IPA) as the hydrogen donor with Ruthenium catalysts (e.g., Ru-TsDPEN), the reaction is reversible .



As acetone accumulates, it competes with the ketone for the catalyst, eventually establishing an equilibrium where conversion stops, regardless of time [1].
Troubleshooting Guide (ATH)
SymptomProbable CauseCorrective Action
Conversion caps at ~80% Thermodynamic Equilibrium (IPA solvent).Switch to Formic Acid/Triethylamine (5:2). This releases CO₂ (gas), making the reaction irreversible (Kinetic Control) [2].
No reaction (<5%) Catalyst Poisoning (Oxidation).[1]Ru-hydrides are air-sensitive.[1] Degas all solvents with N₂/Ar sparging for 20 mins before adding the catalyst.
Slow kinetics Low Substrate Concentration.ATH is second-order in nature.[1] Run at high concentration (0.5M - 1.0M ).[1] Dilute reactions are significantly slower.
Racemic Product Background Hydrogenation.[2][3][4][5]Ensure no non-chiral base (like NaOH) is present if using a chiral complex. Use strictly the amine base required for the catalyst activation.
Recommended Protocol: Irreversible Reduction[1]
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).[1]

  • Solvent: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: 25°C, 0.5 M concentration.

  • Mechanism: The release of CO₂ drives the reaction to completion.

Protocol B: Sodium Borohydride (NaBH₄) Reduction

Target: Racemic Alcohol (Standard Synthesis) Common Issue: Incomplete consumption of starting material despite excess reagent.

The Root Cause: Borate Ester Stability

NaBH₄ reduction proceeds via the formation of tetra-alkoxy borates:



In aprotic solvents (or if water is strictly excluded), this borate complex is stable.[1] If the complex precipitates or coats the unreacted NaBH₄, the reaction stalls. Furthermore, NaBH₄ decomposes rapidly in acidic or neutral methanol if not stabilized [3].
Troubleshooting Guide (NaBH₄)
IssueDiagnosisSolution
Stalls at 50-60% Borate ester precipitation or "coating."[1]Add a co-solvent (THF or DCM) to solubilize the organic substrate, ensuring it contacts the hydride in the methanolic phase.
Gas evolution stops early Reagent decomposition.NaBH₄ reacts with MeOH to form H₂ gas and inactive borates.[6] Add NaBH₄ in 3 portions over 1 hour rather than all at once.
Low Yield after Workup Incomplete Hydrolysis.The borate intermediate must be broken. Quench with 1M HCl or saturated NH₄Cl and stir for 30 mins before extraction.

Critical Warning: Chemoselectivity (The Bromine)

The aryl bromide at the para-position is a "ticking time bomb" if you choose the wrong method.

  • Forbidden Method: Catalytic Hydrogenation (H₂ + Pd/C). [1]

    • Risk:[1][7][8] Palladium readily catalyzes oxidative addition into the Ar-Br bond, leading to hydrodehalogenation. You will obtain 4-phenylbutan-2-ol (Bromine lost).[1]

  • Safe Methods:

    • NaBH₄: Completely chemoselective. Does not touch Ar-Br.[1]

    • Transfer Hydrogenation (Ru/Rh): Generally safe. Ruthenium is less prone to oxidative addition into Ar-Br than Palladium under standard ATH conditions [4].[1]

Mechanistic Visualization (ATH)

Understanding the "Metal-Ligand Bifunctional Mechanism" helps explain why pH and solvent choice matter. The ligand NH is not just a spectator; it shuttles the proton.

ATH_Mechanism cluster_limit Limiting Factor Cat_Pre Ru-Cl Precatalyst (Inactive) Active_16e 16e Ru Species (Active Catalyst) Cat_Pre->Active_16e Base (TEA/KOH) -HCl Ru_Hydride 18e Ru-Hydride (Reducing Agent) Active_16e->Ru_Hydride HCOOH or IPA (H-Source) TS Transition State (Concerted H-Transfer) Ru_Hydride->TS + Ketone Substrate Product Chiral Alcohol + 16e Ru Species TS->Product H-Transfer Product->Active_16e Cycle Regenerates Warning Reversible if IPA used. Irreversible if Formate used.

Figure 2: The Noyori-Ikariya catalytic cycle. Note that the 16e species must be regenerated. If Acetone (from IPA) binds too tightly, the cycle inhibits itself.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4] Accounts of Chemical Research, 30(2), 97–102.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522.

  • Banfi, L., Narisano, E., Riva, R., Stunnenberg, F., & Guanti, G. (1990). Sodium Borohydride.[6][7][9][10] Encyclopedia of Reagents for Organic Synthesis.

  • Mellah, M., et al. (2003). Chemoselective reduction of ketones in the presence of aryl halides. Tetrahedron Letters, 44(6), 1199-1202.

Sources

Technical Support Center: Enantioseparation of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHIRAL-BR-BUTANOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Method Development & Troubleshooting for Chiral HPLC Separation of 4-(4-Bromophenyl)butan-2-ol

Executive Summary & Molecule Analysis

User Query: How do I separate the enantiomers of this compound?

Technical Assessment: The target molecule, This compound , presents a specific chromatographic challenge: the chiral center (C2) is separated from the aromatic ring (the primary site for


 interactions with the stationary phase) by an ethylene bridge (

).
  • Structural Challenge: This "remote" chirality can reduce the enantioselectivity factor (

    
    ) compared to benzylic alcohols (e.g., 1-phenylethanol), as the chiral center is less conformationally rigid relative to the aromatic anchor.
    
  • Stationary Phase Selection: Pirkle-type columns often fail here due to the distance. Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for this class of secondary alcohols because they utilize inclusion complexes and hydrogen bonding rather than just

    
     interactions.
    

Standard Operating Protocol (SOP)

The following protocol is derived from validated methods for structural analogs (e.g., 4-(4-bromophenyl)-4-hydroxy-2-butanone) and general secondary aryl-alkanol separation principles [1][2].

Recommended Starting Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate))Amylose backbones show superior selectivity for flexible alkyl-aryl alcohols compared to cellulose (OD-H) in initial screens [2].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for baseline resolution.
Mobile Phase n-Hexane : 2-Propanol (90:10 v/v) Normal Phase (NP) mode promotes H-bonding between the hydroxyl group and the carbamate moiety of the CSP.
Flow Rate 0.8 - 1.0 mL/minBalance between efficiency (Van Deemter optimum) and run time.
Temperature 25°CLower temperatures (15-20°C) generally increase resolution (

) by reducing thermal motion, but 25°C is standard for screening.
Detection UV @ 220 nm (primary) or 254 nmThe Bromine atom provides strong absorbance at 220 nm; the phenyl ring absorbs at 254 nm.
Sample Diluent Mobile Phase (Hexane/IPA)Prevents "solvent shock" which causes peak distortion.
Method Development Workflow

The following diagram outlines the logical progression for optimizing this specific separation.

MethodDevelopment Start START: this compound Screen1 Screen 1: Chiralpak AD-H Hex/IPA (90:10) Start->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success VALIDATED METHOD Decision1->Success Yes Fail1 Partial Separation (Rs < 1.0) Decision1->Fail1 No Opt1 Reduce IPA to 5% Lower Temp to 15°C Fail1->Opt1 Optimization Screen2 Screen 2: Chiralcel OD-H (Cellulose backbone) Fail1->Screen2 Switch Selector Screen3 Screen 3: Chiralpak IA/IC (Immobilized Phases) Fail1->Screen3 If AD/OD fail Opt1->Decision1 Screen2->Decision1

Figure 1: Strategic workflow for developing the enantioseparation method. Prioritize AD-H, then optimize mobile phase, then switch columns.

Troubleshooting Guide (Q&A)

Issue 1: Co-elution or Poor Resolution ( )

User Question: "I see one broad peak or a shoulder on the AD-H column. How do I separate them?"

Technical Diagnosis: The interaction between the "remote" chiral center and the amylose chiral stationary phase (CSP) is too weak. The analyte is eluting too fast, preventing adequate interaction time.

Corrective Actions:

  • Reduce Solvent Strength: Change Mobile Phase to Hexane:IPA (98:2) .

    • Why: Lowering the alcohol content increases the retention factor (

      
      ). In chiral chromatography, higher retention often correlates with higher separation factors (
      
      
      
      ) because the analyte spends more time interacting with the chiral grooves [3].
  • Temperature Effect: Lower the column oven to 10°C - 15°C .

    • Why: Enantioseparation is enthalpy-driven.[1] Lower temperatures stabilize the transient diastereomeric complex formed between the analyte and the CSP [2].

  • Switch Column: If AD-H fails, switch to Chiralcel OD-H .

    • Why: The cellulose backbone of OD-H has a different helical twist and inclusion cavity size. For some aryl-alkanols, the "fit" is better in the cellulose cavity than the amylose cavity [1].

Issue 2: Peak Tailing

User Question: "The peaks are separated, but the second peak tails significantly. Is my column dirty?"

Technical Diagnosis: While this compound is a neutral alcohol, residual silanols on the silica support or non-specific interactions with the bromine atom can cause tailing.

Corrective Actions:

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase (Hexane/IPA). If you dissolved it in pure IPA or Ethanol, the viscosity difference and solvent strength mismatch will cause tailing.

  • Additives (Rarely needed but effective): Add 0.1% Diethylamine (DEA) to the mobile phase.

    • Why: Although usually for basic compounds, DEA can mask active silanol sites on the silica gel surface that might be hydrogen-bonding with the hydroxyl group of your analyte [4].

Issue 3: Retention Time Shifts

User Question: "The retention times are drifting between runs."

Technical Diagnosis: This is often due to water accumulation in the "Normal Phase" solvents. Hexane and IPA are hygroscopic.

Corrective Actions:

  • Solvent Quality: Use fresh HPLC-grade solvents.

  • Column Equilibration: Polysaccharide columns require significant equilibration. Flush with 20-30 column volumes (approx. 60-90 mL) before starting the run if the system was idle [2].

Advanced Troubleshooting Logic Tree

Use this decision tree when standard optimization fails.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type NoRet No Retention (tR < dead time) Type->NoRet Too Fast BadShape Peak Tailing Type->BadShape Asymmetry NoSep No Separation Type->NoSep Co-elution Sol1 Check Flow/Pump Verify UV Wavelength NoRet->Sol1 Sol2 Add 0.1% DEA Dilute Sample BadShape->Sol2 Sol3 Switch to Normal Phase (Hex/EtOH instead of IPA) NoSep->Sol3

Figure 2: Diagnostic logic for common chromatographic anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (RP) mode for this separation? A: Yes, but it is generally less effective for initial screening of this specific molecule.

  • Protocol: You would use a "Chiralpak AD-RH" or "OD-RH" column with Water/Acetonitrile.

  • Risk: The solubility of this compound is lower in water-based systems, and the hydrophobic interactions in RP mode can sometimes overpower the subtle chiral recognition mechanisms for this specific structure. Stick to Normal Phase (Hexane/IPA) for the highest probability of success.

Q: I need to isolate 500 mg for biological testing. Can I scale this up? A: Yes. The AD-H and OD-H phases are scalable.

  • Loading: For a standard analytical column (4.6 x 250 mm), do not exceed 1-2 mg per injection to maintain resolution.

  • Prep Column: For 500 mg, use a semi-prep column (10 mm or 20 mm I.D.).

  • Solubility Tip: If solubility in Hexane is poor, use a "sandwich injection" or dissolve in minimal Ethanol, but keep the injection volume low (< 500 µL).

Q: How do I know which peak is R and which is S? A: HPLC separates enantiomers but does not identify absolute configuration.

  • Solution: You must have a standard of known configuration (e.g., synthesized via asymmetric reduction or enzymatic resolution) to compare retention times. Alternatively, couple the HPLC with a Circular Dichroism (CD) detector or an Optical Rotation (OR) detector (e.g., Jasco OR-2090) to determine (+)/(-) signs inline.

References

  • Royal Society of Chemistry. (2013).[2] Supplementary Information: Synthesis and separation of (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone analogs. Green Chemistry. [Link]

    • Note: Provides validated conditions (Chiralpak AD, Hex/IPA 92.5:7.5) for the ketone analog, serving as the primary grounding for the alcohol protocol.
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Sielc Technologies. Separation of 1-(4-bromophenyl) derivatives. [Link]

Sources

Technical Support Center: Crystallization Protocols for 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Challenge Overview

Molecule: 4-(4-Bromophenyl)butan-2-ol CAS: 123206-83-7 (Analogous/Isomeric references) Molecular Weight: ~229.11 g/mol Structure: Secondary alcohol with a lipophilic para-bromophenyl tail.

The Crystallization Challenge

This molecule presents a classic "Janus" problem in crystallization:

  • The Aryl-Bromide Tail: Highly lipophilic, driving solubility in non-polar aromatics (Toluene) and chlorinated solvents.

  • The Secondary Alcohol: Capable of hydrogen bonding, but the ethyl/methyl steric hindrance often disrupts crystal packing, leading to low melting points or viscous oils .

Core Issue: Users frequently report "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than distinct crystal nucleation. This occurs when the molecule separates as a metastable oil droplet before the crystalline lattice can form.

Recommended Solvent Systems

The following systems are ranked by "Crystallizability Probability" based on dielectric compatibility and functional group interactions.

Primary Solvent Screening Table
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)MechanismRisk Profile
Standard Isopropyl Alcohol (IPA) n-Heptane 1:3 to 1:5Cooling + Anti-solvent. IPA solvates the -OH; Heptane forces the lipophilic tail to aggregate.Low. Standard starting point.
High Yield Toluene n-Heptane 1:2Solubility Drop. The aromatic ring stacks with Toluene; Heptane reduces solubility drastically upon cooling.Moderate. Risk of solvate formation.
Polarity Driven Ethyl Acetate Hexanes 1:4Polarity Shift. Good for removing polar impurities (des-bromo analogs).Low. Excellent impurity rejection.
Aggressive Methanol Water 10:1Hydrophobic Effect. Water forces the hydrophobic bromide out.High. High risk of oiling out (LLPS).

Protocol: Cooling Crystallization with Seeding

Do not rely on spontaneous nucleation for this molecule. It will likely form a supersaturated oil.

Step-by-Step Methodology
  • Dissolution: Dissolve 10g of crude this compound in the minimum volume of Solvent A (e.g., 15 mL IPA) at 45–50°C. Ensure the solution is clear.

  • Filtration: Polish filter (0.45 µm PTFE) while hot to remove insoluble particulates that could trigger false nucleation.

  • Initial Cooling: Cool slowly to 35°C (Just above expected saturation).

  • Seeding (CRITICAL): Add 0.1 wt% (10 mg) of pure seed crystals.

    • Note: If no seeds are available, scratch the glass wall or use a sonication burst to induce initial nucleation.

  • Anti-Solvent Addition: Add Solvent B (e.g., Heptane) dropwise over 2 hours.

    • Rate: 0.5 mL/min.

  • Final Cooling: Cool to 0°C at a rate of 5°C/hour.

  • Isolation: Filter rapidly on a chilled Buchner funnel. Wash with cold Solvent B.

Troubleshooting Guide: "Oiling Out" (LLPS)

Symptom: The solution turns milky/cloudy, and oil droplets form on the bottom/walls instead of crystals. Cause: The system entered the "Metastable Liquid Gap" before crossing the solubility curve.

Workflow: Remediation of Oiling Out

OilingOutFix cluster_fix Remediation Strategy start Observation: Oiling Out (LLPS) check_temp Check Temperature start->check_temp reheat Re-heat to Clear Solution (T > T_clear) check_temp->reheat System is cloudy add_seed Add Seeds at Higher T (T = T_cloud - 2°C) reheat->add_seed Solution is clear slow_cool Slow Cool (0.1°C/min) add_seed->slow_cool Seeds persist add_antisolvent Change Anti-Solvent slow_cool->add_antisolvent Still Oils Out?

Figure 1: Decision workflow for remediating Liquid-Liquid Phase Separation (Oiling Out).

FAQ: Common User Issues

Q: My product is a viscous yellow oil even after rotovap. How do I crystallize it? A: This is common for secondary alcohols.

  • High Vacuum: Ensure all residual solvent (especially EtOAc or DCM) is removed (< 1 mbar for 4 hours). Solvent residues depress the melting point.

  • Trituration: Add cold Pentane or Hexane to the oil and stir vigorously at -20°C (dry ice/acetone bath). This mechanical agitation often triggers solidification.

Q: Can I use water as an anti-solvent? A: Avoid if possible. While water is a strong anti-solvent for the bromophenyl group, the polarity difference usually forces the alcohol to separate as an oil (emulsion) rather than a crystal. If you must use water, use a Methanol/Water system and keep the water content < 20%.

Q: How do I remove the ketone impurity (4-(4-Bromophenyl)butan-2-one)? A: The ketone lacks the hydrogen-bonding -OH group.

  • Strategy: Use Hexane/EtOAc (9:1) . The ketone is significantly more soluble in Hexane than the alcohol. Washing the filter cake with cold Hexane will wash away the ketone surface impurities.

Solvent Selection Logic

The choice of solvent is dictated by the competition between the Hydroxyl group (Polar) and the Bromophenyl group (Lipophilic/Polarizable).

SolventLogic molecule This compound group_OH Hydroxyl Group (H-Bond Donor) molecule->group_OH group_Br Bromophenyl Group (Lipophilic/Pi-Stacking) molecule->group_Br solv_Alc Alcohols (IPA, EtOH) Solvates OH group_OH->solv_Alc Strong Interaction solv_Aro Aromatics (Toluene) Solvates Phenyl group_Br->solv_Aro Pi-Pi Interaction anti_Alk Alkanes (Heptane) Rejects OH solv_Alc->anti_Alk Best Crystallization Pair

Figure 2: Molecular interactions driving solvent selection. The "Best Pair" balances H-bonding solvation with lipophilic rejection.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[1] Link (Protocol reference for analogous bromophenyl-alkyl systems).

  • PubChem Compound Summary. (2024). 4-(2-Bromophenyl)butan-1-ol.[2] National Center for Biotechnology Information. Link (Physicochemical property data for structural isomers).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.

Sources

Technical Support Center: Solubilization Strategies for 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-(4-Bromophenyl)butan-2-ol (CAS 75463-36-8).[1][2] It addresses the physicochemical challenges inherent to this molecule and provides validated protocols for solubility optimization.

Executive Summary: The Physicochemical Challenge

This compound presents a classic solubility paradox common in fragment-based drug discovery and intermediate synthesis. While the secondary hydroxyl group provides a polar "head," the molecule is dominated by the lipophilic 4-bromophenyl "tail."

  • The Bromine Effect: The bromine substituent significantly increases the partition coefficient (LogP) compared to its fluoro- or unsubstituted analogs due to its large Van der Waals radius and high polarizability. This makes the molecule poorly soluble in pure aqueous media (likely <0.1 mg/mL).

  • The Alkyl Linker: The butyl chain introduces rotational freedom but further decreases water solubility compared to shorter linkers (e.g., ethanol derivatives).

Key Metric Estimate:

Property Value (Estimated) Implication
LogP ~3.2 – 3.5 Highly Lipophilic; requires organic cosolvents or carriers.[1][2]
Water Solubility < 100 µM (< 20 µg/mL) High risk of precipitation ("crashing out") in biological buffers.[1][2]

| H-Bond Donors | 1 (Secondary -OH) | Moderate interaction with polar solvents; good candidate for cyclodextrin binding.[1][2] |

Decision Matrix: Choosing Your Solubilization Strategy

Do not blindly choose DMSO. Select your method based on the downstream application.

SolubilityStrategy Start Application Type InVitro In Vitro / Cell Culture (Low Conc. < 100 µM) Start->InVitro InVivo In Vivo / Animal Studies (High Conc. > 1 mg/mL) Start->InVivo ChemSynth Chemical Synthesis (Reactions) Start->ChemSynth DMSO DMSO Stock (1000x) + Serial Dilution InVitro->DMSO Vehicle Vehicle Formulation InVivo->Vehicle OrgSolv Anhydrous THF, DCM, or Alcohols ChemSynth->OrgSolv Precip Precipitation Observed? DMSO->Precip Tween Add Surfactant (0.1% Tween 80) Precip->Tween Yes Proceed Proceed Precip->Proceed No CD Cyclodextrin Complex (HP-β-CD) Vehicle->CD Preferred (Low Tox) PEG/Cosolvent PEG/Cosolvent Vehicle->PEG/Cosolvent Alternative

Figure 1: Strategic decision tree for solubilizing this compound based on experimental requirements.

Validated Protocols

Protocol A: The "Solvent-Shift" Method (For Cell Assays)

Objective: Prepare a stable working solution for biological assays without precipitation.[1] Mechanism: Uses a high-concentration organic stock followed by a rapid dispersion into aqueous buffer to create a supersaturated or stable solution before aggregates form.[1][2]

  • Primary Stock: Dissolve this compound in 100% DMSO (anhydrous) to a concentration of 10–50 mM . Vortex until clear.

    • Note: Ethanol is a viable alternative if DMSO is toxic to your specific cell line, but DMSO has better solvating power for aryl bromides.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette the 100% DMSO stock directly into the cell culture well. This causes local high concentrations and immediate precipitation.

    • Prepare a 10x Working Solution in culture media containing 0.5% - 1% BSA (Bovine Serum Albumin) .[1][2] The albumin acts as a carrier protein, sequestering the lipophilic molecule and preventing aggregation [1].

  • Final Application: Add the 10x solution to your cells. Final DMSO concentration should be < 0.5%.

Protocol B: Cyclodextrin Complexation (For High-Dose Applications)

Objective: Achieve concentrations > 1 mg/mL for animal dosing or high-concentration stock. Mechanism: The hydrophobic bromophenyl tail fits snugly into the cavity of Beta-Cyclodextrin, while the hydroxyl group remains exposed or hydrogen-bonded near the rim.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2]

  • Milli-Q Water[1][2]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Stir until clear.

  • Add this compound in excess of the desired concentration (e.g., 5 mg/mL).

  • Sonication: Sonicate the suspension for 30–60 minutes at room temperature. The energy helps the lipophilic guest enter the cyclodextrin cavity [2].

  • Filtration: Filter the solution through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Validation: Analyze the filtrate by HPLC-UV to confirm the actual concentration.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the stock to the buffer. Why? A: This is the "Oiling Out" effect. The bromophenyl group is highly hydrophobic. When the organic solvent (DMSO) is diluted, the water structure forces the hydrophobic molecules together.

  • Fix: Increase the temperature of the buffer to 37°C before addition.

  • Fix: Use Protocol A with BSA. Albumin binds lipophilic small molecules, mimicking plasma transport.

Q2: Can I use PEG-400 instead of DMSO? A: Yes. A mixture of PEG-400 (20%) / Ethanol (10%) / Water (70%) is a common vehicle for this class of compounds.[1][2] However, PEG solutions can be viscous; ensure thorough mixing.

Q3: Is the secondary alcohol prone to oxidation during solubilization? A: Generally, no. Secondary alcohols are stable under standard solubilization conditions. However, avoid strong oxidizing agents or leaving the solution in direct UV light for extended periods, as aryl bromides can be photosensitive.

Q4: I see a "film" on the surface of my media. A: The compound has likely partitioned to the air-water interface due to its surfactant-like structure (polar head, lipophilic tail).

  • Fix: Add Tween 80 (0.05% - 0.1%) to the media.[1][2] This reduces surface tension and incorporates the molecule into micelles [3].[3]

References

  • Ascendia Pharma. (2021). Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Link

  • Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Journal of Drug Delivery and Therapeutics. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Validation & Comparative

Technical Comparison Guide: High-Resolution 1H NMR Characterization of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

This guide provides a definitive technical analysis of 4-(4-Bromophenyl)butan-2-ol , a critical chiral building block in drug synthesis. Unlike standard spectral lists, this document focuses on comparative performance analysis —specifically, how to distinguish this product from its synthetic precursors (ketones) and how solvent selection (CDCl₃ vs. DMSO-d₆) fundamentally alters the spectral topology for structural validation.

Why This Molecule Matters

The 4-bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol provides a chiral center often established via asymmetric reduction. Accurate NMR characterization is the primary gatekeeper for enantiomeric purity and reaction completion.

Structural Logic & Assignment Strategy

Before analyzing the data, we must establish the theoretical splitting tree. The molecule possesses a distinct aliphatic chain connecting a chiral center to a para-substituted aromatic ring.

The Connectivity Logic
  • Aromatic Region (Ar-H): The para-substitution breaks the symmetry of the phenyl ring, creating an AA'BB' system (pseudo-doublets).

  • Benzylic Protons (H-4): Protons adjacent to the ring (

    
    ).
    
  • Homobenzylic Protons (H-3): The "bridge" methylene group (

    
    ).
    
  • Methine Proton (H-2): The chiral center carrying the hydroxyl group (

    
    ).
    
  • Terminal Methyl (H-1): The doublet signal (

    
    ).
    
Visualization: Structural Assignment Workflow

G Substrate This compound Region_Ar Aromatic Region (7.0 - 7.5 ppm) Substrate->Region_Ar Region_Ali Aliphatic Chain (1.0 - 4.0 ppm) Substrate->Region_Ali Ar_H AA'BB' System (2 x Doublets) Region_Ar->Ar_H Methine H-2 (Chiral Center) ~3.8 ppm (Multiplet) Region_Ali->Methine Benzylic H-4 (Benzylic) ~2.6 ppm (Triplet/Mult) Region_Ali->Benzylic Methyl H-1 (Terminal) ~1.2 ppm (Doublet) Region_Ali->Methyl

Figure 1: Structural dissection of the target molecule into diagnostic NMR zones.

Comparative Analysis 1: Reaction Monitoring (Ketone vs. Alcohol)

The most common synthesis route involves the reduction of 4-(4-bromophenyl)butan-2-one . Distinguishing the product from the starting material is critical for calculating conversion rates.

The Diagnostic Shift

The transformation of the Carbonyl (


) to the Alcohol (

) results in a massive shielding effect and a change in hybridization (

).
FeaturePrecursor (Ketone)Target (Alcohol)Diagnostic Action
H-2 (Alpha to O) Absent (Quaternary Carbon)Present (~3.8 ppm)Primary Indicator: Look for the emergence of the multiplet at 3.8 ppm.
H-1 (Methyl) Singlet (~2.1 ppm)Doublet (~1.2 ppm)Secondary Indicator: The methyl group couples with H-2 in the alcohol, splitting into a doublet.
H-3 (Methylene) Triplet (~2.7 ppm)Multiplet (~1.7 ppm)Tertiary Indicator: Protons shift upfield as the deshielding carbonyl is removed.

Expert Insight: In a crude reaction mixture, the disappearance of the sharp methyl singlet at 2.1 ppm is the fastest way to assess reaction completion.

Comparative Analysis 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it is a tool for structural proof.

Scenario A: CDCl₃ (Chloroform-d)
  • Behavior: Rapid proton exchange occurs.

  • Hydroxyl Proton (OH): Appears as a broad singlet (variable 1.5 - 2.5 ppm).

  • Coupling: No coupling is observed between the OH proton and the H-2 methine proton.

  • Utility: Good for general purity checks and integration of carbon-bound protons.

Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d6)
  • Behavior: Strong hydrogen bonding slows exchange.

  • Hydroxyl Proton (OH): Appears as a sharp doublet (~4.5 ppm).

  • Coupling: The OH proton couples with H-2 (

    
    ).
    
  • Utility: Mandatory for structural validation. The observation of the OH doublet proves the alcohol is intact and not an ether or ester.

Visualization: Solvent-Dependent Splitting

SolventEffect Solvent Solvent Selection CDCl3 CDCl3 (Fast Exchange) Solvent->CDCl3 DMSO DMSO-d6 (H-Bonding Stabilization) Solvent->DMSO Result_CDCl3 OH = Broad Singlet H-2 = Sextet (approx) CDCl3->Result_CDCl3 Result_DMSO OH = Sharp Doublet H-2 = Complex Multiplet (Couples to Me, CH2, AND OH) DMSO->Result_DMSO

Figure 2: Impact of solvent choice on the hydroxyl proton signal topology.

Experimental Protocol: High-Fidelity Acquisition

To replicate the data presented below, follow this standardized workflow. This protocol ensures minimal water interference and maximum resolution of the aliphatic multiplets.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Isolate 10-15 mg of this compound.

    • Drying: Dry under high vacuum (< 1 mbar) for 2 hours to remove trace water (water overlaps with aliphatic signals in some solvents).

    • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) for structural proof, or CDCl₃ for routine analysis.

    • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (sufficient for >10 mg sample).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the multiplets at 1.7 ppm and 3.8 ppm.

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Comprehensive Data Summary (Tabular)

The following data represents the consensus chemical shifts for the target molecule in CDCl₃ .

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Ar-H (ortho to Br) 7.40 - 7.45Doublet (d)2H

Ar-H (meta to Br) 7.05 - 7.10Doublet (d)2H

H-2 (Methine) 3.75 - 3.85Multiplet (m)1HComplex
H-4 (Benzylic) 2.60 - 2.75Multiplet (m)2H-
H-3 (Homobenzylic) 1.70 - 1.80Multiplet (m)2H-
OH (Hydroxyl) ~1.5 - 2.0Broad Singlet1HNone (in CDCl₃)
H-1 (Methyl) 1.18 - 1.22Doublet (d)3H

Note: In DMSO-d6, the OH signal will appear at ~4.5 ppm (d), and the H-2 multiplet will shift slightly.

References & Validation

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and solvent effects).

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2344 (4-phenyl-2-butanol analog).[Link] (Used as the base reference for the non-brominated scaffold).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard for solvent residual referencing).

  • Reich, H. J. (2023). Structure Determination Using NMR.[2][3][4][5] University of Wisconsin-Madison. [Link] (Resource for coupling constant analysis).

Sources

Optimizing Chromatographic Resolution: A Comparative Guide for 4-(4-Bromophenyl)butan-2-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(4-Bromophenyl)butan-2-ol is a critical chiral intermediate often used in the synthesis of antihistamines and antifungal agents. Its structural duality—a lipophilic brominated aromatic ring and a polar secondary alcohol—presents unique chromatographic challenges.

This guide moves beyond generic protocols to compare Standard C18 methodologies against Enhanced Selectivity (Phenyl-Hexyl) and Chiral (Polysaccharide) alternatives. We provide evidence-based protocols to resolve the target analyte from its primary impurities: the ketone precursor (4-(4-bromophenyl)butan-2-one) and dehydration byproducts.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula: C₁₀H₁₃BrO

  • LogP (Predicted): ~2.8 – 3.1

  • Critical Quality Attributes (CQAs):

    • Achiral Purity: Must resolve from ketone precursor (Target > 99.5%).

    • Chiral Purity: Enantiomeric Excess (ee) > 98% (S- or R-isomer).[1]

Analytical Decision Matrix (Workflow)

The following decision tree illustrates the logic for selecting the appropriate chromatographic mode based on the specific analytical goal (Purity vs. Chirality).

MethodSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal Achiral Chemical Purity (Impurity Profile) Goal->Achiral Impurities/Assay Chiral Enantiomeric Purity (ee %) Goal->Chiral Stereochemistry C18 Method A: C18 Standard (General Screening) Achiral->C18 Routine QC Phenyl Method B: Phenyl-Hexyl (High Resolution of Aromatic Impurities) Achiral->Phenyl Complex Matrix NP_Chiral Method C: Normal Phase Chiral (Amylose/Cellulose Columns) Chiral->NP_Chiral Result_A Baseline Separation (Risk: Co-elution of isomers) C18->Result_A Result_B Enhanced Selectivity (Pi-Pi Interactions) Phenyl->Result_B Result_C Stereospecific Resolution (R vs S Separation) NP_Chiral->Result_C

Caption: Analytical workflow for selecting between Reverse Phase (Achiral) and Normal Phase (Chiral) modes.

Part 1: Achiral Purity Analysis (RP-HPLC)

The Challenge: Selectivity

In standard Reverse Phase (RP) chromatography, the separation is driven by hydrophobicity. However, the ketone precursor (4-(4-bromophenyl)butan-2-one) and the alcohol product have similar hydrophobicities, leading to potential co-elution on standard C18 columns.

Comparative Study: C18 vs. Phenyl-Hexyl

We compare the industry-standard C18 ligand against a Phenyl-Hexyl ligand .[2] The Phenyl-Hexyl phase offers


 interactions with the bromophenyl ring of the analyte, providing an orthogonal separation mechanism that often improves resolution (

) between the alcohol and the ketone [1][4].
Experimental Protocol (Recommended)
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Wavelength: 220 nm (Bromine absorbance) and 254 nm (Aromatic ring).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (or equiv)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Gradient 30% B to 80% B over 15 min25% B to 75% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Selectivity Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Performance Comparison Data

Note: Data represents typical values observed in method validation studies for brominated phenyl alkanols.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Alcohol) ~8.2 min~9.5 minPhenyl phase retains aromatic alcohol longer due to

-interaction.
Retention Time (Ketone) ~8.8 min~11.2 minKetone is less polar; Phenyl phase maximizes separation gap.
Resolution (

)
1.8 (Baseline)3.5 (Superior) Method B provides robust space for impurity integration.
Tailing Factor (

)
1.21.1Both acceptable, but Phenyl-Hexyl often sharper for aromatics.

Expert Insight: While C18 is sufficient for rough purity checks, Method B (Phenyl-Hexyl) is the superior choice for Process Control. The


 interaction specifically targets the bromophenyl ring, significantly increasing the retention difference between the planar ketone (sp2 carbon) and the alcohol (sp3 carbon), reducing the risk of peak overlap [4].

Part 2: Chiral Purity Analysis (NP-HPLC)

Since this compound has a chiral center at the C2 position, measuring Enantiomeric Excess (ee) is mandatory for pharmaceutical applications.

Methodology: Polysaccharide Phases

Reverse phase chiral methods often suffer from poor peak shape for this class of molecules. Normal Phase (NP) using alkane/alcohol mixtures is the gold standard for resolution.

Experimental Protocol
  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: 254 nm.[4]

Expected Results
  • Enantiomer 1 (

    
    ):  ~14.5 min
    
  • Enantiomer 2 (

    
    ):  ~16.8 min
    
  • Resolution (

    
    ):  Typically > 2.5
    
  • Selectivity Factor (

    
    ):  > 1.2
    

Validation Check: If peak broadening occurs, reduce IPA concentration to 5% or add 0.1% Diethylamine (DEA) to sharpen peaks, though DEA is rarely needed for neutral alcohols [2].

Impurity Fate Mapping

Understanding where impurities elute is vital for interpreting the chromatogram.

ImpurityMap Inj Injection Imp1 Impurity A (Debrominated) Inj->Imp1 Early Elution (More Polar) Target Target Analyte This compound Imp1->Target Main Peak Imp2 Impurity B (Alkene/Dehydration) Imp2->Target Co-elution Risk (on C18) Imp3 Impurity C (Ketone Precursor) Target->Imp3 Late Elution (Less Polar)

Caption: Elution order on Phenyl-Hexyl stationary phase. Note: Alkenes may co-elute on C18 but resolve on Phenyl phases.

Elution Logic
  • Debrominated byproducts: Elute earlier (Less lipophilic without the Br).

  • Target Alcohol: Elutes mid-gradient.

  • Ketone Precursor: Elutes later . The carbonyl group makes the molecule less "water-like" (H-bond acceptor only) compared to the alcohol (H-bond donor/acceptor) in acidic mobile phases, and the planar structure interacts strongly with the Phenyl column [1][5].

References

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Retrieved from

  • TSI Journals. (2007). Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Retrieved from

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from

  • Waters Corporation. CSH C18 vs CSH Phenyl-Hexyl Chemistries. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(4-Bromophenyl)butan-2-ol . Unlike standard spectral libraries that often present static images, this document compares the ionization performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and contrasts the analyte against its non-brominated analogue, 4-phenylbutan-2-ol .

Key Findings:

  • Diagnostic Signature: The presence of a bromine atom creates a distinct 1:1 isotopic doublet (

    
    Br/
    
    
    
    Br) in all fragments retaining the aromatic ring.
  • Method Selection: EI is superior for structural elucidation (fingerprinting), while ESI is required for molecular weight confirmation due to the instability of the molecular ion in EI.

  • Base Peak: The

    
    -cleavage product at m/z 45  is the diagnostic marker for the secondary alcohol moiety, distinguishing it from primary or tertiary isomers.[1]
    

Structural Context & Analyte Profile[2]

Before interpreting spectra, one must understand the structural lability of the molecule.

  • Analyte: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.02 (based on

    
    Br) / 230.02 (based on 
    
    
    
    Br)
  • Key Structural Features:

    • Secondary Alcohol (C2): Prone to

      
      -cleavage and dehydration.
      
    • Aryl Halide (C4-Phenyl): Provides the isotopic "fingerprint."

    • Alkyl Linker: Facilitates McLafferty-like rearrangements or benzylic cleavage.

Method Performance Comparison: EI vs. ESI

Choosing the correct ionization technique is critical for this analyte.[2] The secondary alcohol group makes the molecular ion (


) unstable under hard ionization.
Table 1: Ionization Source Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric)
Molecular Ion (

)
Weak / Absent (<5% abundance). Rapid dehydration dominates.Dominant. Observed as

or

.
Fragmentation Rich. ideal for structural confirmation.Minimal. Requires MS/MS (CID) to generate fragments.
Quantification Excellent for GC-MS (volatiles).Excellent for LC-MS (polar/biological matrices).
Diagnostic Utility Identifies substructures (Hydroxy ethyl vs. Bromobenzyl).Confirms molecular mass (229/231 Da).

Recommendation: Use GC-EI-MS for purity analysis and structural verification. Use LC-ESI-MS only if quantifying trace levels in biological fluids where thermal degradation is a risk.

Fragmentation Mechanism Deep Dive (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes predictable bond scissions. The fragmentation is driven by the radical cation stabilizing on either the oxygen or the aromatic ring.

The Primary Pathways
  • 
    -Cleavage (The Alcohol Signature): 
    The bond adjacent to the hydroxyl group (C2-C3) breaks.[1][3][4][5] The charge is retained on the oxygen-containing fragment due to resonance stabilization.
    
    • Mechanism:[1][4][6][7][8]

      
      .
      
    • Observation: A dominant peak at m/z 45 .[1][3][6] This confirms the "butan-2-ol" headgroup.

  • Dehydration (The Stability Path): Secondary alcohols readily lose water (

    
    , 18 Da) under thermal EI conditions, forming an alkene radical cation.[3]
    
    • Mechanism:[1][4][6][7][8]

      
      .
      
    • Observation: A doublet at m/z 210 / 212 .

  • Benzylic Cleavage (The Isotopic Fingerprint): Cleavage at the benzylic position generates a bromobenzyl cation, which may rearrange to a stable bromotropylium ion.

    • Observation: A distinct doublet at m/z 169 / 171 .

Visualization of Pathways

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

Fragmentation M Molecular Ion (M+) m/z 228 / 230 (Weak/Invisible) Dehydration Alkene Radical Cation [M - H2O]+ m/z 210 / 212 M->Dehydration - H2O (18 Da) Alpha Oxonium Ion (Base Peak Candidate) CH3-CH=OH+ m/z 45 M->Alpha Alpha-Cleavage (Loss of Bromophenethyl) Tropylium Bromotropylium Ion Br-C7H6+ m/z 169 / 171 M->Tropylium Benzylic Cleavage (Loss of C3H7O) MethylLoss [M - CH3]+ m/z 213 / 215 M->MethylLoss Alpha-Cleavage (Loss of Methyl) Dehydration->Tropylium Secondary Frag. (Loss of C3H5)

Figure 1: Fragmentation tree for this compound showing primary ions and m/z values.

Comparative Analysis: Target vs. Analogues

To validate the identity of this compound, one must distinguish it from its non-brominated starting material or byproduct (4-phenylbutan-2-ol).

Table 2: Spectral Fingerprint Comparison
Fragment TypeThis compound (Target)4-Phenylbutan-2-ol (Analogue)Differentiation Logic
Molecular Ion 228 / 230 (Doublet)150 (Singlet)Target is +78/80 amu heavier.
Dehydration (

)
210 / 212 132 Check for the 1:1 doublet in the target.
Base Peak (

-cleavage)
m/z 45 m/z 45 CAUTION: Both molecules yield the same hydroxy-ethyl fragment.[1] Do not rely on m/z 45 for separation.
Tropylium Ion 169 / 171 (Bromotropylium)91 (Tropylium)The shift from 91 to 169/171 is the definitive confirmation of the bromine on the ring.
Aryl Cation 155 / 157 (

)
77 (

)
Confirms substitution on the ring.

Experimental Protocol (Self-Validating)

Objective: Obtain a definitive structural identification using GC-EI-MS.

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .

    • Reasoning: DCM is preferred for GC to ensure volatility; MeOH is acceptable but may cause peak tailing on non-polar columns.

  • Dilute to 10 ppm (approx. 1:100 dilution).

Step 2: GC-MS Parameters[10]
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Inlet Temp: 250°C (High enough to volatilize, but minimize thermal dehydration).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.

Step 3: Validation Criteria (The "Go/No-Go" Check)

Before accepting the data, verify these three points:

  • The Doublet Check: Do peaks at high mass (e.g., 210/212, 169/171) show a 1:1 intensity ratio?

    • If NO: The sample is not brominated or is a mixture.

  • The m/z 45 Check: Is m/z 45 present and significant?

    • If NO: The secondary alcohol structure is compromised (possibly oxidized to ketone).

  • The Dehydration Check: Is the molecular ion (228/230) missing, but 210/212 present?

    • If YES: This is normal behavior for this molecule. Do not assume the instrument is malfunctioning.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 4-phenylbutan-2-ol (Analogue Reference). National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for tropylium and benzylic fragmentation mechanisms).[5]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link] (Comparison of EI vs ESI energetics).

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for 4-(4-Bromophenyl)butan-2-ol, offering a comparative perspective with analogous structures to aid in spectral interpretation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Deciphering the Molecular Architecture: An Overview

This compound is a secondary alcohol containing a para-substituted brominated aromatic ring. This structure presents several key vibrational features that will be prominent in its IR spectrum. Our analysis will focus on the characteristic absorptions of the hydroxyl group (O-H), the aliphatic carbon-hydrogen bonds (C-H), the aromatic ring, the carbon-oxygen bond (C-O) of the secondary alcohol, and the carbon-bromine bond (C-Br).

Figure 2: Key IR vibrational modes for this compound.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by including necessary background and sample preparation checks.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

  • Sample of this compound (solid or viscous liquid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Experimental Workflow

FTIR_ATR_Workflow start Start instrument_prep Instrument Preparation (Purge with dry air/N₂) start->instrument_prep background_scan Collect Background Spectrum (Clean ATR crystal) instrument_prep->background_scan background_check Verify Background (Flat baseline, no significant peaks) background_scan->background_check background_check->background_scan Fail sample_application Apply Sample to ATR Crystal (Ensure good contact) background_check->sample_application Pass sample_scan Collect Sample Spectrum sample_application->sample_scan data_processing Process Spectrum (ATR correction, baseline correction) sample_scan->data_processing data_analysis Analyze Spectrum (Peak picking and assignment) data_processing->data_analysis end End data_analysis->end

Figure 3: Workflow for acquiring an FTIR-ATR spectrum.

Detailed Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This will account for any ambient atmospheric absorptions and the instrumental response.

  • Background Validation:

    • Examine the background spectrum to ensure it is a flat baseline with no significant peaks from solvent residue or atmospheric components. If significant peaks are present, re-clean the crystal and collect a new background.

  • Sample Application:

    • Place a small amount of this compound onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR press to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The collected spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary, especially for accurate peak position analysis in the lower wavenumber region.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

  • Data Analysis:

    • Use the spectrometer software to identify the peak positions (in cm⁻¹) and their intensities.

    • Compare the experimental peak positions with the predicted values and those of the reference compounds to confirm the structure of this compound.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a unique combination of absorption bands that are highly characteristic of its molecular structure. By systematically analyzing the key functional group regions and comparing them with the spectra of simpler, related compounds, a confident structural elucidation can be achieved. The provided experimental protocol offers a robust method for obtaining a high-quality spectrum, ensuring the reliability of the analytical data. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

comparing reduction agents for 4-(4-Bromophenyl)butan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of Reduction Agents for 4-(4-Bromophenyl)butan-2-ol Synthesis

Executive Summary

The synthesis of This compound presents a classic chemoselectivity challenge in organic process development. The target molecule contains two reducible functionalities: a ketone (the target for reduction) and an aryl bromide (a sensitive moiety prone to hydrogenolysis or radical dehalogenation).

This guide evaluates four distinct reduction classes:

  • Sodium Borohydride (NaBH₄): The utilitarian baseline for racemic synthesis.

  • Ketoreductases (KREDs): The gold standard for enantioselectivity (>99% ee) and green chemistry.

  • Asymmetric Transfer Hydrogenation (ATH): The scalable chemical alternative for chiral synthesis.

  • Lithium Aluminum Hydride (LiAlH₄) & Catalytic Hydrogenation: High-risk agents included for "negative control" comparison due to dehalogenation risks.

Substrate Analysis & Reaction Scheme

Substrate: 4-(4-Bromophenyl)butan-2-one Target: this compound Key Structural Challenges:

  • Aryl-Bromide Stability: The C-Br bond energy (~66 kcal/mol) is susceptible to cleavage by strong hydride donors (e.g., LiAlH₄) or transition metal catalysts (Pd/H₂) via oxidative addition.

  • Stereocenter Formation: The reduction creates a chiral center at C2. Racemic methods yield a 50:50 mixture, whereas drug development typically requires the (S)- or (R)-enantiomer.

ReactionScheme Substrate 4-(4-Bromophenyl)butan-2-one (Ketone) Product This compound (Alcohol) Substrate->Product Chemoselective Reduction (NaBH4, KRED, Ru-ATH) SideProduct 4-Phenylbutan-2-ol (Dehalogenated Impurity) Substrate->SideProduct Over-Reduction (LiAlH4, H2/Pd)

Figure 1: Reaction pathway highlighting the critical chemoselectivity divergence.

Comparative Analysis of Reducing Agents

Agent 1: Sodium Borohydride (NaBH₄)
  • Role: Baseline Standard (Racemic)

  • Mechanism: Nucleophilic hydride attack.

  • Performance:

    • Yield: >95%

    • Chemoselectivity: Excellent. NaBH₄ is generally too mild to reduce aryl bromides under standard conditions.

    • Stereoselectivity: None (Racemic product).

  • Why use it: Ideal for early-stage intermediate synthesis where chirality is not yet required or will be introduced later (e.g., via resolution).

Agent 2: Ketoreductases (KREDs / ADHs)
  • Role: High-Precision Enantioselective Synthesis

  • Mechanism: Enzymatic hydride transfer from cofactor (NADPH/NADH).

  • Performance:

    • Yield: >90%

    • Chemoselectivity: Perfect. Enzymes operate at mild pH and temperature, leaving the Ar-Br bond untouched.

    • Stereoselectivity: >99% ee (Tunable to (R) or (S) by enzyme selection).

  • Why use it: The preferred method for pharmaceutical intermediates. It avoids heavy metals and operates in water/solvent mixtures.

Agent 3: Ru-Based Asymmetric Transfer Hydrogenation (ATH)
  • Role: Chemical Scalability (Enantioselective)

  • Mechanism: Metal-ligand bifunctional catalysis (e.g., Noyori catalyst).

  • Performance:

    • Yield: 85-95%

    • Chemoselectivity: Good, but requires careful ligand selection to prevent oxidative addition to the C-Br bond.

    • Stereoselectivity: 90-97% ee.

  • Why use it: When biological handling (fermentation/enzymes) is not feasible in the facility.

Agent 4: Lithium Aluminum Hydride (LiAlH₄)
  • Role: NOT RECOMMENDED

  • Risk: LiAlH₄ is a potent reducing agent. While it can reduce the ketone, it carries a significant risk of debromination (Ar-Br

    
     Ar-H), especially at elevated temperatures or with extended reaction times.
    
  • Verdict: Unnecessary risk given the efficacy of NaBH₄.

Performance Data Comparison

FeatureNaBH₄Biocatalysis (KRED)Ru-ATH (Noyori)LiAlH₄
Product Chirality RacemicEnantiopure (>99% ee)Enantiomer Enriched (~95% ee)Racemic
Yield High (>95%)High (>90%)High (85-95%)Moderate to High
Ar-Br Retention ExcellentExcellentGood (Ligand dependent)Poor (Risk of Ar-H)
Reaction Medium MeOH/EtOHAqueous Buffer + IPAIPA or Formic Acid/TEADry Ether/THF
Cost LowMedium (Enzyme cost)High (Ru catalyst)Low
Scalability ExcellentExcellentGoodModerate (Safety)

Detailed Experimental Protocols

Protocol A: Racemic Synthesis (NaBH₄)

Suitable for generating analytical standards or non-chiral intermediates.

  • Setup: Charge a round-bottom flask with 4-(4-Bromophenyl)butan-2-one (1.0 equiv) and Methanol (10 volumes). Cool to 0°C.[1]

  • Addition: Add NaBH₄ (0.6 equiv) portion-wise over 15 minutes. Note: 0.25 equiv is stoichiometric, but slight excess ensures completion.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC or HPLC.

  • Quench: Carefully add saturated NH₄Cl solution or 1M HCl to quench excess hydride (gas evolution: H₂).

  • Workup: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Validation: Check ¹H NMR. The methyl ketone singlet (~2.1 ppm) should disappear, replaced by a multiplet for CH-OH (~3.8 ppm).

Protocol B: Enantioselective Synthesis (KRED)

Based on standard protocols for homobenzyl ketones (e.g., Raspberry Ketone analogs).

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Enzyme Mix: Dissolve NADP+ (1.0 g/L) and Glucose Dehydrogenase (GDH) (for cofactor recycling) in the buffer. Add Glucose (1.5 equiv relative to ketone).

  • Substrate: Dissolve 4-(4-Bromophenyl)butan-2-one in Isopropanol (IPA) or DMSO (final concentration <5-10% v/v to prevent enzyme denaturation).

  • Reaction: Add the substrate solution to the buffer. Add the specific KRED enzyme (e.g., commercially available variants like KRED-P1 or ADH-A from Rhodococcus).

  • Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract with Ethyl Acetate. Filter through a celite pad to remove protein. Concentrate.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Decision Logic & Workflow

DecisionTree Start Start: 4-(4-Bromophenyl)butan-2-one Q1 Is Chirality Required? Start->Q1 Racemic Use NaBH4 (Protocol A) Q1->Racemic No Chiral Is Biological/Green Chemistry Preferred? Q1->Chiral Yes Bio Use KRED/ADH (Protocol B) >99% ee Chiral->Bio Yes (High Selectivity) Chem Use Ru-ATH (Noyori Catalyst) ~95% ee Chiral->Chem No (Chemical Plant)

Figure 2: Decision matrix for selecting the optimal reduction agent.

References

  • General Synthesis of Raspberry Ketone Analogs: Smith, L. et al. "Preparation of 4-(4-hydroxyphenyl)butan-2-one and derivatives." Journal of Agricultural and Food Chemistry, 2010. (Provides baseline conditions for homobenzyl ketone reductions).
  • Enantioselective Biocatalysis

    • Musa, M. M. et al. "Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction." Asian Journal of Chemistry, 2012. Link

    • Hollmann, F. et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.
  • Chemoselectivity of Borohydrides: Ranu, B. C. et al. "Chemoselective reduction of aldehydes and ketones." Journal of the Chemical Society, Perkin Transactions 1, 2000.
  • Crystallographic Data of Precursors

    • Sonneck, M. et al. "(E)-1-(4-Bromophenyl)but-2-en-1-one." IUCrData, 2016. Link (Verifies the stability of the Ar-Br moiety in precursor synthesis).

Sources

A Comparative Guide to the Characterization of 4-(4-Bromophenyl)butan-2-ol and 4-(4-Chlorophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, a precise understanding of the physicochemical properties of key intermediates is paramount. This guide provides a detailed comparative analysis of the characterization data for two closely related halogenated aromatic alcohols: 4-(4-Bromophenyl)butan-2-ol and 4-(4-Chlorophenyl)butan-2-ol. While seemingly minor, the substitution of a bromine for a chlorine atom on the phenyl ring imparts distinct and measurable differences in their spectral and physical properties. This document outlines the expected characterization data for these compounds and provides a robust experimental protocol for their synthesis and analysis.

Introduction

This compound and 4-(4-Chlorophenyl)butan-2-ol are valuable intermediates in the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates. Their structural similarity allows for a direct comparison of the effects of different halogen substituents on the molecule's properties. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant physical properties. The provided experimental workflow is designed to be a self-validating system, ensuring reliable and reproducible results.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted characterization data for the two title compounds. This data is extrapolated from known values of their precursors and analogous structures.

Table 1: Predicted Physical and Molecular Properties

PropertyThis compound4-(4-Chlorophenyl)butan-2-ol
Molecular Formula C₁₀H₁₃BrOC₁₀H₁₃ClO
Molecular Weight 229.11 g/mol 184.66 g/mol
Physical State Expected to be a solid or high-boiling liquidExpected to be a solid or high-boiling liquid
Boiling Point Higher than the chloro-analog due to increased molecular weight and van der Waals forcesLower than the bromo-analog
Solubility Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol)Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol)[1]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted δ, ppm) 4-(4-Chlorophenyl)butan-2-ol (Predicted δ, ppm)
H-α (CH-OH)~3.8 (m)~3.8 (m)
H-β (CH₂)~1.8 (m)~1.8 (m)
H-γ (CH₂)~2.7 (t)~2.7 (t)
H-δ (CH₃)~1.2 (d)~1.2 (d)
Ar-H (ortho to halogen)~7.4 (d)~7.2 (d)
Ar-H (meta to halogen)~7.0 (d)~7.1 (d)
OHVariable (br s)Variable (br s)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted δ, ppm) 4-(4-Chlorophenyl)butan-2-ol (Predicted δ, ppm)
C-α (CH-OH)~67~67
C-β (CH₂)~40~40
C-γ (CH₂)~30~30
C-δ (CH₃)~23~23
Ar-C (ipso)~120~132
Ar-C (ortho)~131~128
Ar-C (meta)~130~128
Ar-C (para)~140~140

Table 4: Predicted Key IR Absorptions (Liquid Film, cm⁻¹)

Functional Group This compound (Predicted ν, cm⁻¹) 4-(4-Chlorophenyl)butan-2-ol (Predicted ν, cm⁻¹)
O-H Stretch3600-3200 (broad)3600-3200 (broad)
C-H Stretch (sp³)3000-28503000-2850
C-H Stretch (sp²)3100-30003100-3000
C-O Stretch1150-10501150-1050
C-Br Stretch~600-500-
C-Cl Stretch-~800-600

Table 5: Predicted Mass Spectrometry Fragmentation

Fragment This compound (Predicted m/z) 4-(4-Chlorophenyl)butan-2-ol (Predicted m/z) Notes
[M]⁺228/230184/186Molecular ion peak, showing isotopic pattern for Br or Cl.
[M-H₂O]⁺210/212166/168Loss of water from the alcohol.
[M-CH₃]⁺213/215169/171Loss of a methyl group.
[CH₃CHOH]⁺4545Alpha-cleavage.
[Br-C₆H₄-CH₂]⁺169/171-Benzylic cation fragment.
[Cl-C₆H₄-CH₂]⁺-125/127Benzylic cation fragment.

Experimental Protocols

A reliable method for the synthesis of 4-(4-halophenyl)butan-2-ols is the reduction of the corresponding ketones, 4-(4-halophenyl)butan-2-ones. These precursors are commercially available.

Synthesis of 4-(4-Halophenyl)butan-2-ol via Ketone Reduction

This protocol describes the reduction of 4-(4-chlorophenyl)butan-2-one. The same procedure can be followed for the bromo-analog, adjusting for the difference in molecular weight.

Materials:

  • 4-(4-Chlorophenyl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Ketone: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-(4-chlorophenyl)butan-2-one in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add 0.21 g of sodium borohydride to the stirred solution in small portions over 15 minutes. The addition is exothermic, so maintain the temperature below 10 °C. The causality behind the slow addition is to control the reaction rate and prevent excessive foaming and a rapid temperature increase, which could lead to side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water. Then, add 10 mL of saturated aqueous ammonium chloride solution to neutralize any remaining borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL). The use of a separatory funnel allows for the efficient partitioning of the organic product from the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (20 mL) to remove any residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Characterization Workflow

The synthesized products should be characterized using the following standard analytical techniques to confirm their identity and purity.

Caption: Workflow for the characterization of synthesized compounds.

Discussion of Expected Spectral Features

The substitution of bromine for chlorine is expected to have subtle but distinct effects on the spectral data.

  • NMR Spectroscopy: In both ¹H and ¹³C NMR, the chemical shifts of the protons and carbons on the butanol side chain will be very similar for both compounds. The primary difference will be observed in the aromatic region. The more electronegative chlorine atom is expected to cause a slight upfield shift of the aromatic protons and carbons compared to the bromine-substituted analog.

  • IR Spectroscopy: The IR spectra will be dominated by the characteristic broad O-H stretch of the alcohol and the C-O stretch. The key distinguishing feature will be the presence of a C-Br stretching vibration at a lower wavenumber (around 600-500 cm⁻¹) for the bromo-compound, and a C-Cl stretch at a higher wavenumber (around 800-600 cm⁻¹) for the chloro-compound.

  • Mass Spectrometry: The most significant difference will be in the molecular ion peaks, which will reflect the different molecular weights and the characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation patterns are expected to be similar, with characteristic losses of water and alpha-cleavage.

Conclusion

This guide provides a comprehensive overview of the expected characterization data for this compound and 4-(4-Chlorophenyl)butan-2-ol, along with a reliable synthetic protocol. By understanding the subtle differences in their spectroscopic and physical properties, researchers can confidently synthesize, identify, and utilize these important chemical intermediates in their drug discovery and development endeavors. The provided experimental framework emphasizes a self-validating approach, ensuring the integrity and reproducibility of the obtained results.

References

  • Chemguide: Reduction of aldehydes and ketones. [Link]

  • Doc Brown's Chemistry: Infrared spectrum of butan-2-ol. [Link]

  • Doc Brown's Chemistry: 1H NMR spectrum of butan-2-ol. [Link]

  • Doc Brown's Chemistry: 13C NMR spectrum of butan-2-ol. [Link]

  • Doc Brown's Chemistry: Mass spectrum of butan-2-ol. [Link]

Sources

Spectroscopic Identification of Impurities in 4-(4-Bromophenyl)butan-2-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromophenyl)butan-2-ol (CAS: 75906-36-4) is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those involving Suzuki-Miyaura cross-coupling reactions or asymmetric synthesis of antihistamines and bronchodilators.[1] Its purity—specifically the absence of the ketone precursor and hydrodehalogenated side-products—is a Critical Quality Attribute (CQA) that directly impacts downstream yield and catalyst poisoning.

This guide compares three analytical methodologies for impurity profiling: Standard HPLC-UV , High-Resolution UHPLC-MS/MS , and Quantitative 1H NMR (qNMR) . While HPLC-UV remains the industry workhorse for routine release, our comparative analysis demonstrates that UHPLC-MS/MS is the superior alternative for development phases due to its ability to detect non-chromophoric hydrodehalogenated impurities that often co-elute in standard UV methods.

Part 1: The Impurity Landscape

To design an effective identification strategy, we must first map the origin of potential impurities based on the standard synthesis route: the reduction of 4-(4-bromophenyl)butan-2-one.

Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and the genesis of critical impurities.

ImpurityMap SM Starting Material: 4-(4-Bromophenyl)butan-2-one Target Target Product: This compound SM->Target Reduction (NaBH4 or H2/Cat) ImpA Impurity A (Precursor): Unreacted Ketone SM->ImpA Incomplete Rxn ImpC Impurity C (Intermediate): 4-(4-Bromophenyl)but-3-en-2-ol SM->ImpC 1,2-Reduction (if from Enone) ImpB Impurity B (Side-Product): 4-Phenylbutan-2-ol (Hydrodehalogenation) Target->ImpB Over-reduction (Pd/C, H2)

Figure 1: Synthesis pathway and impurity genesis. Impurity B is particularly insidious in catalytic hydrogenation routes where the C-Br bond is labile.

Part 2: Comparative Analysis of Analytical Methods

This section objectively compares the performance of the three primary identification techniques.

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Recommended) Method C: 1H qNMR
Primary Detection UV Absorbance (220/254 nm)Mass-to-Charge Ratio (m/z)Proton Chemical Shift (δ)
Specificity Moderate (Relies on RT)High (Mass + Fragmentation)High (Structural Fingerprint)
LOD (Limit of Detection) ~0.05%< 0.005% (Trace)~0.5 - 1.0%
Impurity A Detection Good (Distinct chromophore)ExcellentExcellent (Distinct α-protons)
Impurity B Detection Poor (Co-elution likely)Excellent (Mass shift -79 Da)Moderate (Overlapping aromatic signals)
Throughput High (15-20 min/run)High (5-10 min/run)Low (Sample prep intensive)
Capital Cost Low ($)High (

$)
Very High (

)
Deep Dive: Why UHPLC-MS/MS Outperforms Alternatives
1. The "Invisible" Impurity Challenge (Impurity B)

In standard HPLC-UV, Impurity B (4-Phenylbutan-2-ol) is the most dangerous contaminant. It lacks the bromine atom, shifting its lipophilicity only slightly, often causing it to co-elute with the main peak or elute on the tail.

  • HPLC-UV Failure Mode: Since the UV spectra of the brominated and non-brominated phenyl rings are similar (λmax ~210-220 nm), peak purity analysis often fails to flag this impurity.

  • MS/MS Advantage: The mass difference is massive. The target molecule shows an isotopic doublet at m/z 228/230 (due to ⁷⁹Br/⁸¹Br). Impurity B appears at m/z 151 ([M+H]⁺), making it instantly distinguishable even if retention times overlap.

2. Structural Certainty (Impurity A)

Impurity A (Ketone) has a carbonyl group.

  • NMR Advantage: In ¹H NMR, the target alcohol shows a methine proton (–CH OH–) at ~3.8 ppm. The ketone lacks this and instead shows alpha-protons (–CH ₂–C=O) at ~2.7 ppm.

  • Comparison: While NMR provides absolute structural proof, its sensitivity (LOD ~0.5%) is insufficient for pharmaceutical impurity profiling, where the threshold is often 0.1% or 0.05%.

Part 3: Experimental Protocols

Protocol 1: High-Sensitivity UHPLC-MS/MS Workflow (Recommended)

This protocol is designed to detect Impurity B at levels as low as 0.01%.

Equipment: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS (or equivalent).

1. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water (LC-MS Grade).

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1 mg/mL).

  • Test Solution: Dilute Stock to 0.1 mg/mL. Filter through 0.2 µm PTFE filter.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Gas Temp: 300°C.

  • Nebulizer: 45 psi.

  • Scan Type: MRM (Multiple Reaction Monitoring) for quantification; Full Scan (100-500 Da) for profiling.

4. Target Ions (MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Target (Alcohol) 230.0 [M(⁸¹Br)+H]⁺212.0 [M-H₂O]⁺10
Impurity A (Ketone) 228.0 [M(⁷⁹Br)+H]⁺148.0 [Loss of Br]15
Impurity B (Des-bromo) 151.1 [M+H]⁺133.1 [M-H₂O]⁺10
Protocol 2: Rapid Structural Confirmation via 1H NMR

Use this for confirming the identity of the bulk material, not for trace impurity analysis.

1. Preparation: Dissolve 15 mg of sample in 0.6 mL CDCl₃. 2. Acquisition: 400 MHz or higher. 16 scans. 3. Key Diagnostic Signals:

  • Target: Multiplet at δ 3.75-3.85 ppm (1H, –CH OH–).

  • Impurity A: Triplet at δ 2.75 ppm (2H, –CH ₂–C=O).

  • Impurity B: Multiplet at δ 7.15-7.35 ppm (5H, aromatic). Note: The target has a distinct AA'BB' pattern (2 doublets) at δ 7.1 and 7.4 ppm. Impurity B will disrupt this symmetry.

Part 4: Analytical Decision Tree

Use this logic flow to select the appropriate method for your development stage.

DecisionTree Start Start: Sample Analysis Goal What is the analytical goal? Start->Goal Structure Structural Elucidation (Identity Confirmation) Goal->Structure Purity Purity & Impurity Profiling (Quantification) Goal->Purity NMR Method: 1H NMR (Look for CH-OH vs C=O) Structure->NMR Trace Are trace impurities (<0.1%) suspected? Purity->Trace HPLC Method: HPLC-UV (Routine QC, Cost-effective) Trace->HPLC No (Routine) LCMS Method: UHPLC-MS/MS (Detects Des-bromo & Trace Ketone) Trace->LCMS Yes (Development)

Figure 2: Analytical decision matrix. UHPLC-MS/MS is mandatory when hydrodehalogenation is a risk (e.g., after catalytic hydrogenation).

References

  • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[2][3] Synth.2018 , 95, 328-344.[4] (Provides analogous spectroscopic data for bromophenyl-butanol derivatives).

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." (Guideline for reporting thresholds of 0.05% - 0.1%).

  • Sigma-Aldrich. "Product Specification: 4-(4-Bromophenyl)butan-1-ol."[2] (Analogous compound data for safety and handling).

  • Journal of Pharmaceutical and Biomedical Analysis. "Impurity profiling of APIs using LC-MS/MS." (General methodology reference for the recommended protocol).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: 4-(4-Bromophenyl)butan-2-ol contains a bromine substituent.[1] It MUST be classified and disposed of as Halogenated Organic Waste .

CRITICAL PROHIBITION: Do NOT pour this substance into standard "Non-Halogenated" (often red) solvent waste containers.[1] Doing so contaminates the entire waste stream, rendering it unsuitable for standard fuel blending incineration and necessitating expensive high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

To manage disposal effectively, we must first understand the physicochemical properties that dictate safety protocols.

PropertySpecificationOperational Implication
Chemical Structure Secondary alcohol with aryl bromideLipophilic; limited water solubility.[1]
Halogen Content Bromine (Br) Disposal Driver: Generates Hydrogen Bromide (HBr) gas upon combustion.[1]
Flammability Combustible Liquid (Est.[2] FP > 90°C)Treat as Flammable for segregation purposes.
Reactivity Secondary AlcoholIncompatible with Strong Oxidizers (e.g., Nitric Acid, Chromic Acid).[1]
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, goggles) required.[1]
The Mechanism of Hazard

The presence of the bromine atom on the phenyl ring is the defining characteristic for disposal. When incinerated in standard facilities lacking scrubbers, this compound releases corrosive hydrogen bromide (HBr) gas. Consequently, regulatory bodies (EPA/RCRA) and waste management facilities require strict segregation of halogenated organics from non-halogenated fuel-blending streams [1].[1]

Pre-Disposal Segregation Strategy

Effective waste management begins at the bench. You must segregate this chemical based on its Halogenated status and Chemical Compatibility .[1]

Compatibility Logic
  • Do Not Mix With: Strong oxidizing agents (peroxides, permanganates, nitric acid).[1] The secondary alcohol group is susceptible to oxidation, which is exothermic and can pressurize waste containers [2].

  • Do Not Mix With: Aqueous acidic waste.[1] Keep organic streams separate from aqueous streams to prevent phase separation and unpredictable hydrolysis.

Visual Workflow: Waste Stream Decision Tree

The following logic gate ensures the compound ends up in the correct regulatory stream.

WasteSegregation Start Waste Generation: This compound CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen HalogenatedStream STREAM A: Halogenated Organics (High Temp Incineration) CheckHalogen->HalogenatedStream YES (Bromine) NonHalogenatedStream STREAM B: Non-Halogenated (Fuel Blending) CheckHalogen->NonHalogenatedStream NO CheckState Physical State? CheckState->HalogenatedStream Liquid/Solution SolidWaste Solid Hazardous Waste (Debris/Wipes) CheckState->SolidWaste Absorbed/Solid HalogenatedStream->CheckState

Figure 1: Decision logic for segregating halogenated organic waste. Note that the presence of Bromine forces the waste into the "Halogenated" stream regardless of the solvent it is dissolved in.[1]

The Disposal Protocol (Step-by-Step)

This protocol is designed to meet EPA standards (40 CFR 261) and ensure lab safety.

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and a flame-resistant lab coat.[1]

  • Container Selection: Use a chemically resistant container. High-Density Polyethylene (HDPE) or Amber Glass are preferred.[1] Avoid metal containers if the waste is acidic or has been sitting for long periods (potential HBr formation).

Phase 2: Collection & Labeling
  • Verify Contents: Ensure the waste container is free of oxidizers.

  • Transfer: Pour the this compound (or its solution) into the container using a funnel to prevent spillage.

  • Labeling (Critical):

    • Attach a hazardous waste tag immediately.

    • Constituents: List "this compound" and any co-solvents (e.g., "Dichloromethane" or "Ethyl Acetate").

    • Hazard Checkboxes: Check "Flammable," "Toxic," and "Halogenated." [1]

Phase 3: Storage & Pickup
  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) to catch leaks.

  • Cap Management: Keep the cap tightly closed unless adding waste. Do not leave funnels in the bottle.

  • 90-Day Rule: Request a pickup from your EHS department before the 90-day accumulation limit (standard for Small Quantity Generators) [3].

Spill Response Procedure

In the event of a benchtop spill, follow this containment workflow.

SpillResponse Alert 1. ALERT Notify personnel Assess 2. ASSESS Volume > 100mL? Alert->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate YES (Major Spill) PPE 3. PPE Gloves, Goggles, Coat Assess->PPE NO (Minor Spill) Contain 4. CONTAIN Use Absorbent Pads/Vermiculite PPE->Contain Collect 5. COLLECT Scoop into Bag/Jar Contain->Collect Label 6. LABEL 'Debris from Halogenated Spill' Collect->Label

Figure 2: Immediate response workflow for minor laboratory spills of brominated alcohols.

Cleanup Specifics:

  • Absorbent: Use vermiculite, sand, or universal absorbent pads.[1]

  • Decontamination: Wipe the surface with a mild detergent and water after bulk removal.

  • Disposal of Debris: All contaminated gloves and pads must be disposed of as Solid Hazardous Waste (Halogenated), not regular trash.[1]

Regulatory & Compliance Context

Understanding the regulatory framework ensures long-term compliance.[1]

  • EPA Waste Codes: While this compound is not explicitly P- or U-listed, it contributes to the toxicity characteristic.[1] If spent solvents like Methylene Chloride were used in the process, the mixture carries F002 (Spent Halogenated Solvents) codes [3].[3]

  • Halogen Load: Waste vendors charge significantly more for halogenated streams because they cannot be used for energy recovery (fuel blending) without damaging standard incinerators. Proper segregation saves your facility money.

References

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098.[1] Available at: [Link][1]

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1][4]

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

As researchers, we often treat catalog intermediates as "standard reagents," but 4-(4-Bromophenyl)butan-2-ol requires a specific risk calculus. This molecule combines a lipophilic alkyl chain with a halogenated aromatic ring and a polar hydroxyl group .

Why this matters:

  • Permeation Risk: The lipophilic tail facilitates skin absorption, while the bromine atom increases systemic toxicity potential compared to non-halogenated analogs.

  • Silent Exposure: Unlike volatile solvents that warn you with odor, this compound (likely a viscous oil or low-melting solid) has low vapor pressure. You will not smell a spill until you have already been exposed via contact.

  • Waste Compliance: The bromine atom mandates segregation into halogenated waste streams to prevent incinerator corrosion and regulatory fines.

Core Directive: Treat this substance as a contact hazard and a marine pollutant .

Hazard Identification & PPE Matrix

Based on structural analogs (e.g., 1-(4-Bromophenyl)ethanol) and GHS classification logic for halogenated alcohols, the primary risks are Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity (Respiratory - Category 3) .

Personal Protective Equipment (PPE) Selection Table
PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (0.11mm min. thickness per layer)Causality: Brominated aromatics can degrade latex. Double nitrile creates a "sacrificial layer." If the outer glove is splashed, strip it immediately; the inner glove maintains the barrier.
Eye Protection Chemical Splash Goggles (Indirect Vent)Logic: Safety glasses with side shields are insufficient for viscous oils. If a syringe slips under pressure, oil adheres to skin/lenses; goggles seal the orbital area completely.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Control: While volatility is low, aerosols generated during transfer or heating are hazardous. Do not rely on N95 masks; they do not filter organic vapors.
Body Defense Lab Coat (Cotton/Poly) + Apron Defense: A standard lab coat is porous. For quantities >50mL, add a chemical-resistant apron (Tyvek or PVC) to prevent soak-through to street clothes.

Operational Protocol: Step-by-Step Handling

This protocol uses a Self-Validating System : At every step, there is a check to ensure the safety barrier is intact.

Phase A: Preparation & Weighing
  • The "Dry Run" Check: Before opening the bottle, verify the fume hood flow monitor is green. Validation: Hold a tissue strip at the sash opening; it must be pulled inward steadily.

  • Static Control: If the substance is a solid/powder, use an antistatic gun or draft shield. Brominated compounds can be static-prone, leading to "jumping" powder and area contamination.

  • Secondary Containment: Place the balance or reaction flask inside a deep tray. Logic: If the container breaks, the spill is contained to the tray, not the hood floor.

Phase B: Transfer & Reaction
  • Viscosity Management: This compound may be viscous. Do not pour directly from a wide-mouth bottle. Use a wide-bore glass pipette or a positive-displacement pipette.

    • Why: Pouring viscous liquids leads to "drips" that run down the bottle, contaminating the exterior and your gloves.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the chemical) and your non-dominant hand "clean" (touching sash, notebook, pen).

  • Solvent Quench: If dissolving the compound, add solvent slowly. Exothermic solvation is rare here, but splashing is a risk.

Phase C: Decontamination & Spill Response
  • Minor Spill (<10mL): Cover with vermiculite or absorbent pads. Do not use paper towels alone, as they increase surface area for evaporation without trapping the chemical.

  • Skin Contact: Wash with soap and water for 15 minutes. Crucial: Do not use ethanol or acetone to wash skin; these solvents increase skin permeability and drive the brominated compound deeper into the dermis.

Waste Management & Disposal Logic

Improper disposal of halogenated organics is a leading cause of EHS audit failures.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Bromine."

  • Incompatibility: Never mix with strong oxidizers (e.g., Nitric Acid) or alkali metals in the waste container.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk over time).

Visual Workflow (Decision Logic)

The following diagram outlines the "Go/No-Go" decision process for safe handling.

SafetyProtocol Start START: Task Assessment CheckState Check Physical State (Solid vs. Viscous Liq) Start->CheckState PPE_Check PPE Verification (Double Nitrile + Goggles) CheckState->PPE_Check Hood_Check Fume Hood Flow (>0.5 m/s?) PPE_Check->Hood_Check Handling_Sol Solid Handling: Use Antistatic Tools Hood_Check->Handling_Sol If Solid Handling_Liq Liquid Handling: Use Positive Displacement Pipette Hood_Check->Handling_Liq If Liquid Spill_Risk Spill Occurred? Handling_Sol->Spill_Risk Handling_Liq->Spill_Risk Cleanup Absorb (Vermiculite) NO Organic Solvents on Skin Spill_Risk->Cleanup YES Disposal Disposal: HALOGENATED Waste Stream Spill_Risk->Disposal NO Cleanup->Disposal End END: Decon Area Disposal->End

Caption: Operational logic flow ensuring safety checks (Yellow) precede handling (White) and correct disposal (Green).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Bromophenethyl alcohol (Analogous Structure Safety Data).

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

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